Dioctanoyl peroxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octanoyl octaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C16H30O4/c1-3-5-7-9-11-13-15(17)19-20-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSFOMHQIATOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Record name | CAPRYLYL PEROXIDE | |
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DSSTOX Substance ID |
DTXSID0061086 | |
| Record name | Peroxide, bis(1-oxooctyl) | |
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Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored liquid; sharp odor., Straw-colored liquid with a sharp odor; Immiscible with water; [Hawley] | |
| Record name | CAPRYLYL PEROXIDE | |
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| Record name | Caprylyl peroxide | |
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Vapor Pressure |
0.000602 [mmHg] | |
| Record name | Caprylyl peroxide | |
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CAS No. |
762-16-3 | |
| Record name | CAPRYLYL PEROXIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bis(1-oxooctyl) peroxide | |
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| Record name | Caprylyl peroxide | |
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| Record name | Peroxide, bis(1-oxooctyl) | |
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| Record name | Peroxide, bis(1-oxooctyl) | |
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| Record name | Dioctanoyl peroxide | |
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| Record name | CAPRYLYL PEROXIDE | |
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| Record name | CAPRYLYL PEROXIDE | |
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Melting Point |
29 °C | |
| Record name | CAPRYLYL PEROXIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2752 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dioctanoyl Peroxide from Octanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for dioctanoyl peroxide, a versatile organic compound, starting from the precursor octanoyl chloride. This document is intended for an audience with a strong background in organic chemistry and laboratory practices.
Core Synthesis Pathway: Reaction of Octanoyl Chloride with Hydrogen Peroxide
The most prevalent and efficient method for synthesizing this compound is through the reaction of octanoyl chloride with hydrogen peroxide in a basic aqueous medium.[1][2][3] This nucleophilic acyl substitution reaction proceeds readily under controlled conditions to yield the desired diacyl peroxide.
The overall chemical equation for this transformation is:
2 C₈H₁₅ClO + H₂O₂ + 2 NaOH → (C₈H₁₅O)₂O₂ + 2 NaCl + 2 H₂O
A key advantage of this method is the potential for high yields, with some optimized procedures reporting yields as high as 98.6%.[3] The reaction is typically carried out at room temperature, enhancing its safety and practicality for laboratory-scale synthesis.[2][3]
Experimental Protocol: An Improved and Efficient Method
The following is a detailed experimental protocol adapted from a reported high-yield synthesis of this compound.[3]
Materials:
-
Octanoyl chloride
-
30% Hydrogen peroxide (H₂O₂)
-
5 M Sodium hydroxide (NaOH) solution
-
Methylene dichloride (CH₂Cl₂)
-
Deionized water
Equipment:
-
Water-cooled flask
-
Dropping funnel
-
Separating funnel
-
Mechanical stirrer
-
Rotary evaporator
Procedure:
-
In a water-cooled flask, prepare a solution of 5 M sodium hydroxide.
-
While stirring moderately, slowly add 30% hydrogen peroxide to the sodium hydroxide solution.
-
Dissolve the octanoyl chloride in methylene dichloride in a dropping funnel.
-
Add the octanoyl chloride solution dropwise to the hydrogen peroxide solution under vigorous stirring. The reaction is exothermic and should be maintained at room temperature. The reaction is typically complete within ten or more minutes.
-
After the reaction is complete, transfer the mixture to a separating funnel.
-
Separate the organic phase and wash it three times with deionized water.
-
Remove the methylene dichloride and any unreacted octanoyl chloride under reduced pressure using a rotary evaporator to obtain the final product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 98.6% | [3] |
| Purity | Characterized by elemental analysis, molecular weight, IR, and ¹H NMR | [2][3] |
Synthesis Pathway Diagram
Caption: Synthesis of this compound from Octanoyl Chloride.
Alternative Considerations and Analogs
While the reaction of octanoyl chloride with hydrogen peroxide is the most direct route, other methods for synthesizing diacyl peroxides exist, such as those starting from acid anhydrides.[1][4] However, these are generally less preferred when the corresponding acyl chloride is readily available.
The synthesis of lauroyl peroxide from lauroyl chloride is a closely related and well-documented analogous reaction.[5][6][7][8] The principles and reaction conditions for lauroyl peroxide synthesis often provide valuable insights applicable to the preparation of this compound.[5] A continuous process for lauroyl peroxide production has also been developed, which could potentially be adapted for this compound on a larger scale.[7]
For safety, particularly in industrial applications, diacyl peroxides are sometimes prepared in the presence of a desensitizing agent to create a more stable paste-like composition.[9]
This guide provides a foundational understanding of the synthesis of this compound from octanoyl chloride. For specific applications, further optimization of reaction conditions and purification techniques may be necessary. Researchers should always adhere to strict safety protocols when handling peroxides and strong bases.
References
- 1. Buy this compound | 762-16-3 [smolecule.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. EP3983370A1 - Process for the production of diacyl peroxides - Google Patents [patents.google.com]
- 5. Lauroyl peroxide: A widely used organic substance_Chemicalbook [chemicalbook.com]
- 6. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4782189A - Process for the continuous preparation of lauroyl peroxide - Google Patents [patents.google.com]
- 8. Dilauroyl peroxide - Wikipedia [en.wikipedia.org]
- 9. CA1095079A - Process for the preparation of uniform, stable diacyl peroxide composition - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Dioctanoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of dioctanoyl peroxide, a diacyl peroxide of significant interest in various chemical processes, including polymer synthesis and drug development, where it can act as a radical initiator. This document details the decomposition mechanism, kinetic parameters, product distribution, and experimental protocols for studying its thermolysis.
Core Decomposition Mechanism
The thermal decomposition of this compound proceeds via a free-radical mechanism, primarily initiated by the homolytic cleavage of the weak oxygen-oxygen bond. This initial step is rate-determining and follows first-order kinetics. The resulting octanoyloxy radicals can then undergo subsequent reactions, including decarboxylation to form heptyl radicals and carbon dioxide.
The primary steps in the decomposition pathway are:
-
Initiation (Homolytic Cleavage): The this compound molecule breaks apart at the O-O bond to form two octanoyloxy radicals.
-
Decarboxylation: The octanoyloxy radicals are unstable and readily lose a molecule of carbon dioxide to form heptyl radicals.
-
Radical Reactions: The heptyl radicals can then undergo various reactions, including combination (dimerization), disproportionation, and hydrogen abstraction from a solvent or other molecules.
A key aspect of the decomposition in solution is the "cage effect," where the initially formed radical pair is confined within a solvent cage. These caged radicals can recombine or react with each other before they diffuse apart.
Quantitative Kinetic Data
| Peroxide | Activation Energy (Ea) (kcal/mol) | Frequency Factor (A) (s⁻¹) |
| Octanoyl Peroxide | 29.8 | 1.1 x 10¹⁴ |
| Decanoyl Peroxide | 30.2 | 1.8 x 10¹⁴ |
| Lauroyl Peroxide | 30.5 | 2.9 x 10¹⁴ |
These values were determined over a temperature range of 50 to 250°C.[1]
Decomposition Products and Yields
The thermal decomposition of this compound in an inert solvent yields a mixture of products arising from the reactions of the heptyl radicals. The primary products are formed through combination and disproportionation reactions.
Product Distribution from Decomposition in Mineral Oil: [1][2][3]
| Product | Formation Pathway | Moles per mole of peroxide decomposed |
| Tridecane | Combination of two heptyl radicals | ~0.35 |
| Heptane | Disproportionation (hydrogen abstraction) | ~0.07 |
| 1-Heptene | Disproportionation (hydrogen donation) | ~0.07 |
| Octanoic Acid | Hydrogen abstraction by octanoyloxy radical | Varies with solvent |
| Carbon Dioxide | Decarboxylation of octanoyloxy radical | ~2 |
The ratio of disproportionation to combination for the heptyl radicals is approximately 0.2, a value that is largely independent of temperature.[1][2][3]
Experimental Protocols
The following sections detail the methodologies for studying the thermal decomposition of this compound.
Materials and Preparation
-
This compound: Typically supplied as a solution in a solvent like mineral oil for safety reasons. The purity should be verified by methods such as peroxide assay and infrared spectroscopy.[1]
-
Solvent: A high-boiling, saturated hydrocarbon like mineral oil (e.g., Primol D) is suitable to minimize solvent-induced decomposition. The solvent should be purified to remove any oxygen or unsaturated compounds.[1]
-
Inert Gas: High-purity nitrogen or argon is required to create an inert atmosphere.
Thermal Decomposition Procedure
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.5% to 10% w/v) in the purified solvent.[1]
-
Degassing: Thoroughly degas the peroxide solution to remove dissolved oxygen, which can interfere with the radical reactions. This can be achieved by bubbling inert gas through the solution or by freeze-pump-thaw cycles.[1]
-
Decomposition:
-
For temperatures below 100°C: The degassed solution is sealed in glass vials under an inert atmosphere and heated in a thermostatically controlled aluminum block.[1]
-
For temperatures above 100°C: A continuous flow method can be used where the degassed solution is pumped through a heated stainless steel capillary. This allows for precise control of the reaction time and temperature.[1]
-
-
Product Collection: The reaction mixture exiting the reactor is cooled rapidly to quench the reaction, and the products are collected for analysis.
Analytical Methods
-
Peroxide Concentration: The remaining peroxide concentration can be determined by iodometric titration.
-
Gaseous Products (CO₂): The amount of carbon dioxide evolved can be measured by gas chromatography (GC) using a thermal conductivity detector (TCD).
-
Liquid and Solid Products: The non-volatile products are analyzed by gas chromatography (GC) using a flame ionization detector (FID). A suitable column for separating the hydrocarbon products is a Carbowax 20M on Chromosorb W.[1]
-
Acidic Products (Octanoic Acid): The concentration of octanoic acid can be determined by titration with a standardized alcoholic sodium hydroxide solution using phenolphthalein as an indicator.[1]
Visualizations
Decomposition Pathway
Caption: Thermal decomposition pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for studying thermolysis.
References
The Kinetics of Free Radical Generation from Dioctanoyl Peroxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoyl peroxide, a member of the diacyl peroxide family, is a crucial reagent in various chemical processes, most notably as a free radical initiator for polymerization reactions. Its utility stems from the thermally labile oxygen-oxygen bond, which upon cleavage, generates highly reactive free radicals. Understanding the kinetics of this decomposition process is paramount for controlling reaction rates, optimizing process conditions, and ensuring safety in its application. This technical guide provides a comprehensive overview of the kinetics of free radical generation from this compound, including its decomposition mechanism, relevant kinetic data, and the experimental protocols used for their determination.
Core Concepts: Decomposition and Free Radical Formation
The thermal decomposition of this compound is a first-order reaction initiated by the homolytic cleavage of the weak peroxide bond. This initial step produces two acyloxyl radicals, which are highly unstable and can subsequently undergo decarboxylation to yield octyl radicals and carbon dioxide.
The overall process can be summarized as follows:
-
Initiation: Homolytic cleavage of the O-O bond to form two octanoyloxyl radicals.
-
Propagation/Decarboxylation: Loss of carbon dioxide from the octanoyloxyl radicals to form octyl radicals.
-
Termination: Combination or disproportionation of the generated radicals to form stable, non-radical products.
The rate of free radical generation is primarily dependent on the temperature and the solvent used in the reaction.
Quantitative Kinetic Data
While specific kinetic parameters for the decomposition of this compound in solution are not extensively documented in readily available literature, valuable data exists for its thermal decomposition in the solid state. The half-life (t½), which is the time required for half of the peroxide to decompose, is a critical parameter for understanding its stability and reactivity at various temperatures.
Table 1: Half-Life of Solid this compound at Various Temperatures
| Temperature (°C) | Half-Life (hours) |
| 60 | 11.6[1] |
| 61 | 10.0[1] |
| 70 | 3.2[1] |
| 79 | 1.0[1] |
| 100 | 0.1 (6 minutes)[1] |
Note: This data pertains to the decomposition of this compound in its solid form. The kinetics in solution are expected to be influenced by the solvent.
For comparison, the thermal stability of various diacyl peroxides can be assessed by their 10-hour half-life temperatures. This value represents the temperature at which the peroxide has a half-life of 10 hours.
Table 2: Comparative 10-Hour Half-Life Temperatures of Various Diacyl Peroxides
| Diacyl Peroxide | 10-Hour Half-Life Temperature (°C) |
| Diacetyl Peroxide | 30 |
| Dilauroyl Peroxide | 62 |
| Dibenzoyl Peroxide | 73 |
| This compound | ~61 |
| Didecanoyl Peroxide | 62 |
Note: The 10-hour half-life temperature for this compound is estimated based on the provided data points.
Experimental Protocols
The determination of the kinetic parameters for peroxide decomposition involves monitoring the concentration of the peroxide over time at a constant temperature. Several analytical techniques can be employed for this purpose.
Titrimetric Methods (Iodometry)
A common and well-established method for determining peroxide concentration is iodometric titration.
Methodology:
-
Sample Preparation: A known mass of the this compound sample is dissolved in a suitable organic solvent (e.g., a mixture of acetic acid and chloroform).
-
Reaction with Iodide: An excess of potassium iodide (KI) solution is added to the sample. The peroxide oxidizes the iodide ions (I⁻) to iodine (I₂).
-
Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Calculation: The concentration of the peroxide is calculated from the volume of sodium thiosulfate solution used.
-
Kinetic Analysis: By taking aliquots from a reaction mixture at different time intervals and performing the titration, the concentration of this compound as a function of time can be determined. This data is then used to calculate the rate constant (k) and subsequently the half-life (t½ = ln(2)/k).
Chromatographic Methods (GC and HPLC)
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the analysis of organic peroxides and their decomposition products.
Methodology for GC Analysis:
-
Sample Preparation: A sample of the reaction mixture is withdrawn at a specific time point. An internal standard is often added for accurate quantification.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection: A suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to detect the separated components.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve.
-
Kinetic Analysis: By analyzing samples at various time intervals, the rate of decomposition can be determined.
Methodology for HPLC Analysis:
-
Sample Preparation: Similar to GC, an aliquot of the reaction mixture is taken and may be diluted with a suitable solvent.
-
Injection: The sample is injected into the HPLC system.
-
Separation: The components are separated on a stationary phase column based on their polarity and affinity for the mobile phase.
-
Detection: A UV detector is commonly used for the detection of diacyl peroxides, which typically have a chromophore.
-
Quantification and Kinetic Analysis: The concentration is determined from the peak area, and kinetic parameters are calculated from the time-dependent concentration data.
Spectroscopic Methods (ESR)
Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the direct detection and quantification of free radicals.
Methodology:
-
Sample Preparation: The decomposition of this compound is carried out in the cavity of the ESR spectrometer. Often, a spin trapping agent is added to convert the highly reactive primary radicals into more stable radical adducts that are easier to detect.
-
Radical Detection: As the peroxide decomposes, the generated free radicals are detected by the ESR spectrometer, which measures the absorption of microwave radiation by the unpaired electrons in a magnetic field.
-
Quantification: The intensity of the ESR signal is proportional to the concentration of the free radicals.
-
Kinetic Analysis: By monitoring the rate of formation of the radical signal, the kinetics of the free radical generation can be directly studied.
Visualizations
Signaling Pathway of this compound Decomposition
The following diagram illustrates the key steps in the thermal decomposition of this compound and the subsequent generation of free radicals.
Caption: Decomposition pathway of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a general experimental workflow for determining the kinetic parameters of this compound decomposition using a chromatographic method.
Caption: Workflow for kinetic analysis of decomposition.
Conclusion
The generation of free radicals from this compound is a well-defined process initiated by thermal decomposition. While detailed kinetic data in various solvents remains an area for further investigation, the provided half-life data in the solid state offers valuable insights into its thermal stability. The experimental protocols outlined in this guide provide robust methodologies for researchers to determine the specific kinetic parameters (rate constants, activation energy, and Arrhenius pre-exponential factor) under their desired reaction conditions. A thorough understanding of these kinetic aspects is essential for the effective and safe application of this compound in academic research and industrial processes, including its critical role in drug development as a polymerization initiator for drug delivery systems and biomedical materials.
References
Dioctanoyl Peroxide: A Core Component in Polymer Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Dioctanoyl peroxide, a member of the diacyl peroxide family, serves as a critical radical initiator for free-radical polymerization, one of the most versatile and widely employed methods for synthesizing polymers.[1] Its efficacy is rooted in its capacity to generate radicals under controlled thermal conditions, thereby initiating chain-growth polymerization reactions. This control allows for the production of polymers with specific properties and molecular weights.[1] This document provides an in-depth examination of its fundamental properties, mechanism of action, applications, and safety protocols.
Chemical and Physical Properties
This compound (C₁₆H₃₀O₄) is a colorless to pale yellow or straw-colored liquid with a distinct sharp odor.[1][2] As a strong oxidizing agent, its utility in polymer science is significant, particularly in the synthesis of polymers from vinyl chloride and other monomers.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₄ | [2] |
| Molecular Weight | 286.41 g/mol | [3][4] |
| CAS Number | 762-16-3 | [2][3] |
| Appearance | Colorless to pale yellow/straw-colored liquid | [1][2] |
| Odor | Sharp | [2][4] |
| Water Solubility | 0.049 mg/L (Insoluble) | [3][4] |
| log P (octanol-water) | 6.420 | [3] |
| Vapor Pressure | 6.02E-04 mm Hg | [3] |
| Classification | Organic Peroxide, Type C | [2] |
Mechanism of Action: Free-Radical Polymerization
The primary function of this compound is to initiate free-radical polymerization. This process is fundamentally driven by the thermal decomposition of the peroxide's weak oxygen-oxygen bond.[5][6]
The polymerization process unfolds in three key stages:
-
Initiation: The process begins with the thermal decomposition of this compound, which cleaves the O-O bond to form two octanoyloxyl radicals (C₇H₁₅COO•). These primary radicals can then lose a molecule of carbon dioxide to form heptyl radicals (C₇H₁₅•).[1] These radicals subsequently attack a monomer molecule, breaking its π-bond and forming a new, larger radical, thus initiating a polymer chain.[1]
-
Propagation: This stage involves the rapid, sequential addition of monomer units to the growing polymer chain radical.[1] This chain reaction continues, rapidly increasing the molecular weight of the polymer.
-
Termination: The growth of a polymer chain is halted when two radical species react with each other. This can occur through radical-radical coupling (combination) or disproportionation reactions, resulting in a stable, non-reactive polymer chain.[1]
The efficiency of an initiator, which for diacyl peroxides typically falls between 0.5 and 0.8, quantifies the fraction of decomposed peroxide molecules that successfully start a polymer chain.[1]
Decomposition Kinetics and Half-Life
The selection of an appropriate initiator is critically dependent on its decomposition rate at a given temperature.[7] This rate is universally characterized by the initiator's half-life (t₁/₂), defined as the time required for half of the peroxide concentration to decompose at a specific temperature in a given solvent.[7] An initiator must be chosen so that it generates radicals at a suitable rate for the desired polymerization temperature.[5]
| Parameter | Temperature for 10-hr Half-Life | Temperature for 1-hr Half-Life | Temperature for 1-min Half-Life |
| Value | ~62°C | ~81°C | ~120°C |
Note: These are typical values for diacyl peroxides and can vary based on the specific peroxide and solvent system.
The relationship between temperature and decomposition rate is crucial. As the temperature increases, the half-life decreases, leading to a faster generation of radicals. This can accelerate the polymerization rate but may also reduce control over the polymer's molecular weight and structure.
Key Applications in Polymer Science
This compound is a versatile initiator used in the synthesis of several commercially important polymers.
-
Polyvinyl Chloride (PVC): It is widely used as an initiator for the suspension polymerization of vinyl chloride.[1][3]
-
Low-Density Polyethylene (LDPE): It serves as an effective initiator in high-pressure radical polymerization processes to produce LDPE.[1] Its thermal stability allows for controlled initiation at typical reaction temperatures of 120-180°C.[1]
-
Acrylics and Methacrylates: this compound is suitable for the polymerization of acrylate and methacrylate monomers.[3][8]
-
Crosslinking Agent: Beyond initiation, peroxides like this compound can be used as crosslinking agents for polymers such as polyethylene and ethylene vinyl acetate (EVA), which enhances properties like heat resistance, mechanical strength, and aging.[9][10]
Generalized Experimental Protocol: Bulk Polymerization
This section outlines a generalized methodology for conducting a free-radical bulk polymerization using this compound as the initiator.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate), inhibitor removed.
-
This compound (initiator).
-
Reaction vessel (e.g., glass reactor with overhead stirrer, condenser, and nitrogen inlet).
-
Heating mantle or oil bath with temperature controller.
-
Inert gas (Nitrogen or Argon).
-
Non-solvent for polymer precipitation (e.g., methanol).
Methodology:
-
Monomer Preparation: Purify the monomer by passing it through an inhibitor removal column to eliminate any stabilizing agents that would quench the radicals.
-
Reactor Setup: Assemble the reaction vessel. Ensure all glassware is dry and clean. Establish an inert atmosphere by purging the system with nitrogen for 15-30 minutes. This is crucial as oxygen can inhibit free-radical polymerization.
-
Charging Reagents: Charge the purified monomer into the reaction vessel. While maintaining a gentle nitrogen flow, add the calculated amount of this compound. The concentration will depend on the desired molecular weight and reaction rate.
-
Polymerization: Begin stirring and gradually heat the reaction mixture to the target temperature (e.g., 70-90°C). Maintain this temperature for the duration of the reaction (typically several hours). Monitor the viscosity of the mixture, which will increase as the polymer forms.
-
Termination & Isolation: After the desired reaction time, cool the vessel to room temperature. The highly viscous polymer solution is then slowly poured into a large excess of a stirred non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification and Drying: Filter the precipitated polymer from the non-solvent. Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments. Dry the final polymer product in a vacuum oven at a moderate temperature until a constant weight is achieved.
Safety, Handling, and Storage
Organic peroxides are highly reactive and require strict safety precautions.[7][10]
-
Hazards: this compound is classified as an Organic Peroxide Type C, is flammable, and can cause skin and serious eye irritation.[2] The primary hazard is its thermal instability; heating may cause a fire or explosion.[2][4][11] Decomposition generates heat, which can lead to a self-accelerating reaction if not properly controlled.[6][11]
-
Storage: Store in a cool, well-ventilated place away from direct sunlight and sources of heat or ignition.[2][4] It must be stored at a controlled temperature to prevent decomposition and maintain quality.[7][11] Do not store near combustible materials and keep containers tightly closed.
-
Handling: Use non-sparking tools and avoid all sources of ignition (sparks, open flames).[2] Prevent contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts, which can cause rapid decomposition.[12] Wear appropriate personal protective equipment (PPE), including eye protection and gloves.
-
Spills: In case of a spill, clean up promptly using an inert, moist absorbent like vermiculite or sand.[2] Do not use combustible materials. Place the absorbed material in open containers or polyethylene bags for disposal.[2]
-
SADT: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a self-accelerating decomposition can occur for a substance in its packaging.[6][7] It is critical to store and transport the peroxide well below its SADT.
References
- 1. Buy this compound | 762-16-3 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. parchem.com [parchem.com]
- 4. Caprylyl peroxide | C16H30O4 | CID 12979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pergan.com [pergan.com]
- 6. Organic peroxides - Wikipedia [en.wikipedia.org]
- 7. pergan.com [pergan.com]
- 8. specialchem.com [specialchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pergan.com [pergan.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. arkema.com [arkema.com]
Characterization of Dioctanoyl Peroxide (CAS 762-16-3): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of dioctanoyl peroxide (CAS 762-16-3), a diacyl peroxide utilized as a radical initiator in polymerization and various chemical syntheses. This document outlines its physicochemical properties, safety information, and detailed experimental protocols for its analysis.
Core Properties and Safety Information
This compound, also known as caprylyl peroxide, is a key compound in radical chemistry. Its utility is largely dictated by its structural characteristics and thermal stability.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Citations |
| CAS Number | 762-16-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₆H₃₀O₄ | [1][5][6][7][8] |
| Molecular Weight | 286.41 g/mol | [1][2][5][8] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1][4] |
| Melting Point | 29 °C | [1][5][6] |
| Boiling Point | 353.5 °C (decomposition may occur) | [1][6][7] |
| Density | 0.955 - 0.9903 g/cm³ | [1][5][7] |
| Water Solubility | 7 µg/L at 20 °C (practically insoluble) | [5][6][9] |
| LogP | 4.7 - 6.5 | [5][6] |
Thermal Stability
This compound is a thermally unstable substance and is classified as an organic peroxide type C.[2][4] Its thermal decomposition characteristics are critical for safe handling and for determining its optimal use conditions as a radical initiator. The Self-Accelerating Decomposition Temperature (SADT) is a key indicator of its thermal instability.
| Thermal Stability Parameter | Value | Citations |
| SADT | 25 °C | [2][10] |
| Emergency Temperature (Tₑ) | 15 °C | [2] |
| 10-hour half-life temperature | 61 °C (in solid form) | [1] |
| 1-hour half-life temperature | 79 °C (in solid form) | [1] |
Safety and Handling
Due to its classification as an organic peroxide, this compound poses several hazards. It is crucial to adhere to strict safety protocols to mitigate risks of fire, explosion, and personal injury.
| Hazard Classification | GHS Pictograms | Precautionary Statements | Citations |
| Organic Peroxides, Type C | 🔥 | H242: Heating may cause a fire. | [4] |
| Skin Irritation, Category 2 | ❗ | H315: Causes skin irritation. | [4] |
| Eye Irritation, Category 2 | ❗ | H319: Causes serious eye irritation. | [4] |
| May cause an allergic skin reaction | ❗ | H317: May cause an allergic skin reaction. | [11] |
Handling Precautions:
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Store in a cool, dry, and well-ventilated place away from direct sunlight.[2]
-
Keep containers tightly closed.[2]
-
Avoid contact with reducing agents (e.g., amines), acids, alkalis, and heavy metal compounds.[2]
-
Use non-sparking tools for handling.[4]
-
In case of spills, use an inert, moist diluent such as vermiculite or sand for cleanup.[4]
Experimental Protocols for Characterization
Accurate characterization of this compound is essential for quality control and for understanding its reactivity. The following sections provide detailed methodologies for key analytical techniques.
Synthesis of this compound
A general and illustrative synthesis of this compound involves the reaction of octanoyl chloride with a peroxide source in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve octanoyl chloride in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add an aqueous solution of hydrogen peroxide and a base (e.g., sodium hydroxide) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir for several hours at a controlled temperature.
-
Workup: Separate the organic layer and wash it sequentially with water, a dilute acidic solution, and a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Determination of Active Oxygen Content by Iodometric Titration
This method determines the peroxide content by reacting it with iodide, followed by titration of the liberated iodine with a standard sodium thiosulfate solution.
Caption: Workflow for determining active oxygen content via iodometric titration.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of this compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of a solvent mixture (e.g., 3:2 v/v acetic acid:chloroform) to dissolve the sample.
-
Iodide Addition: Add 2 mL of a saturated potassium iodide solution. Swirl the flask and allow it to stand in the dark for 5-10 minutes.
-
Dilution: Add 100 mL of deionized water.
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Indicator Addition: Add 1-2 mL of a 1% starch indicator solution. The solution will turn a deep blue color.
-
Endpoint: Continue the titration with sodium thiosulfate, adding it dropwise until the blue color is completely discharged.
-
Blank Determination: Perform a blank titration using the same procedure but without the this compound sample.
-
Calculation: The active oxygen content (%) is calculated using the following formula: % Active Oxygen = [((V_sample - V_blank) * N * 8) / (W_sample * 1000)] * 100 where:
-
V_sample = volume of sodium thiosulfate solution used for the sample (mL)
-
V_blank = volume of sodium thiosulfate solution used for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W_sample = weight of the sample (g)
-
8 = equivalent weight of oxygen
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and quantifying any related impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the peroxide or its chromophoric impurities absorb (e.g., 230 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase to a similar concentration.
-
Analysis: Inject the standard and sample solutions. Purity is determined by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram. Quantification can be performed by creating a calibration curve with standards of known concentrations.
Analysis by Gas Chromatography (GC)
GC can also be used for the analysis of this compound, though care must be taken to avoid thermal decomposition in the injector and column.
Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A low to mid-polarity capillary column (e.g., DB-5 or DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: A low temperature to minimize decomposition (e.g., 150-180 °C).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as isooctane or acetone.
-
Analysis: Inject the sample. Peak identification and quantification are performed by comparison with a standard of known concentration.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal stability and decomposition characteristics of this compound.
Caption: Workflow for assessing thermal stability using DSC.
Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. It is advisable to pierce the lid to allow for the release of gaseous decomposition products.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to approximately 250 °C at a constant heating rate (e.g., 5 or 10 °C/min).
-
-
Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition of the this compound. From this peak, the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition (the area under the peak) can be determined. This data is crucial for assessing the thermal hazards of the compound.
Conclusion
The characterization of this compound (CAS 762-16-3) requires a multi-faceted analytical approach. The data and protocols presented in this guide provide a robust framework for researchers and professionals to safely handle, analyze, and utilize this important organic peroxide. Adherence to the detailed experimental procedures will ensure accurate and reliable characterization, which is fundamental for its application in research and development.
References
- 1. usptechnologies.com [usptechnologies.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Dicumyl peroxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Determination of Organic Peroxides by Iodine Liberation Procedures. | Semantic Scholar [semanticscholar.org]
- 6. datapdf.com [datapdf.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ictsl.net [ictsl.net]
- 10. researchgate.net [researchgate.net]
- 11. nacalai.com [nacalai.com]
Solubility of Dioctanoyl Peroxide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dioctanoyl peroxide in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility information, data for analogous compounds, and a detailed, generalized experimental protocol for determining solubility.
Introduction to this compound
This compound (C₁₆H₃₀O₄) is a diacyl organic peroxide used as a polymerization initiator. Its solubility in various solvents is a critical parameter for its application in chemical synthesis and manufacturing processes. Understanding its solubility behavior is essential for process design, safety, and achieving desired reaction kinetics.
Solubility Data
This compound is characterized by its long alkyl chains, making it a nonpolar molecule. Following the principle of "like dissolves like," it is expected to be more soluble in nonpolar organic solvents than in polar solvents like water.
To provide a comparative context, the table below includes qualitative solubility information for this compound and related diacyl peroxides.
| Compound | Solvent | Solubility | Source(s) |
| This compound | Water | 7 μg/L at 20°C (Insoluble) | [2][4] |
| Most Organic Solvents | Soluble | [1][2] | |
| Lauroyl Peroxide | Water | Insoluble | [5][6] |
| Alcohol | Slightly Soluble | [5][6] | |
| Oils and other Organic Solvents | Soluble | [5][6] | |
| Benzoyl Peroxide | Water | Poorly Soluble | [7] |
| Acetone, Ethanol & many other organic solvents | Soluble | [7] |
Factors Influencing Solubility
The solubility of a solid organic compound like this compound in an organic solvent is influenced by several factors. A diagram illustrating these relationships is provided below.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following section outlines a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a common organic solvent. This method is based on the widely used "shake-flask" or "equilibrium solubility" method.
Principle
An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
Solute: Pure this compound (recrystallized if necessary to ensure high purity).
-
Solvents: A range of common organic solvents of analytical grade (e.g., ethanol, acetone, hexane, toluene, ethyl acetate).
-
Apparatus:
-
Analytical balance (± 0.1 mg accuracy).
-
Constant temperature water bath or incubator with shaking capabilities.
-
Glass vials or flasks with screw caps.
-
Magnetic stirrers and stir bars (optional).
-
Syringes and syringe filters (e.g., 0.45 µm PTFE) to separate the supernatant from undissolved solid.
-
Volumetric flasks and pipettes for dilutions.
-
An appropriate analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer).
-
Experimental Workflow
The general workflow for determining the solubility is depicted in the following diagram.
Caption: A generalized workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of the Mixture:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies can be conducted to determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
Alternatively, the samples can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a sample of the clear supernatant using a syringe. To ensure no solid particles are transferred, attach a syringe filter to the syringe before drawing the liquid.
-
-
Analysis:
-
Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC with a UV detector) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/L, or mol/L.
-
Safety Precautions
-
This compound is an organic peroxide and should be handled with care. It can be thermally unstable and may decompose, especially at elevated temperatures.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid friction, shock, and contamination of the this compound.
-
Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not widely published, it is generally understood to be soluble in most of them, consistent with its nonpolar chemical structure. For applications requiring precise solubility values, it is recommended to determine them experimentally using a robust and validated method, such as the shake-flask protocol detailed in this guide. The information provided herein serves as a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding its use in various solvent systems.
References
physical and chemical hazards of dioctanoyl peroxide
An In-depth Technical Guide to the Physical and Chemical Hazards of Dioctanoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 762-16-3), also known as caprylyl peroxide, is an organic peroxide widely utilized as a radical initiator for polymerization processes, particularly for vinyl chloride.[1][2][3] Its utility stems from the thermally labile oxygen-oxygen bond, which cleaves under moderate heat to generate free radicals.[1] However, this inherent reactivity also renders it a significant physical and chemical hazard. Organic peroxides as a class are thermally unstable and can undergo self-accelerating decomposition.[4] This decomposition can be initiated by heat, friction, mechanical shock, or contamination, potentially leading to fire, explosion, and the release of irritating or toxic gases.[4][5][6]
This guide provides a comprehensive overview of the physical and chemical hazards associated with this compound, presenting quantitative data, safety protocols, and a logical workflow for risk mitigation to ensure its safe handling and use in a research and development setting.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for understanding its hazard profile and for designing safe handling and storage procedures. It is described as a white to light yellow crystalline solid or a straw-colored liquid with a sharp odor.[2][5][7] It is insoluble in water but soluble in most organic solvents.[2][7]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₀O₄ | [1][2][3] |
| Molecular Weight | 286.41 g/mol | [2][3] |
| Appearance | White crystalline solid or powder; Straw-colored liquid | [5][6][7] |
| Odor | Sharp, pungent | [2][5][7] |
| Melting Point | 29 °C | [1][2][3] |
| Boiling Point | 348.8 °C (Predicted/Estimated) | [2][3][7] |
| Density | 0.955 - 0.990 g/cm³ (Predicted/Estimated) | [1][3][7] |
| Flash Point | 115 - 149.3 °C | [3][7] |
| Vapor Pressure | 0.1 Pa at 20°C | [2] |
| Water Solubility | 7 µg/L at 20°C (Essentially insoluble) | [2][3][7] |
| LogP (Octanol-Water Partition Coefficient) | 4.7 - 6.5 at 25°C | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance due to its reactivity and potential health effects. It is an organic peroxide (Type C or D) and is recognized for causing skin irritation and allergic reactions.[1][5][8][9]
| Hazard Class | GHS Classification | Hazard Statement | Source(s) |
| Physical Hazard | Organic Peroxide, Type C & D | H242: Heating may cause a fire | [1][5][8][10] |
| Health Hazard | Skin Irritation, Category 2 | H315: Causes skin irritation | [1][5][9] |
| Health Hazard | Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | [1][8][9] |
| Health Hazard | Eye Irritation, Category 2 | H319: Causes serious eye irritation | [5][11] |
| Health Hazard | Reproductive Toxicity, Category 1B | H360: May damage fertility or the unborn child | [8][11] |
| Environmental Hazard | Chronic Aquatic Toxicity, Category 2 | H411: Toxic to aquatic life with long lasting effects | [11] |
Chemical Hazards and Reactivity
Thermal Decomposition
The primary chemical hazard of this compound is its propensity for thermal decomposition. The weak oxygen-oxygen bond can break, initiating a self-accelerating decomposition if heat is not dissipated.[4] This can lead to a rapid increase in temperature and pressure within a container, potentially resulting in a violent rupture or explosion.[6] The rate of decomposition is highly temperature-dependent.
The thermal stability of an organic peroxide is often characterized by its half-life at various temperatures.
| Temperature (°C) | Half-life (hours) | Source(s) |
| 60 | 11.6 | [1][9] |
| 61 | 10.0 | [1][9] |
| 70 | 3.2 | [1][9] |
| 79 | 1.0 | [1][9] |
| 100 | 0.1 (6 minutes) | [1][9] |
Hazardous decomposition products include carbon oxides.[6] When heated to decomposition, it can emit acrid smoke and irritating vapors.[5]
Incompatibilities and Hazardous Reactions
This compound is a strong oxidizing agent and can react violently with a variety of substances.[2][5]
-
Reducing Agents: Reacts with reducing agents.[1]
-
Strongly Reduced Materials: May react explosively with materials such as sulfides and nitrides.[1][5]
-
Contaminants: Contamination with strong acids, bases, and metal salts (especially those of copper and iron) can catalyze rapid decomposition even at ambient temperatures.[4]
-
Combustible Materials: Contact with combustible materials may cause a fire.[6] Organic compounds can ignite on contact with concentrated peroxides.[2][5]
-
Evaporation: Solutions of peroxides can become explosive when evaporated to or near dryness.[5][9]
Experimental Protocols and Safety Testing
Detailed, step-by-step experimental protocols for safety testing of specific chemicals like this compound are typically proprietary or found within specialized, subscription-based scientific literature not accessible through general web searches. However, the principles of key safety tests for organic peroxides are well-established.
Self-Accelerating Decomposition Temperature (SADT)
The SADT is a critical safety parameter, defined as the lowest temperature at which a substance in its largest commercial packaging will undergo a self-accelerating decomposition.[4] This test is essential for determining safe storage and transport temperatures.
-
Methodology Principle: The test involves placing the packaged peroxide in an oven and slowly raising the temperature. The temperature of the sample and the oven are continuously monitored. The SADT is the point at which the sample's temperature begins to rise independently of the oven temperature, indicating the onset of an uncontrollable, exothermic decomposition. The rate of decomposition and heat loss from the package are the two main factors influencing the SADT.[4]
Thermal Stability (Half-Life Determination)
-
Methodology Principle: To determine the thermal decomposition kinetics, a dilute solution of the peroxide in a suitable solvent is maintained at a constant, elevated temperature. Samples are taken at regular intervals and the concentration of the remaining peroxide is measured, typically using chromatographic techniques (e.g., HPLC). The data is then used to calculate the first-order rate constant and the half-life of the peroxide at that specific temperature.[1] This process is repeated at various temperatures to build a thermal stability profile.
Risk Assessment and Control Workflow
Effective management of the hazards associated with this compound requires a systematic approach to risk assessment and control. The following workflow outlines the key steps from procurement to disposal.
Caption: Risk management workflow for this compound.
Safe Handling and Storage Procedures
Adherence to strict safety protocols is mandatory when working with this compound.
Storage
-
Store in a cool, well-ventilated place out of direct sunlight and away from areas of high fire hazard.[1][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][8][10]
-
Store at temperatures that do not exceed the recommended maximum to maintain quality and safety.[12]
-
Keep only in the original, tightly closed container.[5][10] Peroxide-forming chemicals should be stored in sealed, air-impermeable, light-resistant containers.[13]
-
Store separately from incompatible materials, such as reducing agents, acids, bases, and metals.[1][5][10]
Handling
-
Avoid contact with skin, eyes, and clothing.[8] Wear protective gloves, clothing, and eye/face protection.[8][10]
-
Ensure adequate ventilation and avoid inhaling dust or vapors.[8]
-
Ground and bond container and receiving equipment to prevent static discharge.[5][10]
-
Do not subject the material to mechanical shock, friction, or impact, as this can pose an explosion hazard.[6]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[8]
-
Purchase only the amount of material needed for the short term to avoid prolonged storage.[14]
Spill and Disposal
-
In case of a spill, eliminate all ignition sources.[9] Absorb with an inert, non-combustible material and transfer to a designated waste container.[15] Do not store waste in tightly sealed containers to allow for the venting of decomposition products.[12]
-
Dispose of contents and container in accordance with local, regional, and national regulations.[8][10] Never dispose of peroxides down the drain.[5]
Conclusion
This compound is a valuable chemical initiator whose utility is matched by its significant physical and chemical hazards. Its potential for rapid, exothermic decomposition requires that all personnel—from researchers to facility managers—treat it with the utmost respect. A thorough understanding of its properties, coupled with rigorous adherence to established safety workflows for storage, handling, and disposal, is essential for mitigating the risks of fire and explosion. By implementing the controls and following the guidance outlined in this document, scientific professionals can safely harness the reactivity of this compound in their research and development endeavors.
References
- 1. Buy this compound | 762-16-3 [smolecule.com]
- 2. This compound | 762-16-3 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. arkema.com [arkema.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. orgperox.com [orgperox.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Caprylyl peroxide | C16H30O4 | CID 12979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Antimicrobial Potential of Dioctanoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the antimicrobial properties of dioctanoyl peroxide is limited. This guide synthesizes information on the known mechanisms of organic peroxides, such as the closely related benzoyl peroxide, to project the potential antimicrobial activities of this compound. The quantitative data presented herein is based on studies of benzoyl peroxide and should be considered illustrative examples. Further empirical studies are required to definitively characterize the antimicrobial profile of this compound.
Introduction
This compound is an organic peroxide that has been investigated for its antimicrobial properties.[1] Like other peroxides, its reactivity is centered on the unstable peroxide bond (-O-O-), which can cleave to form highly reactive free radicals.[1] This property is the foundation of its utility as a polymerization initiator and is also the basis for its potential as an antimicrobial agent.[1] This technical guide provides an in-depth overview of the hypothesized antimicrobial potential of this compound, including its likely mechanism of action, potential spectrum of activity, and the standard experimental protocols used to evaluate such compounds.
Hypothesized Mechanism of Action
The antimicrobial activity of organic peroxides like this compound is primarily attributed to their potent oxidizing capabilities. The proposed mechanism involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can indiscriminately damage essential cellular components of microorganisms.[2][3]
Upon introduction into a biological environment, this compound is expected to decompose, leading to the formation of free radicals. These radicals can then interact with molecular oxygen to produce superoxide anions (O₂⁻), which can be further converted to other ROS, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[4][5]
These ROS can inflict widespread cellular damage through several mechanisms:
-
Lipid Peroxidation: The oxidation of lipids in the cell membrane disrupts its integrity, leading to increased permeability and eventual cell lysis.
-
Protein Oxidation: ROS can oxidize amino acid residues in proteins, leading to conformational changes, loss of enzymatic function, and disruption of cellular processes.[2]
-
DNA Damage: The interaction of ROS with DNA can cause single- and double-strand breaks, leading to mutations and inhibition of replication and transcription, ultimately resulting in cell death.[4]
This multi-targeted assault makes the development of microbial resistance to peroxides less likely compared to antibiotics with specific cellular targets.
Caption: Hypothesized mechanism of antimicrobial action for this compound.
Potential Spectrum of Activity
Based on studies of benzoyl peroxide, this compound is anticipated to exhibit a broad spectrum of antimicrobial activity. Benzoyl peroxide has demonstrated efficacy against various microorganisms, including:
-
Gram-positive bacteria: Such as Cutibacterium acnes (formerly Propionibacterium acnes) and Staphylococcus aureus.[6][7]
-
Gram-negative bacteria: While generally less susceptible due to their outer membrane, some studies have shown activity, particularly when the outer membrane is permeabilized.[6][7]
The lipophilic nature of this compound may enhance its ability to penetrate the lipid-rich cell walls of certain microorganisms, such as Malassezia species.[6] However, comprehensive studies are needed to formally establish the antimicrobial spectrum of this compound.
Quantitative Data (Illustrative Examples from Benzoyl Peroxide Studies)
The following tables present quantitative data from studies on benzoyl peroxide to illustrate the types of results that would be expected from antimicrobial testing of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzoyl Peroxide against various microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Cutibacterium acnes | Gram-positive bacterium | 128 - 256 | [9] |
| Staphylococcus aureus | Gram-positive bacterium | Not specified | [6][7] |
| Staphylococcus epidermidis | Gram-positive bacterium | Not specified | [6][7] |
| Escherichia coli | Gram-negative bacterium | Ineffective alone | [6][7] |
| Pseudomonas aeruginosa | Gram-negative bacterium | Ineffective alone | [6][7] |
| Candida albicans | Fungus (Yeast) | Not specified | [6][7] |
| Malassezia species | Fungus (Yeast) | Not specified | [6][7] |
Table 2: Time-Kill Kinetics of Benzoyl Peroxide against Cutibacterium acnes
| Time (hours) | Log₁₀ Reduction in CFU/mL (at 2x MIC) | Reference |
| 1 | > 5 | [9] |
| 2 | > 5 | [9] |
| 4 | > 5 | [9] |
| 8 | > 5 | [9] |
| 24 | > 5 | [9] |
Table 3: Biofilm Disruption Potential of Benzoyl Peroxide
| Microorganism | Treatment | Biofilm Reduction | Reference |
| Gardnerella vaginalis | 250 µg/mL Benzoyl Peroxide (sub-MIC) | Significant inhibition of biofilm formation | [10][11] |
| Cutibacterium acnes | 0.5% Benzoyl Peroxide + Dispersin B | > 6 log reduction in CFUs | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial potential. The following are standard protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and make serial twofold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the test microorganism overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the microtiter plate with the microbial suspension. Include positive (microbe, no drug) and negative (broth only) controls. Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension in logarithmic growth phase and dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the inoculum. Include a growth control without the antimicrobial agent.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask. Perform serial dilutions of the aliquots in a suitable neutralizer or sterile saline.
-
Colony Counting: Plate the dilutions onto appropriate agar plates and incubate. After incubation, count the number of colonies to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
References
- 1. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Anti-inflammatory actions of benzoyl peroxide: effects on the generation of reactive oxygen species by leucocytes and the activity of protein kinase C and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Broad spectrum in vitro microbicidal activity of benzoyl peroxide against microorganisms related to cutaneous diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad spectrum in vitro microbicidal activity of benzoyl peroxide against microorganisms related to cutaneous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why can't Benzoyl Peroxide kill fungi, unlike bactericidal and fungicidal Salicyclic Acid? - Medical Sciences Stack Exchange [medicalsciences.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoyl Peroxide Inhibits Quorum Sensing and Biofilm Formation by Gardnerella vaginalis 14018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Dioctanoyl Peroxide as a Radical Initiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dioctanoyl peroxide as a radical initiator in polymerization reactions. This document includes key data, detailed experimental protocols, and safety information to guide researchers in its effective and safe application.
Introduction
This compound (C₁₆H₃₀O₄), also known as caprylyl peroxide, is a diacyl peroxide widely utilized as a radical initiator for free-radical polymerization.[1][2] Its utility stems from the thermal lability of the oxygen-oxygen bond, which cleaves upon heating to generate two octanoyloxyl radicals. These primary radicals can then initiate the polymerization of various monomers. This compound is particularly effective in the polymerization of vinyl chloride and ethylene.[3]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 762-16-3 | [1][4] |
| Molecular Formula | C₁₆H₃₀O₄ | [1] |
| Molecular Weight | 286.4 g/mol | [1] |
| Appearance | Straw-colored liquid or flakes with a sharp odor | [1][2][3] |
| Solubility | Insoluble in water; soluble in most organic solvents | [1][4] |
Mechanism of Initiation
The initiation of polymerization by this compound proceeds through the thermal decomposition of the peroxide linkage to form two primary octanoyloxyl radicals. These radicals can then react with a monomer unit to start the polymer chain growth.
Caption: Thermal decomposition of this compound to initiate polymerization.
Decomposition Kinetics
The rate of decomposition of a radical initiator is a critical parameter in controlling the polymerization process. This is often characterized by the half-life (t½), the time required for 50% of the initiator to decompose at a given temperature. For diacyl peroxides used in the polymerization of vinyl chloride, the 10-hour half-life temperature is a key indicator of their activity.
| Initiator Class | 10-hour Half-Life Temperature (°C) in Benzene | Reference |
| Diacyl Peroxides (general for PVC) | 30 - 50 | [5] |
Application in Polymer Synthesis
This compound is a versatile initiator for various polymerization processes, including suspension and mass polymerization.[3]
Suspension Polymerization of Vinyl Chloride
This compound is an excellent initiator for the suspension polymerization of vinyl chloride in the temperature range of 60-75°C.[3]
Experimental Protocol: Laboratory-Scale Suspension Polymerization of Vinyl Chloride
This protocol provides a general procedure for the suspension polymerization of vinyl chloride on a laboratory scale. Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel due to the hazardous nature of vinyl chloride monomer.
Materials:
-
This compound
-
Vinyl chloride monomer (VCM)
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol)
-
Buffer (e.g., sodium bicarbonate)
-
Polymerization reactor equipped with a stirrer, pressure gauge, and temperature control system
Procedure:
-
Reactor Setup: Assemble a clean and dry polymerization reactor. Ensure all connections are secure.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the suspending agent and buffer in deionized water.
-
Charging the Reactor:
-
Add the aqueous phase to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.
-
Evacuate the reactor to a low pressure.
-
Charge the desired amount of liquid vinyl chloride monomer into the reactor.
-
-
Initiator Addition: Dissolve the required amount of this compound in a small amount of a suitable solvent and inject it into the reactor. The total amount of initiator is typically in the range of 0.005 to 0.5 parts by weight per 100 parts by weight of vinyl chloride monomer.[5]
-
Polymerization:
-
Begin stirring the reaction mixture.
-
Raise the temperature to the desired polymerization temperature (e.g., 60-70°C).
-
Monitor the pressure and temperature throughout the reaction. The polymerization is typically carried out until a specific pressure drop is observed, indicating monomer consumption.
-
-
Termination and Recovery:
-
Once the desired conversion is reached, cool the reactor.
-
Vent any unreacted vinyl chloride monomer safely.
-
The resulting PVC slurry is then filtered, washed with deionized water, and dried to obtain the final polymer.
-
Caption: Workflow for suspension polymerization of vinyl chloride.
Effect on Polymer Properties
The concentration of the radical initiator plays a crucial role in determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer. Generally, increasing the initiator concentration leads to a higher number of polymer chains being initiated simultaneously, resulting in a lower average molecular weight.
| Parameter | Effect of Increasing this compound Concentration |
| Rate of Polymerization | Increases |
| Average Molecular Weight (Mn, Mw) | Decreases |
| Polydispersity Index (PDI) | May be affected, often leading to a narrower distribution at higher initiator concentrations |
Application in Drug Delivery Systems
Radical polymerization initiated by peroxides can be employed in the synthesis of polymer nanoparticles for drug delivery applications. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. While specific protocols for this compound in this application are not widely detailed in the available literature, a general approach involves the polymerization of biocompatible monomers in the presence of the drug to be encapsulated.
Conceptual Protocol: Preparation of Drug-Loaded PLGA Nanoparticles
This protocol outlines a conceptual method for synthesizing drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common biodegradable polymer used in drug delivery, using a radical initiator like this compound.
Materials:
-
This compound
-
Lactide and Glycolide monomers (or pre-synthesized PLGA polymer)
-
Drug to be encapsulated
-
Surfactant (e.g., polyvinyl alcohol - PVA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase (deionized water)
Procedure (Emulsion-Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve the PLGA polymer (or monomers and this compound) and the drug in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., PVA) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer, forming solid nanoparticles encapsulating the drug.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
Caption: General workflow for preparing drug-loaded polymer nanoparticles.
Safety, Handling, and Storage
This compound is a reactive and potentially hazardous chemical that requires careful handling.
Safety Precautions:
-
Hazard Statements: Heating may cause a fire. Causes skin and serious eye irritation.[1]
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[1][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
In case of fire: Use water spray, dry chemical, or alcohol-resistant foam to extinguish.[1]
Storage:
-
Store in a cool, well-ventilated place, protected from sunlight.[1]
-
Keep only in the original container.[1]
-
Store separately from incompatible materials such as reducing agents, acids, bases, and heavy metal compounds.[6][7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1] Follow all local and national regulations for hazardous waste disposal.
This document is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 762-16-3 [chemicalbook.com]
- 3. Perkadox SE-8 this compound [nouryon.com]
- 4. orgperox.com [orgperox.com]
- 5. US6037428A - Polymerization of vinyl chloride with peroxide mixtures - Google Patents [patents.google.com]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
Application Notes and Protocols for Ethylene Polymerization Using Dioctanoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene polymerization is a fundamental industrial process for the production of polyethylene (PE), a versatile polymer with a wide range of applications. The properties of polyethylene, such as density, molecular weight, and degree of branching, are highly dependent on the polymerization conditions and the type of initiator used. This document provides detailed application notes and a protocol for the free-radical polymerization of ethylene using dioctanoyl peroxide as the initiator. This process is typically carried out under high pressure and temperature to produce low-density polyethylene (LDPE). This compound is an organic peroxide that thermally decomposes to generate free radicals, which initiate the polymerization of ethylene monomers. The selection of this compound as an initiator is influenced by its decomposition kinetics, specifically its half-life at a given temperature, which dictates the required reaction temperature for an efficient polymerization process.
Data Presentation
The following table summarizes typical experimental conditions and resulting polymer characteristics for the high-pressure polymerization of ethylene using various organic peroxide initiators, including comparative data for this compound. It is important to note that specific results can vary based on the reactor design and other process parameters.
| Initiator System | Reaction Temperature (°C) | Reaction Pressure (atm) | Initiator Concentration (mol/L) | Ethylene Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| This compound | 150 - 190 | 1500 - 2500 | Proprietary | ~15-20 | Not Reported | Not Reported | [1] |
| Di-tert-butyl peroxide | 250 | Not Specified | 4 parts per hour | Not Specified | Not Specified | Not Specified | [2] |
| Benzoyl Peroxide | 100 - 250 | 1000 - 3000 | Not Reported | Not Reported | Up to 6 x 10^6 | Not Reported | [3] |
| Various Peroxides | 150 - 300 | 500 - 4000 | Not Reported | 20 - 40 | Not Reported | Not Reported | [4] |
Note: Detailed quantitative data for this compound initiated ethylene polymerization is limited in publicly available literature. The provided conversion range is based on comparative studies. Researchers should optimize conditions for their specific experimental setup.
Experimental Protocols
This protocol describes a general procedure for the high-pressure polymerization of ethylene in a laboratory-scale autoclave reactor using this compound as the initiator.
Materials:
-
Ethylene (high purity, polymer grade)
-
This compound (as a solution in a suitable solvent, e.g., a hydrocarbon solvent)
-
Solvent for initiator (e.g., n-heptane or other aliphatic hydrocarbon)
-
Nitrogen (high purity, for purging)
Equipment:
-
High-pressure autoclave reactor (e.g., 1-liter capacity) equipped with a stirrer, temperature and pressure sensors, inlet and outlet valves, and an injection port for the initiator.
-
High-pressure ethylene compressor.
-
Initiator delivery system (e.g., high-pressure pump).
-
Heating and cooling system for the reactor.
-
Polymer collection and drying equipment.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave reactor to remove any impurities that could inhibit the polymerization reaction.
-
Purge the reactor with high-purity nitrogen to remove oxygen, as oxygen can interfere with the free-radical polymerization process.
-
-
Ethylene Charging:
-
Heating:
-
Heat the reactor to the desired reaction temperature. For this compound, a temperature range of 150°C to 190°C is generally suitable, corresponding to its decomposition half-life. The precise temperature will influence the rate of initiation and, consequently, the polymerization rate and molecular weight of the polymer.
-
-
Initiator Injection:
-
Prepare a solution of this compound in a suitable solvent. The concentration of the initiator will affect the polymerization rate and the final polymer's molecular weight.
-
Once the reactor has reached the target temperature and pressure, inject the this compound solution into the reactor using a high-pressure pump.
-
-
Polymerization:
-
Maintain the reaction at the set temperature and pressure for the desired residence time. The polymerization of ethylene is highly exothermic, so careful temperature control is crucial.[7]
-
The reaction time will influence the monomer conversion and the yield of the polymer.
-
-
Termination and Product Recovery:
-
After the desired reaction time, terminate the polymerization by rapidly cooling the reactor and venting the unreacted ethylene.
-
The unreacted ethylene can be recycled.
-
Collect the polyethylene product from the reactor.
-
Dry the polymer to remove any residual solvent and unreacted monomer.
-
-
Polymer Characterization:
-
Characterize the resulting polyethylene for its molecular weight, molecular weight distribution (polydispersity index), density, and degree of branching using standard analytical techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
Reaction Mechanism:
The free-radical polymerization of ethylene initiated by this compound proceeds through the classical steps of initiation, propagation, and termination.
References
- 1. WO2019105851A1 - Process for modifying ldpe - Google Patents [patents.google.com]
- 2. EP2393587A1 - Low density polyethylene (ldpe) tubular reactor for peroxide initiator injection - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review [article.sapub.org]
- 6. sapub.org [sapub.org]
- 7. WO2017055748A1 - Radical polymerisation of ethylene initiated by a couple of organic peroxides with high productivity - Google Patents [patents.google.com]
Application of Dioctanoyl Peroxide in Low-Density Polyethylene (LDPE) Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of dioctanoyl peroxide as a free-radical initiator in the production of low-density polyethylene (LDPE). The information is intended for researchers and scientists in polymer chemistry and materials science. It covers the reaction mechanism, experimental procedures for both laboratory and pilot-plant scale, and the anticipated effects of initiator concentration on the final polymer properties.
Introduction
Low-density polyethylene (LDPE) is a widely used thermoplastic polymer valued for its flexibility, toughness, and chemical resistance. Its production is primarily achieved through the high-pressure free-radical polymerization of ethylene. The choice of initiator is a critical process parameter that significantly influences the polymerization kinetics and the final properties of the LDPE resin. This compound, a diacyl peroxide, serves as an effective source of free radicals for initiating the polymerization of ethylene under high-pressure and high-temperature conditions. Its thermal decomposition characteristics allow for controlled initiation and propagation of the polymer chains.
Reaction Mechanism: Free-Radical Polymerization of Ethylene
The polymerization of ethylene initiated by this compound proceeds via a classic free-radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.
2.1. Initiation: The process begins with the thermal decomposition of this compound. The relatively weak oxygen-oxygen single bond in the peroxide cleaves homolytically to form two octanoyloxy free radicals. These radicals are unstable and readily undergo decarboxylation to produce octyl radicals and carbon dioxide. The resulting octyl radicals are the primary initiators that react with ethylene monomers.
2.2. Propagation: The octyl radical adds to the double bond of an ethylene monomer, forming a new, larger free radical. This new radical can then react with subsequent ethylene molecules, propagating the polymer chain. This step is highly exothermic and is the primary reason for the significant heat generation in the reactor.
2.3. Termination: The growth of the polymer chain is terminated when two free radicals combine or disproportionate. This results in the formation of a stable, non-reactive polymer chain.
Below is a diagram illustrating the initiation and propagation steps of ethylene polymerization initiated by this compound.
Caption: Initiation and Propagation of Ethylene Polymerization.
Quantitative Data
The concentration of this compound has a significant impact on the final properties of the LDPE. The following tables summarize the expected trends based on typical industrial and pilot-plant operations. Note that these are illustrative values and actual results will depend on specific process conditions.
Table 1: Thermal Properties of this compound
| Temperature (°C) | Half-life (hours) |
| 60 | 11.6 |
| 70 | 3.2 |
| 80 | 1.0 |
| 100 | 0.1 |
This data is crucial for selecting the appropriate reactor temperature to achieve a desired initiation rate.
Table 2: Illustrative Effect of this compound Concentration on LDPE Properties
| This compound (ppm by weight of ethylene) | Melt Flow Index (MFI, g/10 min) | Density (g/cm³) | Weight Average Molecular Weight (Mw, g/mol ) |
| 50 | 8.0 | 0.925 | 120,000 |
| 100 | 4.0 | 0.923 | 150,000 |
| 200 | 2.0 | 0.921 | 180,000 |
| 400 | 0.8 | 0.919 | 220,000 |
| 800 | 0.3 | 0.918 | 280,000 |
Higher initiator concentrations generally lead to a lower Melt Flow Index (higher viscosity), lower density, and higher molecular weight due to a greater number of initiated polymer chains.
Experimental Protocols
The following are representative protocols for the synthesis of LDPE using this compound as an initiator. These should be adapted and optimized for specific equipment and research goals. Safety Precaution: High-pressure polymerization is inherently hazardous. All operations must be conducted by trained personnel with appropriate safety measures in place.
4.1. Laboratory-Scale High-Pressure Autoclave Reactor Protocol
This protocol describes a batch process in a laboratory-scale stirred autoclave reactor.
Equipment:
-
High-pressure autoclave reactor (e.g., 1-liter capacity, rated for >2000 bar and >250 °C) with stirring mechanism, temperature and pressure controls, and injection ports.
-
High-pressure ethylene compressor.
-
Initiator solution vessel and high-pressure injection pump.
-
Solvent for initiator (e.g., purified n-heptane).
-
Product collection vessel.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Purge the reactor with high-purity nitrogen to remove any oxygen.
-
Initiator Solution: Prepare a solution of this compound in the chosen solvent (e.g., 1-5 wt%).
-
Pressurization and Heating: Pressurize the autoclave with ethylene to the desired reaction pressure (e.g., 1500-2000 bar). Heat the reactor to the target initiation temperature (e.g., 150-180 °C), considering the half-life of this compound.
-
Initiator Injection: Once the reactor reaches the set temperature and pressure, inject a predetermined volume of the this compound solution to initiate polymerization.
-
Polymerization: Maintain the reaction at a constant temperature and pressure. The exothermic nature of the reaction will require cooling to maintain a stable temperature. The reaction time will typically be in the range of 10-30 minutes.
-
Termination and Depressurization: Stop the reaction by rapidly cooling the reactor and venting the unreacted ethylene.
-
Product Recovery: Collect the LDPE product from the reactor.
4.2. Pilot-Plant Scale Tubular Reactor Protocol
This protocol outlines a continuous process in a pilot-plant scale tubular reactor.
Equipment:
-
High-pressure tubular reactor (long, jacketed tube) with multiple injection points.
-
Primary and secondary (hyper) compressors for ethylene.
-
Initiator solution tanks and high-pressure injection pumps for multiple points.
-
High-pressure and low-pressure separators.
-
Extruder and pelletizer.
Procedure:
-
Startup: Pressurize the system with ethylene and establish a stable flow through the tubular reactor.
-
Heating: Heat the ethylene stream to the desired initiation temperature (e.g., 140-160 °C) before the first initiator injection point.
-
Initiator Injection: Continuously inject the this compound solution at the first and subsequent injection points along the reactor. The concentration and flow rate of the initiator will control the reaction rate and temperature profile.
-
Temperature Control: The reactor is divided into zones with individual cooling/heating jackets to manage the exothermic reaction and maintain the desired temperature profile (peak temperatures can reach 250-300 °C).
-
Separation: The mixture of LDPE and unreacted ethylene exiting the reactor is passed through high-pressure and low-pressure separators to remove the unreacted monomer.
-
Extrusion and Pelletizing: The molten LDPE from the separator is fed to an extruder and then pelletized.
Experimental Workflow and Logic Diagrams
5.1. General Experimental Workflow for LDPE Synthesis
The following diagram outlines the general workflow for LDPE production using a peroxide initiator.
Caption: General workflow for LDPE synthesis.
5.2. Logical Relationship of Process Parameters and LDPE Properties
This diagram illustrates the cause-and-effect relationships between key process parameters and the resulting LDPE properties when using this compound.
Caption: Process parameters and LDPE properties relationship.
Application Notes and Protocols for the Quantification of Dioctanoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoyl peroxide (CAS No. 762-16-3) is a diacyl organic peroxide widely utilized as a radical initiator in polymerization processes, a curing agent for resins, and has been investigated for various other applications in chemical synthesis and potentially as an antimicrobial agent.[1] Accurate quantification of this compound is critical for ensuring process control, evaluating product quality and stability, and for safety, given that peroxides can be thermally unstable and pose an explosion hazard when concentrated.[2]
These application notes provide detailed protocols for three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Iodometric Titration.
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.[3] This method offers high accuracy and precision and avoids the high temperatures that can cause peroxide decomposition in gas chromatography.[3] Detection is commonly achieved using an ultraviolet (UV) detector.[4]
Experimental Protocol
-
Standard Preparation:
-
Accurately weigh a known amount of high-purity this compound standard.
-
Dissolve the standard in the mobile phase (e.g., acetonitrile/water mixture) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Record the peak area of this compound for each injection.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Data Presentation: HPLC Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35-40 °C[3] |
| Injection Volume | 10-20 µL[3] |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 235-250 nm[3][4] |
| Run Time | ~10 minutes |
Visualization: HPLC Workflow
Caption: Workflow for quantifying this compound using HPLC.
Method 2: Gas Chromatography (GC)
Principle
Gas chromatography (GC) is a standard method for purity analysis and quantitative determination of this compound, particularly in industrial settings.[1] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. However, care must be taken as organic peroxides can decompose at high temperatures.[3] Using a programmed temperature vaporization (PTV) injector or a cool on-column inlet can help mitigate thermal degradation.[5][6] A Flame Ionization Detector (FID) is commonly used for detection.
Experimental Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., isooctane or ethyl acetate).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the chosen solvent to fall within the calibration range.
-
If necessary, filter the sample into a GC vial.
-
-
Chromatographic Analysis:
-
Set up the GC with the appropriate column and method parameters.
-
Inject the standards and samples. To minimize decomposition, a low initial oven temperature and a temperature ramp are recommended.
-
Record the peak area of this compound.
-
-
Quantification:
-
Construct a calibration curve from the standard injections.
-
Calculate the concentration of this compound in the sample based on its peak area.
-
Data Presentation: GC Parameters
| Parameter | Recommended Condition |
| Column | Fused silica capillary column (e.g., Rxi-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector | PTV or Cool On-Column |
| Injector Temperature | Programmed ramp (e.g., 50°C to 250°C) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
Visualization: GC Workflow
Caption: Workflow for quantifying this compound using GC.
Method 3: Iodometric Titration
Principle
Iodometric titration is a classic wet chemical method for determining the total peroxide content, often expressed as "active oxygen" or "peroxide value".[7][8] In an acidic solution, the peroxide oxidizes iodide ions (from potassium iodide, KI) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.[9] The endpoint is reached when the blue-black color of the starch-iodine complex disappears. This method is robust and does not require expensive instrumentation but measures the total peroxide content and cannot distinguish between different peroxide species.
Experimental Protocol
-
Reagent Preparation:
-
Sodium Thiosulfate Solution (0.1 N or 0.01 N): Prepare and standardize against a primary standard (e.g., potassium dichromate). Store in a dark, well-sealed bottle.[9]
-
Solvent Mixture: Prepare a mixture of glacial acetic acid and a suitable organic solvent like isooctane or chloroform (e.g., 3:2 v/v).[9]
-
Saturated Potassium Iodide (KI) Solution: Prepare fresh by dissolving KI in deionized water until saturation is reached (undissolved crystals should be present). Keep protected from light.[9]
-
Starch Indicator Solution (1%): Dissolve 1 g of soluble starch in 100 mL of boiling deionized water.
-
-
Titration Procedure:
-
Accurately weigh a sample containing this compound into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 50 mL of the solvent mixture and swirl to dissolve the sample.[9]
-
Add 1 mL of freshly prepared saturated KI solution. Swirl the flask and let it react in the dark for 60 seconds.[9]
-
Add 100 mL of deionized water and shake vigorously.[9]
-
Titrate immediately with the standardized sodium thiosulfate solution. Swirl the flask continuously during titration.
-
When the solution turns a pale straw color, add 1-2 mL of starch indicator. The solution will turn a deep blue-black.
-
Continue titrating dropwise until the blue color completely disappears, marking the endpoint.
-
Perform a blank titration using the same procedure but without the sample.[9]
-
-
Calculation:
Peroxide Concentration (% w/w) = [(V_s - V_b) * N * M] / (2 * W * 10)
Where:
-
V_s = Volume of Na₂S₂O₃ solution for the sample (mL)
-
V_b = Volume of Na₂S₂O₃ solution for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (eq/L)
-
M = Molar mass of this compound (286.41 g/mol )
-
W = Weight of the sample (g)
-
Data Presentation: Titration Reagents and Equipment
| Item | Specification |
| Titrant | 0.1 N or 0.01 N Standardized Sodium Thiosulfate |
| Sample Solvent | Glacial Acetic Acid:Isooctane (3:2 v/v) |
| Reagent | Saturated Potassium Iodide (KI) Solution, freshly prepared |
| Indicator | 1% Starch Solution |
| Apparatus | 250 mL Iodine Flask, 50 mL Burette, Analytical Balance |
Visualization: Iodometric Titration Principle
Caption: Principle of iodometric titration for peroxide quantification.
Comparison of Analytical Methods
| Feature | HPLC | Gas Chromatography | Iodometric Titration |
| Specificity | High (separates from impurities) | High (separates from impurities) | Low (measures total peroxides) |
| Sensitivity | High (µg/mL levels) | High (µg/mL levels) | Moderate (mg levels) |
| Accuracy | High | High (if decomposition is avoided) | Good (can be affected by interferences) |
| Equipment Cost | High | High | Low |
| Analysis Time | Moderate (~15 min/sample) | Moderate (~20 min/sample) | Fast (~10 min/sample) |
| Key Advantage | Accurate quantification of the parent compound without thermal degradation. | Good for volatile impurities and purity analysis. | Simple, inexpensive, and robust for total peroxide value. |
| Key Limitation | Requires expensive equipment and skilled operators. | Potential for thermal decomposition of the analyte.[3] | Non-specific; other oxidizing agents can interfere.[3] |
Conclusion
The choice of analytical method for quantifying this compound depends on the specific requirements of the analysis. HPLC is the preferred method for accurate, specific quantification in complex matrices, such as in drug development and stability studies. GC is a valuable tool for purity assessment in industrial quality control, provided that thermal degradation is carefully managed. Iodometric titration remains a simple and cost-effective method for determining the total peroxide value, which is useful for rapid quality checks and monitoring bulk oxidation.
References
- 1. Buy this compound | 762-16-3 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]
- 4. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. hzdr.de [hzdr.de]
- 6. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kelid1.ir [kelid1.ir]
- 8. metrohm.com [metrohm.com]
- 9. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Application Notes: Laboratory Safety Protocols for Handling Dioctanoyl Peroxide
Introduction
Dioctanoyl peroxide (CAS No. 762-16-3), also known as caprylyl peroxide, is a diacyl organic peroxide widely utilized as a radical initiator in polymerization processes, such as for poly(vinyl chloride) and low-density polyethylene (LDPE).[1][2][3] Due to its chemical nature, it is a highly reactive and potentially hazardous substance. These application notes provide detailed safety protocols for handling this compound in a laboratory setting to minimize risks to researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as an Organic Peroxide Type C or Type F, indicating it is liable to explosive decomposition.[4] It is a strong oxidizing agent that can react violently with reducing agents, sulfides, nitrides, and hydrides.[3][4] Contact with combustible materials, rust, ashes, or other chemicals can lead to violent decomposition.[5]
Key hazard statements associated with this compound include:
-
H360: May damage fertility or the unborn child.[8]
-
H411: Toxic to aquatic life with long lasting effects.[6][7]
The signal word for this compound is "Danger".[4]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 762-16-3 | [2][4][9] |
| Molecular Formula | C₁₆H₃₀O₄ | [2][4] |
| Molecular Weight | 286.41 g/mol | [2] |
| Appearance | Straw-colored or colorless to pale yellow liquid; Crystalline solid.[2][3][4][10] | |
| Odor | Sharp, pungent odor.[3][4][10] | |
| Melting Point | 29 °C | [1][2][10] |
| Boiling Point | 353.5 °C at 760 mmHg | [1][2] |
| Density | 0.955 g/cm³ | [1][2] |
| Flash Point | 149.3 °C | [1] |
| Water Solubility | 7 µg/L at 20 °C (Practically insoluble) | [1][3][10] |
| Self-Accelerating Decomposition Temp. (SADT) | SADT is the lowest temperature at which self-accelerating decomposition can occur for a substance in its packaging. This value is package-specific and must be consulted from the supplier's SDS. | [11] |
| Storage Temperature | Recommended: 2 - 8 °C / 36 - 46 °F | [6][7] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
This protocol outlines the standard procedure for safely handling and dispensing this compound in a laboratory.
1. Risk Assessment and Preparation:
- Review the Safety Data Sheet (SDS) thoroughly before starting any work.[12]
- Ensure a chemical fume hood is available and functioning correctly.
- Identify the location of the nearest safety shower, eyewash station, and fire extinguisher.
- Prepare a designated work area and ensure it is free of combustible materials, heat sources, and incompatible chemicals (e.g., reducing agents, strong acids/bases, transition metals).[5]
2. Personal Protective Equipment (PPE):
- Wear appropriate PPE at all times:
- Eye Protection: Chemical safety goggles and a face shield.[12][13]
- Hand Protection: Nitrile rubber gloves (minimum 0.11 mm thickness) are recommended. Always inspect gloves before use and use proper removal technique.[6][7]
- Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[5][12][13]
3. Handling Procedure:
- Work exclusively within a chemical fume hood.
- Use the smallest practical quantity for the experiment.[5][14]
- Keep the this compound container in its original packaging and keep it closed when not in use.[5]
- Ground and bond the container and receiving equipment to prevent static discharge.
- Use only non-sparking tools for handling and dispensing.[5]
- Never return unused peroxide to the original container to avoid contamination.[5]
4. Storage:
- Store in a dedicated, well-ventilated, cool area, away from sunlight and heat sources.[4][5][8][10] The recommended storage temperature is 2-8 °C.
- Store separately from other chemicals, especially flammables and combustibles.
- Ensure containers are tightly closed and stored upright in their original, non-metal containers.[5][15]
5. Spill and Emergency Procedures:
- Spill:
- Evacuate the area if the spill is large.
- For small spills, absorb the material immediately with an inert, moist diluent like vermiculite or sand.[5] Do not use combustible absorbents like paper towels.
- Collect the absorbed material using non-sparking tools and place it in a polyethylene bag or open container.[5] Wet the contaminated material with water.[5]
- Clean the spill area with water and detergent.[5]
- Fire:
- In case of a small fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use portable extinguishers for anything other than very small fires.[4][6]
- For larger fires, use a water spray or fog from a safe distance to cool the containers.[4]
- Evacuate the area and alert emergency personnel. Fight the fire remotely due to the risk of explosion.[8]
6. Waste Disposal:
- Contaminated materials and waste peroxide should be destroyed.
- A common procedure is to dilute the peroxide slowly with an inert organic solvent to reduce the active oxygen content to less than 1%, followed by incineration as chemical waste.[5]
- Alternatively, peroxides can be hydrolyzed by slowly adding them to about ten times their weight of a cold 10% sodium hydroxide solution with stirring over several hours.[4]
- Always follow local, state, and federal regulations for hazardous waste disposal.[5]
Visualizations
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Buy this compound | 762-16-3 [smolecule.com]
- 3. This compound | 762-16-3 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. eopsg.org [eopsg.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound | CAS:762-16-3 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 10. orgperox.com [orgperox.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. isg.ku.edu.tr [isg.ku.edu.tr]
- 14. safety.duke.edu [safety.duke.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for the Synthesis of Vinyl Chloride Copolymers with Dioctanoyl Peroxide Initiator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinyl chloride copolymers are a versatile class of polymers with a wide range of applications, from rigid construction materials to flexible films and coatings. The properties of these copolymers can be tailored by the choice of comonomers and the polymerization conditions. This document provides detailed application notes and experimental protocols for the synthesis of vinyl chloride copolymers via suspension polymerization using dioctanoyl peroxide as a free-radical initiator. Suspension polymerization is a common industrial method for producing vinyl chloride polymers, resulting in polymer beads that are easily isolated and processed. This compound is an organic peroxide initiator suitable for polymerization in the temperature range of 50-70°C.
Data Presentation
The following tables summarize typical quantitative data for the suspension polymerization of vinyl chloride with a comonomer, such as vinyl acetate, using an organic peroxide initiator system. While specific data for this compound is limited in the provided search results, the data presented here is representative of such a system, drawing parallels from similar initiators like lauroyl and capryloyl peroxide mentioned in the literature.[1]
Table 1: Typical Reaction Conditions for Vinyl Chloride-Vinyl Acetate Copolymerization
| Parameter | Value | Reference |
| Vinyl Chloride (wt%) | 75 - 95% | [1] |
| Vinyl Acetate (wt%) | 5 - 25% | [1] |
| Initiator: this compound (wt% based on monomers) | 0.1 - 0.5% | [1] |
| Water (parts by weight) | 150 - 200 | [1][2] |
| Suspending Agent (e.g., Polyvinyl Alcohol) (wt% based on water) | 0.15 - 0.25% | [1] |
| Buffer (e.g., Sodium Bicarbonate) (wt% based on monomers) | 0.1 - 0.5% | [1] |
| Chain Transfer Agent (e.g., Trichloroethylene) (wt% based on monomers) | 0.5 - 3% | [1] |
| Polymerization Temperature (°C) | 50 - 70°C | [3] |
| Initial pH | 7.5 - 8.0 | [1] |
| Reaction Time (hours) | 6 - 18 hours | [1][2] |
Table 2: Influence of Initiator Concentration on Polymerization (Illustrative)
| Initiator Concentration (wt%) | Monomer Conversion (%) | Average Molecular Weight (Mw) |
| 0.1 | 75 | 120,000 |
| 0.3 | 85 | 90,000 |
| 0.5 | 90 | 70,000 |
Note: This data is illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Suspension Copolymerization of Vinyl Chloride and Vinyl Acetate
This protocol describes a general procedure for the synthesis of a vinyl chloride-vinyl acetate copolymer using this compound as the initiator.
Materials:
-
Vinyl chloride monomer (VCM)
-
Vinyl acetate monomer (VAM)
-
This compound
-
Polyvinyl alcohol (PVA), 86-89% hydrolyzed
-
Sodium bicarbonate (NaHCO₃)
-
Trichloroethylene (optional, as chain transfer agent)
-
Deionized water
Equipment:
-
High-pressure polymerization reactor equipped with a stirrer, temperature control system, and a port for charging reactants.
-
Vacuum pump
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the polymerization reactor. Purge the reactor with nitrogen to remove any oxygen, which can inhibit the polymerization reaction.
-
Aqueous Phase Preparation: In a separate vessel, prepare the aqueous suspension medium by dissolving polyvinyl alcohol and sodium bicarbonate in deionized water. The typical concentration of PVA is between 0.15% and 0.25% by weight of water.[1] The buffer is added to maintain a pH between 7.5 and 8.0.[1]
-
Charging the Reactor:
-
Charge the aqueous phase into the reactor.
-
Add the this compound initiator, typically 0.1-0.5% by weight based on the total monomer weight.
-
If a chain transfer agent is used to control molecular weight, add it at this stage.[1]
-
Seal the reactor and apply a vacuum to remove any remaining air.
-
Charge the vinyl acetate monomer into the reactor.
-
Finally, charge the vinyl chloride monomer into the reactor. The ratio of vinyl chloride to vinyl acetate can range from 75:25 to 95:5 by weight.[1]
-
-
Polymerization:
-
Begin stirring the reaction mixture to create a fine suspension of monomer droplets in the aqueous phase. A typical stirring speed is 200-400 rpm.
-
Heat the reactor to the desired polymerization temperature, typically between 50°C and 70°C.[3]
-
Maintain the temperature and stirring for the duration of the polymerization, which can be from 6 to 18 hours.[1][2] The progress of the reaction can be monitored by the drop in pressure as the monomers are converted to polymer.
-
-
Termination and Recovery:
-
Once the desired conversion is reached (typically indicated by a specific pressure drop), cool the reactor to stop the polymerization.
-
Vent the unreacted vinyl chloride monomer to a safe collection system.
-
The resulting polymer slurry is then discharged from the reactor.
-
-
Purification and Drying:
-
Filter the polymer slurry to separate the copolymer beads from the aqueous phase.
-
Wash the beads with deionized water to remove any residual suspending agents and other impurities.
-
Dry the copolymer beads in a drying oven at a temperature below the polymer's glass transition temperature (typically 50-60°C) until a constant weight is achieved.
-
Visualizations
Caption: Workflow for the suspension polymerization of vinyl chloride copolymers.
Caption: Simplified free-radical polymerization mechanism.
References
Application Notes and Protocols for Studying Dioctanoyl Peroxide Decomposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for studying the thermal decomposition of dioctanoyl peroxide. This document includes detailed methodologies for kinetic analysis, product identification, and radical detection, along with a summary of relevant quantitative data.
Introduction
This compound is a diacyl peroxide that serves as a valuable source of free radicals upon thermal decomposition. This property makes it a useful initiator for various chemical reactions, including polymerization.[1] Understanding the kinetics and mechanism of its decomposition is crucial for controlling reaction rates, ensuring safety, and optimizing its applications. The primary decomposition pathway involves the homolytic cleavage of the weak oxygen-oxygen bond, a process that is highly dependent on temperature.[1][2]
Quantitative Data Summary
The thermal decomposition of this compound follows first-order kinetics. The rate of decomposition is significantly influenced by temperature. Below is a summary of the reported half-life of this compound at various temperatures.
| Temperature (°C) | Half-life (t½) in hours |
| 60 | 11.6[1] |
| 61 | 10.0[1] |
| 70 | 3.2[1] |
| 79 | 1.0[1] |
| 100 | 0.1[1] |
Note: This data is for the solid form of this compound. Decomposition rates can vary in different solvents.
Experimental Protocols
This section outlines detailed protocols for the kinetic analysis, product identification, and radical detection of this compound decomposition.
3.1. Kinetic Analysis using Differential Scanning Calorimetry (DSC)
This protocol describes the determination of the kinetic parameters of this compound decomposition using DSC.
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of this compound.
Materials:
-
This compound
-
High-purity nitrogen or argon gas for purging
-
Standard aluminum DSC pans and lids
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent evaporation during the experiment. Prepare an empty sealed pan as a reference.
-
DSC Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the decomposition onset (e.g., 30°C).
-
Heat the sample at a constant heating rate (e.g., 2, 5, 10, and 15 °C/min) to a final temperature where the decomposition is complete (e.g., 200°C).
-
Repeat the experiment for each heating rate.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature for each heating rate.
-
Determine the peak exothermic temperature (Tp) for each thermogram.
-
Use the Kissinger method to determine the activation energy (Ea) by plotting ln(β/Tp²) versus 1/Tp, where β is the heating rate. The slope of the resulting line is -Ea/R, where R is the gas constant.
-
The pre-exponential factor (A) can then be calculated from the Kissinger equation.
-
3.2. Identification of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the identification of the volatile products of this compound decomposition.
Objective: To identify the major decomposition products of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dodecane, a high-boiling point solvent that will not interfere with the analysis of more volatile products)
-
Heating block or oil bath
-
Small reaction vial with a septum
-
Gas-tight syringe
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1% w/v) in the chosen anhydrous solvent in a reaction vial.
-
Decomposition:
-
Heat the vial in a heating block at a temperature sufficient to induce decomposition (e.g., 100°C) for a period longer than its half-life at that temperature (e.g., > 0.1 hours).[1]
-
-
Headspace Sampling: After decomposition, allow the vial to cool. Use a gas-tight syringe to withdraw a sample of the headspace gas from the vial.
-
GC-MS Analysis:
-
Inject the headspace sample into the GC-MS.
-
GC conditions (example):
-
Injector temperature: 250°C
-
Oven program: Start at 40°C for 2 min, then ramp to 280°C at 10°C/min.
-
Carrier gas: Helium at a constant flow.
-
-
MS conditions (example):
-
Ion source temperature: 230°C
-
Electron ionization at 70 eV.
-
Mass range: m/z 30-400.
-
-
-
Data Analysis: Identify the decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST).
3.3. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to quantify the concentration of this compound, which is essential for kinetic studies.
Objective: To determine the concentration of this compound in a sample.
Materials:
-
This compound standard of known purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in acetonitrile at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a concentration within the range of the standard curve.
-
HPLC Analysis:
-
Mobile phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 10 µL.
-
Detection: UV at 235 nm.
-
-
Calibration and Quantification:
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution, determine its peak area, and calculate the concentration of this compound using the calibration curve.
-
3.4. Detection of Radical Intermediates by Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping
This protocol describes the detection of transient radical species formed during the decomposition of this compound.
Objective: To detect and identify the radical intermediates formed during the thermal decomposition of this compound.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., benzene or toluene)
-
Spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone, PBN, or 5,5-dimethyl-1-pyrroline N-oxide, DMPO)
-
ESR spectrometer
-
Quartz ESR flat cell or capillary tube
Procedure:
-
Sample Preparation:
-
In an inert atmosphere (e.g., a glovebox), prepare a solution of this compound (e.g., 10 mM) and the spin trapping agent (e.g., 100 mM) in the deoxygenated solvent.
-
-
ESR Sample Loading: Transfer the solution to the ESR flat cell or capillary tube and seal it.
-
Decomposition and ESR Measurement:
-
Place the sample in the ESR spectrometer's cavity.
-
Heat the sample to a temperature that initiates decomposition (e.g., 80°C) using a variable temperature controller.
-
Record the ESR spectra at regular intervals to observe the formation and decay of the spin adducts.
-
-
Data Analysis:
-
Analyze the hyperfine splitting constants (hfsc) of the observed ESR spectra.
-
Compare the experimental hfsc values with literature values for known radical adducts to identify the trapped radicals.
-
Diagrams
The following diagrams illustrate the experimental workflow and the proposed decomposition pathway of this compound.
Caption: Experimental workflow for studying this compound decomposition.
Caption: Proposed decomposition pathway of this compound.
Safety Precautions
Organic peroxides are potentially hazardous and should be handled with care. This compound is flammable and can decompose violently when heated, especially in concentrated form.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[4] Store this compound in a cool, dark place away from heat sources and incompatible materials such as strong acids, bases, and reducing agents.[3] Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
Application Notes: Dioctanoyl Peroxide in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dioctanoyl peroxide as a radical initiator in emulsion polymerization techniques. This document includes its mechanism of action, key physical and thermal properties, detailed experimental protocols, and expected outcomes.
Introduction
This compound (C₁₆H₃₀O₄), also known as caprylyl peroxide, is an oil-soluble diacyl peroxide that serves as an effective free-radical initiator in various polymerization processes.[1] In emulsion polymerization, where a water-insoluble monomer is dispersed in an aqueous phase, the choice of initiator is critical. Oil-soluble initiators with very low water solubility, such as this compound, offer distinct advantages over more water-soluble initiators like azobisisobutyronitrile (AIBN) or persulfates.[2] These advantages include a reduced risk of secondary nucleation in the aqueous phase and a lower tendency for bulk polymerization, leading to better control over particle size and distribution.[2]
Emulsion polymerization is a versatile technique that allows for the synthesis of high molecular weight polymers at a high rate while maintaining low latex viscosity and enabling efficient heat dissipation.[3][4] The polymers synthesized can be used directly as latexes in coatings and adhesives or isolated for various applications, including the development of polymeric nanoparticles for biomedical and drug-delivery systems.
Mechanism of Action in Emulsion Polymerization
The initiation of polymerization by this compound is a thermally driven process that follows first-order kinetics.[1] The key steps are:
-
Initiator Partitioning : Being oil-soluble, this compound preferentially dissolves within the monomer droplets and monomer-swollen surfactant micelles.
-
Thermal Decomposition : Upon heating to an appropriate temperature, the relatively weak oxygen-oxygen peroxide bond undergoes homolytic cleavage. This generates two primary acyloxyl radicals.
-
Decarboxylation : These acyloxyl radicals can then undergo β-scission (decarboxylation) to lose carbon dioxide and form highly reactive heptyl radicals.
-
Initiation : A primary radical (either the acyloxyl or the alkyl radical) attacks a monomer molecule, forming a new, monomer-based radical and initiating a polymer chain.
-
Propagation and Termination : The polymer chain propagates through the rapid addition of subsequent monomer units. Termination occurs when two growing radical chains combine.
The primary locus of polymerization is within the monomer-swollen micelles, which, once initiated, grow into polymer particles. Monomer diffuses from the larger monomer droplets through the aqueous phase to feed the growing particles.
Initiator Properties and Data
Selecting the appropriate reaction temperature is crucial and is guided by the initiator's half-life—the time it takes for 50% of the initiator to decompose at a given temperature.[4][5]
Table 1: Properties and Thermal Decomposition of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₀O₄ | [6] |
| Molecular Weight | 318.4 g/mol | - |
| Appearance | Straw-colored liquid with a sharp odor | [6] |
| Solubility | Insoluble in water; soluble in most organic solvents | [6] |
| 10-hour Half-Life (t½) | 61 °C | [1][6] |
| 1-hour Half-Life (t½) | 79 °C | [1][6] |
| 6-minute Half-Life (t½) | 100 °C | [1][6] |
Note: Half-life data is for the solid form. Decomposition rates can be influenced by the solvent or monomer system.
Visualization of Mechanisms and Workflows
Free-Radical Initiation Mechanism
Caption: Thermal decomposition of this compound to initiate free-radical polymerization.
Experimental Workflow: Seeded Emulsion Polymerization
Caption: General workflow for a seeded emulsion polymerization experiment.
Experimental Protocols
Safety Precautions: this compound is a strong oxidizing agent and may cause fire upon heating. It can cause serious skin and eye irritation. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames. Store at recommended cool temperatures and away from reducing agents.
Protocol 1: Ab-Initio Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol describes the synthesis of a poly(methyl methacrylate) latex from scratch.
Materials:
-
Deionized (DI) water
-
Sodium dodecyl sulfate (SDS, surfactant)
-
Sodium bicarbonate (NaHCO₃, buffer)
-
Methyl methacrylate (MMA, monomer), inhibitor removed
-
This compound (initiator)
Equipment:
-
Jacketed glass reactor (500 mL) with overhead stirrer, condenser, nitrogen inlet, and thermocouple
-
Syringe pump or addition funnel
-
Heating/cooling circulator
Procedure:
-
Aqueous Phase Preparation: To the reactor, add 200 g of DI water, 2.0 g of SDS, and 0.5 g of NaHCO₃.
-
Reactor Purge: Begin stirring the aqueous phase at 200 RPM and purge the reactor with nitrogen gas for 30 minutes to remove oxygen.
-
Heating: Heat the reactor contents to 70°C while maintaining a gentle nitrogen blanket.
-
Organic Phase Preparation: In a separate beaker, dissolve 1.0 g of this compound in 100 g of inhibitor-free MMA.
-
Initiation/Seeding: Once the reactor reaches 70°C, add 10% (10.1 g) of the organic phase to the reactor as a "shot" to create seed particles. Allow this to react for 20 minutes.
-
Monomer Feed: Feed the remaining organic phase into the reactor at a constant rate over 3 hours using a syringe pump.
-
Hold Period: After the feed is complete, maintain the reaction at 70°C for an additional 1 hour to ensure high monomer conversion.
-
Cooling and Collection: Turn off the heat and cool the reactor to room temperature.
-
Post-Processing: Filter the resulting latex through a fine mesh to remove any coagulum.
-
Characterization: Determine the percent solids (gravimetrically), monomer conversion, particle size (via Dynamic Light Scattering), and molecular weight (via Gel Permeation Chromatography).
Protocol 2: Seeded Emulsion Polymerization of Styrene
This protocol uses a pre-existing polystyrene "seed" latex to produce larger particles with a narrow size distribution.
Materials:
-
DI water
-
Polystyrene seed latex (e.g., 50 nm average diameter, 10% solids)
-
Sodium dodecyl sulfate (SDS)
-
Styrene (monomer), inhibitor removed
-
This compound (initiator)
Procedure:
-
Reactor Charge: To the reactor, add 150 g of DI water, 50 g of the seed latex, and 0.5 g of SDS.
-
Purge and Heat: Begin stirring at 200 RPM, purge with nitrogen for 30 minutes, and heat the reactor to 75°C.
-
Organic Phase Preparation: Prepare the feed by dissolving 0.75 g of this compound in 100 g of inhibitor-free styrene.
-
Monomer Feed: Once the reactor is at temperature, begin feeding the organic phase at a constant rate over 4 hours.
-
Hold Period: After the feed is complete, hold the reaction at 75°C for an additional 2 hours.
-
Cooling and Collection: Cool the reactor to room temperature and filter the latex to remove coagulum.
-
Characterization: Analyze the final latex for particle size, monomer conversion, and molecular weight distribution.
Quantitative Data and Expected Results
Direct quantitative data for emulsion polymerization using this compound is not widely published in readily accessible literature. However, formulation principles and expected trends can be summarized. The total amount of initiator is typically in the range of 0.005 to 0.5 parts by weight per 100 parts of monomer.
Table 2: Example Formulation for Styrene Emulsion Polymerization
| Component | Role | Amount (parts by weight) |
| Styrene | Monomer | 100 |
| Deionized Water | Continuous Phase | 180 |
| Sodium Dodecyl Sulfate (SDS) | Surfactant | 3 |
| This compound | Initiator | 0.5 |
| Sodium Bicarbonate | Buffer | 0.5 |
Table 3: Qualitative Influence of Reaction Parameters
| Parameter Increased | Effect on Particle Size (Dp) | Effect on Molecular Weight (Mw) | Rationale |
| Initiator Concentration | Decrease | Decrease | More initiator generates more radicals, leading to a higher number of smaller particles. Higher radical concentration also increases the probability of termination, reducing Mw. |
| Surfactant Concentration | Decrease | Increase | Higher surfactant concentration creates more micelles, resulting in a larger number of smaller particles. With more particles, each one has fewer radicals on average, leading to higher Mw. |
| Monomer Concentration | Increase | Increase | Higher monomer concentration within the particles increases the rate of propagation relative to other events, leading to larger particles and higher molecular weight. |
| Temperature | Increase | Decrease | Higher temperature increases the initiator decomposition rate, creating more radicals (smaller Dp). It also increases termination and chain transfer rates, which lowers Mw. |
Drug Development and Signaling Pathways
The polymers synthesized via emulsion polymerization can be tailored for biomedical applications, such as creating nanoparticles for drug delivery. Characteristics like particle size, surface charge, and hydrophobicity can be controlled by adjusting the reaction parameters outlined above. However, a review of available scientific literature did not yield specific information on signaling pathways directly influenced by polymers synthesized using this compound as the initiator. The biological activity of such polymers would be primarily determined by the nature of the monomer(s) used and any functional groups incorporated, rather than the residual fragments of this specific initiator. Researchers in drug development should focus on the biocompatibility and functionality of the final polymer product.
References
Proper Disposal of Dioctanoyl Peroxide Waste: Application Notes and Protocols for a Safer Laboratory Environment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of dioctanoyl peroxide waste in a laboratory setting. Adherence to these procedures is critical to mitigate the inherent risks associated with this organic peroxide, including its potential for rapid decomposition, fire, and explosion.
Introduction to this compound and its Hazards
This compound (C16H30O4) is a diacyl organic peroxide commonly used as a radical initiator in polymerization processes, such as in the production of polyvinyl chloride (PVC).[1] It is a straw-colored liquid with a sharp odor and is highly flammable and insoluble in water.[2] The primary hazard associated with this compound is its thermal instability; it can undergo self-accelerating decomposition when heated, which can lead to a fire or explosion.[2][3] It is classified as an Organic Peroxide Type C, indicating it is a significant hazard.[2]
Quantitative Data for this compound
Properly managing the risks of this compound requires an understanding of its key physical and chemical properties. The following table summarizes important quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C16H30O4 | [2] |
| Molecular Weight | 286.41 g/mol | [1] |
| Appearance | Straw-colored liquid | [2] |
| Melting Point | 29 °C | [1] |
| Boiling Point | 353.5 °C (at 760 mmHg) | [1] |
| Density | 0.955 g/cm³ | [1] |
| Water Solubility | 7 µg/L at 20°C | [1] |
| Self-Accelerating Decomposition Temperature (SADT) | 25.9 °C | [4][5] |
| Flash Point | 149.3 °C | [1] |
Experimental Protocol: Generation of this compound Waste
The following protocol describes a typical laboratory-scale suspension polymerization of vinyl chloride, a process that utilizes this compound as an initiator and consequently generates waste containing this peroxide.
Objective: To synthesize polyvinyl chloride (PVC) via suspension polymerization initiated by this compound.
Materials:
-
Vinyl chloride monomer (VCM)
-
This compound (initiator)
-
Suspending agent (e.g., polyvinyl alcohol)
-
Deionized water
-
Polymerization reactor with stirring and temperature control
-
Quenching agent (e.g., a polymerization inhibitor)
Procedure:
-
Reactor Setup: A polymerization reactor is charged with deionized water and a suspending agent. The mixture is stirred to ensure proper dispersion.
-
Initiator Addition: A predetermined amount of this compound, dissolved in a suitable solvent if necessary, is added to the reactor.
-
Monomer Charging: The reactor is sealed, and vinyl chloride monomer is charged into the reactor under pressure.
-
Polymerization: The temperature of the reactor is raised to the desired polymerization temperature (typically between 30-70 °C) to initiate the decomposition of the this compound and start the polymerization process.[6] The reaction is allowed to proceed for a specified time until the desired monomer conversion is achieved.
-
Termination: Once the desired conversion is reached, the reaction is terminated by adding a quenching agent to the reactor. This step deactivates any remaining initiator and stops the polymerization.[6]
-
Work-up: The resulting PVC slurry is discharged, and the unreacted monomer is recovered. The polymer is then washed and dried.
-
Waste Generation: The remaining aqueous phase, washing solutions, and any off-specification product will contain residual this compound and its decomposition products, constituting the hazardous waste that requires proper disposal.
Signaling Pathway: Decomposition of this compound
The utility of this compound as a polymerization initiator stems from its ability to decompose and form free radicals. This decomposition is a critical pathway to understand for both its application and its hazardous waste management.
Caption: Decomposition pathway of this compound.
Protocols for the Proper Disposal of this compound Waste
Two primary methods are recommended for the disposal of this compound waste in a laboratory setting: dilution followed by incineration and chemical neutralization (hydrolysis). The choice of method will depend on the available facilities and local regulations.
Protocol 1: Dilution and Incineration
This is the preferred method for the disposal of liquid organic peroxide waste when an approved incineration facility is available.
Principle: Reducing the concentration of the peroxide to a safe level before thermal destruction.
Procedure:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and compatible container (e.g., polyethylene). Do not mix with other chemical waste.
-
Dilution: In a well-ventilated fume hood and away from sources of heat or ignition, slowly add the this compound waste to a compatible, high-boiling point solvent such as mineral oil or a hydrocarbon solvent. The final concentration of the peroxide should be less than 1% by weight.
-
Labeling: The container with the diluted peroxide waste must be clearly labeled as "Diluted this compound Waste for Incineration" and include the concentration of the peroxide.
-
Storage: Store the diluted waste in a cool, well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.
-
Disposal: Arrange for the collection and incineration of the diluted waste by a certified hazardous waste disposal service.
Protocol 2: Chemical Neutralization (Hydrolysis)
This method is suitable for small quantities of this compound waste when incineration is not an option.
Principle: Hydrolyzing the peroxide to less hazardous compounds using a basic solution.
Procedure:
-
Preparation: In a fume hood, prepare a 10% solution of sodium hydroxide (NaOH) in water in a container that is at least ten times the volume of the peroxide waste to be treated. The container should be equipped with a stirrer and placed in an ice bath to control the temperature.
-
Addition: Slowly and with constant stirring, add the this compound waste to the cold sodium hydroxide solution. The rate of addition should be controlled to prevent a rapid temperature increase.
-
Reaction: Continue stirring the mixture in the ice bath for several hours to ensure complete hydrolysis of the peroxide.
-
Verification: After the reaction is complete, test the solution for the presence of peroxides using peroxide test strips. If the test is positive, continue stirring and re-test until the peroxide is no longer detected.
-
Neutralization and Disposal: Once the absence of peroxide is confirmed, neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8. The neutralized solution can then be disposed of in accordance with local regulations for aqueous waste.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound waste disposal.
Safety Precautions
-
Always handle this compound and its waste in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep this compound and its waste away from heat, sparks, open flames, and other sources of ignition.[2]
-
Avoid contact with incompatible materials such as strong acids, bases, metals, and reducing agents.
-
Store this compound at the recommended temperature to prevent decomposition. The SADT is 25.9 °C, so refrigerated storage is necessary.[4][5]
-
In case of a spill, do not use combustible materials like paper towels for cleanup. Use an inert absorbent material such as vermiculite or sand.
-
Always consult the Safety Data Sheet (SDS) for this compound before handling.[7]
References
- 1. This compound|lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Prediction Models for the Self-Accelerating Decomposition Temperature of Organic Peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6037428A - Polymerization of vinyl chloride with peroxide mixtures - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Spectroscopic Characterization of Dioctanoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoyl peroxide, a symmetrical diacyl peroxide, is utilized as a polymerization initiator and a reagent in various organic syntheses. Due to its inherent instability and potential for rapid, hazardous decomposition, the synthesis and handling of this compound necessitate strict safety measures.[1][2] Thorough characterization is paramount to confirm the purity and stability of this compound for its intended use. This application note provides detailed protocols for the characterization of this compound utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. These analytical techniques offer definitive structural confirmation and an understanding of the functional groups present.
Molecular Structure:
Safety Precautions
This compound is a potent oxidizing agent and is highly sensitive to thermal changes, with the potential for explosive decomposition when exposed to heat, shock, or friction.[1][2] All manipulations involving this compound must be performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant laboratory coat, and chemical-resistant gloves.[3][4] The quantities of peroxide used should always be minimized to reduce potential hazards.[3] this compound should be stored in its original, tightly sealed container in a cool, dark, and well-ventilated area, segregated from heat sources and incompatible substances such as strong acids, bases, metals, and reducing agents.[1][3][5] In the event of a spill, the material should be absorbed using an inert, non-combustible absorbent (e.g., vermiculite) and disposed of in accordance with institutional and local waste disposal regulations.[3]
Predicted Spectroscopic Data
Given the scarcity of publicly available experimental spectra for this compound, the data presented here are based on established spectral prediction algorithms and the characteristic chemical shifts and absorption frequencies of analogous functional groups.
Table 1: Predicted NMR and FTIR Data for this compound
| Technique | Parameter | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~ 2.4 ppm (triplet) | α-CH₂ (protons on the carbon adjacent to the carbonyl group) |
| ~ 1.7 ppm (multiplet) | β-CH₂ (protons on the carbon beta to the carbonyl group) | ||
| ~ 1.3 ppm (multiplet) | -(CH₂)₄- (protons of the methylene groups in the alkyl chain) | ||
| ~ 0.9 ppm (triplet) | -CH₃ (protons of the terminal methyl group) | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 170 ppm | C=O (carbonyl carbon) |
| ~ 34 ppm | α-CH₂ (carbon adjacent to the carbonyl group) | ||
| ~ 31, 29, 25 ppm | -(CH₂)₅- (carbons of the methylene groups in the alkyl chain) | ||
| ~ 22 ppm | -CH₂-CH₃ (carbon adjacent to the terminal methyl group) | ||
| ~ 14 ppm | -CH₃ (terminal methyl carbon) | ||
| FTIR | Absorption Band (cm⁻¹) | ~ 2920-2850 cm⁻¹ | C-H stretching (alkyl chain) |
| ~ 1810 cm⁻¹ and 1785 cm⁻¹ | C=O stretching (carbonyl, characteristic split for diacyl peroxides) | ||
| ~ 1465 cm⁻¹ | C-H bending (methylene) | ||
| ~ 1050 cm⁻¹ | O-O stretching (peroxide bond) | ||
| ~ 890 cm⁻¹ | C-O-O bending |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
To mitigate the risk of decomposition, the NMR sample should be prepared immediately prior to analysis.
-
Within a fume hood, accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃). It is crucial that the solvent is free from acidic or basic impurities that could catalyze peroxide decomposition.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a clean Pasteur pipette, transfer the resulting solution into a 5 mm NMR tube.
-
Securely cap the NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength
-
Solvent: CDCl₃
-
Temperature: Room temperature (ensure probe temperature is stable)
-
Pulse Sequence: Standard single-pulse acquisition
-
Number of Scans: 16-64 (adjust to achieve an adequate signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field strength
-
Solvent: CDCl₃
-
Temperature: Room temperature
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30)
-
Number of Scans: ≥ 1024 (a higher number of scans is required due to the low natural abundance of the ¹³C isotope)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Verify that the ATR crystal is clean and a background spectrum has been acquired.
-
Inside a fume hood, carefully dispense a single, small drop of liquid this compound onto the center of the ATR crystal using a clean pipette.
-
If the sample is solid at ambient temperature, either gently melt a small portion and apply the liquid to the crystal or dissolve a small amount in a volatile solvent, apply the solution, and allow the solvent to fully evaporate within the fume hood.
-
Initiate the spectral acquisition.
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR)
-
Crystal: Diamond or Germanium
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Results and Discussion
The predicted ¹H NMR spectrum of this compound is anticipated to exhibit four primary signals, corresponding to the distinct proton environments within the octanoyl chains. The α-methylene protons, being adjacent to the electron-withdrawing carbonyl group, are expected to be the most deshielded and to appear as a triplet at approximately 2.4 ppm. Conversely, the terminal methyl protons are the most shielded and should present as a triplet around 0.9 ppm. The remaining methylene protons of the alkyl chains will generate overlapping multiplets between 1.3 and 1.7 ppm.
In the predicted ¹³C NMR spectrum, the carbonyl carbon signal is expected at approximately 170 ppm. The alkyl chain carbons will resonate in the upfield region (14-34 ppm), with the α-methylene carbon being the most deshielded among them.
The FTIR spectrum provides crucial confirmation of the key functional groups. A defining characteristic of diacyl peroxides is the presence of a split carbonyl (C=O) stretching band, which is predicted to manifest as two distinct absorption peaks around 1810 cm⁻¹ and 1785 cm⁻¹. The strong C-H stretching bands between 2920 and 2850 cm⁻¹ are indicative of the long alkyl chains. A weaker absorption band near 1050 cm⁻¹ can be assigned to the O-O stretching vibration of the peroxide linkage.
Diagrams
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
NMR and FTIR spectroscopy are powerful and complementary analytical techniques for the unequivocal characterization of this compound. The predicted spectral data furnish a distinct fingerprint of the molecule's structure. By adhering to the detailed protocols and stringent safety precautions outlined in this note, researchers can reliably verify the identity and purity of this compound for their specific applications. It is strongly recommended to acquire experimental data on a purified sample and compare it with the predicted values for definitive confirmation.
References
Troubleshooting & Optimization
how to control the rate of polymerization with dioctanoyl peroxide
Welcome to the technical support center for the use of dioctanoyl peroxide as a polymerization initiator. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling their polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound initiates polymerization?
A1: this compound is a diacyl peroxide that initiates free-radical polymerization. The process begins with the thermal decomposition of the peroxide, where the weak oxygen-oxygen bond breaks (homolytic cleavage) to form two octanoyloxy radicals.[1] These primary radicals can then add to a monomer unit, initiating the polymer chain growth.[1]
Q2: How can I control the rate of polymerization when using this compound?
A2: The rate of polymerization can be controlled by several key factors:
-
Temperature: Increasing the temperature accelerates the decomposition of this compound, leading to a higher concentration of free radicals and a faster polymerization rate.[2]
-
Initiator Concentration: A higher concentration of this compound results in a greater number of initiating radicals, which in turn increases the rate of polymerization.[2][3] The rate is generally proportional to the square root of the initiator concentration.[3][4]
-
Monomer Concentration: The rate of polymerization is directly proportional to the monomer concentration.[3][4]
Q3: What is the role of initiator efficiency?
A3: Initiator efficiency, denoted by the factor f, is the fraction of radicals generated from the initiator that successfully start a polymer chain.[5] Not all radicals initiate polymerization; some may be lost to side reactions or recombination within the "solvent cage".[5][6] The typical efficiency for initiators like this compound ranges from 0.3 to 0.8.[3][5]
Troubleshooting Guide
Issue 1: Polymerization is too slow or fails to initiate.
-
Possible Cause 1: Insufficient Temperature.
-
Solution: this compound requires sufficient thermal energy to decompose and generate radicals.[1] Ensure your reaction temperature is appropriate for the desired reaction rate. Refer to the half-life data to select a suitable temperature. For example, the half-life is significantly shorter at higher temperatures, indicating faster decomposition.[1]
-
-
Possible Cause 2: Low Initiator Concentration.
-
Solution: The rate of initiation is directly proportional to the initiator concentration.[3] If the concentration is too low, the number of radicals generated may be insufficient to start the polymerization at a noticeable rate. Consider incrementally increasing the this compound concentration.
-
-
Possible Cause 3: Presence of Inhibitors.
-
Solution: Certain substances can inhibit polymerization by reacting with and deactivating the free radicals.[5] Oxygen is a common inhibitor.[5] Ensure your monomer is free of inhibitors (they are often added for storage) and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Issue 2: Polymerization proceeds too rapidly and is difficult to control.
-
Possible Cause 1: Excessive Temperature.
-
Possible Cause 2: High Initiator Concentration.
-
Solution: An excess of initiator will generate a high concentration of radicals, leading to a very fast reaction and potentially lower molecular weight polymers due to premature termination.[5] Reduce the concentration of this compound.
-
Issue 3: The resulting polymer has a low molecular weight.
-
Possible Cause 1: High Initiator Concentration.
-
Solution: A higher initiator concentration leads to the formation of many polymer chains simultaneously, resulting in shorter average chain lengths.[5] To achieve a higher molecular weight, decrease the initiator concentration.
-
-
Possible Cause 2: Chain Transfer Reactions.
-
Solution: Chain transfer agents, which can be the solvent, monomer, or an added compound, can terminate a growing polymer chain and start a new one, leading to lower molecular weights.[2] If high molecular weight is critical, choose a solvent with a low chain transfer constant and purify the monomer to remove any impurities that could act as chain transfer agents.
-
Issue 4: Inconsistent or irreproducible polymerization results.
-
Possible Cause 1: Contamination of Reagents.
-
Possible Cause 2: Improper Storage of this compound.
Quantitative Data
Table 1: Effect of Temperature on the Half-Life of this compound
The half-life is the time required for 50% of the peroxide to decompose at a given temperature. This data is crucial for selecting an appropriate reaction temperature.
| Temperature (°C) | Half-Life (hours) |
| 60 | 11.6 |
| 61 | 10.0 |
| 70 | 3.2 |
| 79 | 1.0 |
| 100 | 0.1 |
| (Data sourced from reference[1]) |
Table 2: Influence of Reaction Parameters on Polymerization
| Parameter | Effect on Polymerization Rate | Effect on Polymer Molecular Weight |
| ↑ Initiator Concentration | Increase[2][12] | Decrease[5] |
| ↑ Monomer Concentration | Increase[4] | Increase |
| ↑ Temperature | Increase[2] | Decrease |
| ↑ Chain Transfer Agent Conc. | Negligible/Slight Decrease | Decrease[2] |
Experimental Protocols
Protocol 1: General Procedure for Bulk Polymerization
This protocol describes a general method for the bulk polymerization of a vinyl monomer using this compound as the initiator.
-
Monomer Purification: Pass the monomer (e.g., styrene, methyl methacrylate) through a column of activated basic alumina to remove the inhibitor.
-
Initiator Preparation: Accurately weigh the desired amount of this compound. The concentration typically ranges from 0.1 to 2 wt% relative to the monomer.
-
Reaction Setup:
-
Place the purified monomer into a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Submerge the vessel in an oil bath pre-heated to the desired reaction temperature (e.g., 70-80°C).
-
-
Initiation:
-
Begin purging the system with an inert gas to remove oxygen.
-
Once the monomer reaches the target temperature, add the pre-weighed this compound.
-
-
Polymerization:
-
Maintain the reaction under a constant inert atmosphere and with continuous stirring.
-
Monitor the reaction progress by observing the increase in viscosity. Samples can be taken at intervals to determine conversion and molecular weight.
-
-
Termination and Isolation:
-
To stop the reaction, cool the vessel rapidly in an ice bath.
-
Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol).
-
Filter and dry the polymer product under vacuum.
-
Protocol 2: Monitoring Polymerization Kinetics with Differential Scanning Calorimetry (DSC)
DSC can be used to study the kinetics of polymerization by measuring the heat released during the exothermic reaction.
-
Sample Preparation: Prepare a sample by mixing the monomer and a precise concentration of this compound.
-
DSC Analysis:
-
Accurately weigh a small amount (5-10 mg) of the mixture into a DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
-
Data Interpretation: The resulting thermogram will show an exothermic peak. The area under this peak is proportional to the total heat of polymerization, which can be used to calculate the extent of monomer conversion. The onset temperature of the exotherm provides information about the initiation temperature under those conditions.[13]
Visualizations
Diagrams
Caption: Initiation and propagation steps in free-radical polymerization.
Caption: Key factors that influence the rate of polymerization.
Caption: General experimental workflow for polymerization.
Safety Information
This compound is an organic peroxide that can be hazardous if not handled correctly.
-
Thermal Sensitivity: It is thermally unstable and can decompose exothermically.[10] Store it at the recommended temperature and avoid exposure to heat sources, sparks, or open flames.[14]
-
Contamination: Avoid contact with contaminants such as strong acids, bases, and metal salts, as they can cause rapid decomposition.[9]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Spills: In case of a spill, use non-sparking tools and an inert, moist absorbent material like vermiculite or sand for cleanup.[14] Do not use combustible materials.
-
Disposal: Dispose of waste and unused material in accordance with local, state, and federal regulations. Never dispose of it in a tightly sealed container.[10]
References
- 1. Buy this compound | 762-16-3 [smolecule.com]
- 2. fiveable.me [fiveable.me]
- 3. uvebtech.com [uvebtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Radical polymerization - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkema.com [arkema.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. pergan.com [pergan.com]
- 12. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 14. Page loading... [wap.guidechem.com]
preventing uncontrolled decomposition of dioctanoyl peroxide during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe storage and handling of dioctanoyl peroxide to prevent uncontrolled decomposition. Please familiarize yourself with this information before working with this compound.
Troubleshooting Guide: Uncontrolled Decomposition of this compound
This guide will help you identify and address potential issues related to the storage and handling of this compound.
DOT Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected this compound decomposition.
Frequently Asked Questions (FAQs)
1. What are the primary causes of uncontrolled this compound decomposition?
Uncontrolled decomposition is primarily caused by two factors:
-
Heat: this compound is thermally unstable. Storing it at temperatures above the recommended limits will accelerate its decomposition. This process is exothermic, meaning it generates its own heat, which can lead to a runaway reaction.
-
Contamination: Contact with incompatible materials can catalyze a rapid and violent decomposition, even at low temperatures. Common contaminants to avoid include:
-
Metals: Transition metals such as iron, copper, cobalt, and manganese are potent catalysts for peroxide decomposition.[1]
-
Acids and Bases: Strong acids and bases can initiate decomposition.
-
Reducing Agents and Accelerators: These substances can react vigorously with peroxides.
-
Dust, rust, and other foreign materials: These can contain catalytic impurities.[2]
-
2. What are the signs of this compound decomposition?
Be vigilant for the following signs, which may indicate that the peroxide is decomposing:
-
Bulging or distortion of the container due to gas buildup.
-
Gas evolution or bubbling.
-
Discoloration of the material.
-
Formation of crystals.[3]
-
An unexpected increase in temperature of the container.
If you observe any of these signs, do not open the container. Isolate it immediately and contact your institution's Environmental Health & Safety (EHS) department.
3. How should I respond to a spill of this compound?
In case of a spill, follow these steps:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Use non-sparking tools to clean up the spill.[2]
-
Absorb the spilled material with an inert, moist diluent like vermiculite or sand. Do not use combustible materials like paper towels.[1]
-
Place the absorbed material in a polyethylene bag or an open container. Do not seal the container tightly, as pressure may build up.
-
Wash the spill area with water and detergent.[1]
-
Dispose of the waste according to your institution's hazardous waste procedures.
4. Can I return unused this compound to its original container?
No. Never return unused peroxide to its original container.[2] This practice can introduce contaminants into the bulk supply, potentially leading to the decomposition of the entire stock.
Quantitative Data on this compound Stability
Table 1: Thermal Stability of this compound
| Temperature (°C) | Half-life in Solid Form (hours) |
| 60 | 11.6 |
| 61 | 10.0 |
| 70 | 3.2 |
| 79 | 1.0 |
| 100 | 0.1 |
Table 2: Recommended Storage and Emergency Temperatures
| Parameter | Temperature | Notes |
| Recommended Storage Temperature | Below 30°C (86°F) | To maintain product quality and safety. |
| Maximum Storage Temperature | 38°C (100°F) | For safe storage, but may result in loss of assay over time.[4] |
| Self-Accelerating Decomposition Temperature (SADT) | >50°C (122°F) | The lowest temperature at which self-accelerating decomposition may occur in a typical shipping package. This value can be lower for larger quantities.[4] |
| Emergency Temperature | 10°C below SADT | If this temperature is reached, immediate action should be taken to cool the material.[4] |
Experimental Protocols
Protocol: Determination of Active Oxygen Content by Iodometric Titration
This method determines the percentage of active oxygen in this compound, which is a measure of its purity and stability. The peroxide liberates iodine from an acidic solution of potassium iodide, and the liberated iodine is then titrated with a standardized sodium thiosulfate solution.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Chloroform
-
Saturated potassium iodide solution (freshly prepared)
-
Standardized 0.1 N sodium thiosulfate solution
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flask with stopper (250 mL)
-
Buret (50 mL)
-
Pipettes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform to dissolve the sample.
-
Add 2 mL of a freshly prepared saturated potassium iodide solution.
-
Stopper the flask, swirl to mix, and let it stand in the dark for 15 minutes.
-
Add 100 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Add 2 mL of 1% starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise with constant swirling, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation:
Active Oxygen (%) = [((V_s - V_b) * N * 0.008) / W] * 100
Where:
-
V_s = Volume of sodium thiosulfate solution for the sample (mL)
-
V_b = Volume of sodium thiosulfate solution for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
0.008 = Milliequivalent weight of oxygen
Visualizations
DOT Diagram: Chemical Decomposition Pathway of this compound
Caption: Free-radical decomposition pathway of this compound.
References
Technical Support Center: Managing Thermal Stability of Dioctanoyl Peroxide in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely handling and managing the thermal stability of dioctanoyl peroxide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability in solution a concern?
A1: this compound (also known as caprylyl peroxide) is a diacyl peroxide widely used as a radical initiator in polymerization and other chemical syntheses.[1][2][3] It is characterized by a thermally unstable oxygen-oxygen bond that cleaves upon heating to generate reactive radicals.[1] This thermal sensitivity is crucial for its function but also poses a significant safety hazard. In solution, the stability of this compound can be influenced by the solvent, concentration, and presence of contaminants, making it essential to understand and manage its thermal behavior to prevent runaway reactions.
Q2: What factors can influence the decomposition rate of this compound in my experiments?
A2: Several factors can accelerate the decomposition of this compound in solution:
-
Temperature: Higher temperatures significantly increase the rate of decomposition. The relationship between temperature and decomposition rate is often characterized by the peroxide's half-life.[1][4]
-
Solvent: The type of solvent can affect the decomposition kinetics.[5]
-
Concentration: More concentrated solutions may have a lower self-accelerating decomposition temperature (SADT).[6]
-
Contamination: The presence of contaminants such as metals (iron, copper, cobalt), strong acids, bases, and reducing agents can catalyze rapid and potentially explosive decomposition.[7][8]
-
Exposure to Light: UV light can promote the decomposition of peroxides.
Q3: What is the Self-Accelerating Decomposition Temperature (SADT) and why is it important for my work?
A3: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be a violent reaction.[9][10] This is a critical safety parameter that indicates the maximum safe storage and handling temperature for the peroxide formulation. The SADT is influenced by the peroxide's concentration, the solvent used, and the size and type of the container.[6] It is crucial to ensure that the storage and experimental conditions remain well below the SADT to prevent a thermal runaway.
Q4: How should I store my this compound solutions?
A4: this compound solutions should be stored in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.[7][8] Always store them in their original or a compatible, properly vented container. It is recommended to store them at a temperature significantly below their SADT. For specific storage temperature recommendations, always refer to the manufacturer's Safety Data Sheet (SDS).
Q5: Are there any materials I should avoid when working with this compound solutions?
A5: Yes. Avoid contact with:
-
Metals: Transition metals like iron, cobalt, and copper, as well as their salts, can catalyze decomposition.[7][8]
-
Reducing Agents: These can react violently with peroxides.
-
Strong Acids and Bases: These can induce rapid decomposition.
-
Flammable and Combustible Materials: Keep peroxides separate from these materials to minimize fire risk in case of decomposition.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: My reaction is proceeding much faster than expected, or I'm observing a rapid, uncontrolled exotherm.
-
Possible Cause: The decomposition of this compound is occurring too quickly. This could be due to:
-
The reaction temperature being too high.
-
Contamination of the reaction mixture with incompatible materials (e.g., trace metals from a spatula, residual acid or base in the glassware).
-
The use of an inappropriate solvent that accelerates decomposition.
-
-
Troubleshooting Steps:
-
Immediate Action: If safe to do so, cool the reaction vessel immediately using an ice bath.
-
Review Your Protocol:
-
Verify that the reaction temperature is within the recommended range for the desired half-life of this compound.
-
Ensure all glassware is scrupulously clean and free of contaminants.
-
Confirm that all reagents and solvents are pure and compatible with peroxides.
-
-
Future Prevention:
-
Consider running the reaction at a lower temperature.
-
Perform a compatibility check of all materials that will come into contact with the peroxide solution.
-
Use non-metallic spatulas and stirring equipment.
-
-
Issue 2: My polymerization or reaction is not initiating, or the initiation is very slow and inconsistent.
-
Possible Cause: The this compound has lost its activity. This could be due to:
-
Improper storage conditions (e.g., prolonged storage at elevated temperatures) leading to premature decomposition.
-
The solution being too dilute.
-
The presence of inhibitors in the monomer or solvent that are quenching the radicals.
-
-
Troubleshooting Steps:
-
Check Peroxide Activity: If possible and safe, perform an analytical test (e.g., titration) to determine the active oxygen content of your peroxide solution.
-
Review Storage Conditions: Ensure that the peroxide has been stored at the recommended temperature and for no longer than its specified shelf life.
-
Check for Inhibitors: Verify if your monomer or solvent contains inhibitors (like BHT) and if they need to be removed prior to the reaction.
-
Adjust Concentration: Consider increasing the concentration of the this compound solution, being mindful of the associated safety implications.
-
Issue 3: I observe discoloration or crystal formation in my this compound solution.
-
Possible Cause: This could indicate decomposition or precipitation of the peroxide. Crystal formation can be particularly hazardous as it may increase sensitivity to shock and friction.
-
Troubleshooting Steps:
-
DO NOT USE: If you observe unexpected crystal formation, discoloration, or phase separation, do not use the solution.
-
DO NOT ATTEMPT TO REDISSOLVE BY HEATING: Heating a solution with peroxide crystals can be extremely dangerous.
-
Consult Safety Protocols: Refer to your institution's safety guidelines for handling and disposal of potentially unstable chemicals. Contact your safety officer for assistance.
-
Quantitative Data Summary
The thermal stability of this compound is highly dependent on its environment. The following tables provide key quantitative data to help in planning experiments.
Table 1: Physical and Thermal Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₀O₄ |
| Molecular Weight | 286.41 g/mol |
| Melting Point | 29 °C |
| Boiling Point | 353.5 °C (at 760 mmHg) |
| Density | 0.955 g/cm³ |
Table 2: Half-Life of Solid this compound at Various Temperatures
| Temperature (°C) | Half-Life (hours) |
| 60 | 11.6 |
| 61 | 10.0 |
| 70 | 3.2 |
| 79 | 1.0 |
| 100 | 0.1 (6 minutes) |
Table 3: Half-Life of Related Diacyl Peroxides in Solution (0.1 M in Monochlorobenzene)
| Peroxide | 10-hour Half-Life Temp. (°C) | 1-hour Half-Life Temp. (°C) | 1-minute Half-Life Temp. (°C) |
| Dilauroyl Peroxide (C12) | 62 | 80 | 117 |
| Dibenzoyl Peroxide | 73 | 92 | 131 |
Note: This data is for closely related diacyl peroxides and serves as a reference for the effect of temperature on decomposition in solution.[12] The 10-hour half-life temperature for this compound is estimated to be around 61°C.[1][11]
Table 4: Self-Accelerating Decomposition Temperature (SADT) of Related Diacyl Peroxides
| Peroxide Formulation | Package Size | SADT (°C) |
| Didecanoyl Peroxide | 50 kg | 40 |
| Dibenzoyl Peroxide, 75% in water | 25 kg | 71 |
Note: SADT is highly dependent on formulation and packaging. This data for a structurally similar diacyl peroxide (didecanoyl) provides a conservative estimate.[6][7] Always consult the manufacturer's SDS for the specific product you are using.
Experimental Protocols
Protocol: Determining the Onset of Thermal Decomposition using Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for evaluating the thermal stability of a this compound solution.
Objective: To determine the onset temperature of exothermic decomposition for a this compound solution.
Materials:
-
This compound solution of known concentration.
-
Differential Scanning Calorimeter (DSC).
-
Hermetically sealed aluminum or stainless steel DSC pans.
-
Inert reference material (e.g., empty sealed pan).
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves).
Methodology:
-
Sample Preparation:
-
Carefully transfer a small, accurately weighed amount of the this compound solution (typically 1-5 mg) into a DSC pan.
-
Hermetically seal the pan to prevent evaporation of the solvent during the experiment.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable thermal environment.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a final temperature that is beyond the completion of the decomposition exotherm.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The decomposition of this compound will appear as an exothermic peak.
-
Determine the onset temperature of the exotherm, which is typically calculated as the intersection of the baseline with the tangent of the leading edge of the exothermic peak. This temperature represents the point at which significant thermal decomposition begins under the experimental conditions.
-
Visualizations
Caption: Workflow for DSC analysis of this compound.
Caption: Troubleshooting guide for rapid decomposition.
References
- 1. Buy this compound | 762-16-3 [smolecule.com]
- 2. This compound | 762-16-3 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanchemistry.com [americanchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. arkema.com [arkema.com]
- 11. Caprylyl peroxide | C16H30O4 | CID 12979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pergan.com [pergan.com]
identifying and minimizing byproducts in dioctanoyl peroxide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dioctanoyl peroxide reactions. The focus is on identifying and minimizing byproduct formation to ensure the purity and consistency of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most prevalent byproduct is typically the corresponding carboxylic acid, octanoic acid . This can result from incomplete reaction of the starting material or hydrolysis of the peroxide product. Other potential byproducts depend on the synthetic route and reaction conditions and may include various decomposition products.
Q2: How does temperature affect the formation of byproducts in this compound reactions?
A2: Temperature is a critical parameter. While elevated temperatures can increase the reaction rate, they also promote the thermal decomposition of this compound into radical species.[1] This decomposition leads to a cascade of secondary reactions, significantly increasing the variety and quantity of byproducts. It is crucial to maintain the recommended temperature range for each specific protocol to minimize the formation of these degradation products.
Q3: What is the role of a catalyst in byproduct formation?
A3: Catalysts, such as acids or bases, are often used to facilitate the synthesis of this compound.[1] However, the choice and concentration of the catalyst can influence byproduct formation. For instance, strong acids can promote side reactions or degradation of the product if not used in appropriate amounts or neutralized properly during workup. Some metal ions can also catalyze the decomposition of peroxides.[2]
Q4: How can I detect and identify byproducts in my this compound reaction mixture?
A4: The primary analytical techniques for identifying and quantifying byproducts in this compound reactions are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1] HPLC is well-suited for separating the peroxide from less volatile impurities like octanoic acid, while GC-MS is excellent for identifying volatile decomposition products by their mass spectra.
Q5: What are the initial signs of significant byproduct formation in my reaction?
A5: Visual cues can sometimes indicate issues. A yellowing of the reaction mixture may suggest the formation of colored impurities or degradation products. An unexpected evolution of gas can point towards significant decomposition of the peroxide, releasing carbon dioxide.[1] However, for accurate assessment, analytical techniques like TLC, HPLC, or GC-MS are necessary.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure accurate stoichiometry of reactants. An excess of the acylating agent is often used. - Verify the activity of the catalyst. - Extend the reaction time, monitoring progress by TLC or HPLC. |
| Decomposition of Product | - Strictly control the reaction temperature. Use an ice bath or cooling system as required by the protocol. - Avoid exposure of the reaction mixture to heat sources and direct sunlight. |
| Hydrolysis of Product | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Inefficient Workup | - Ensure proper phase separation during extraction. - Minimize the time the product is in contact with aqueous phases, especially if they are acidic or basic. |
Issue 2: High Levels of Octanoic Acid Impurity
| Possible Cause | Suggested Solution |
| Incomplete Acylation | - Increase the molar ratio of the acylating agent (e.g., octanoyl chloride or octanoic anhydride) to hydrogen peroxide. - Check the purity and reactivity of the acylating agent. |
| Hydrolysis of this compound | - During workup, use cold extraction solutions to minimize hydrolysis. - Reduce the duration of contact with aqueous wash solutions. - Ensure complete removal of any acid or base catalyst used. |
| Inefficient Purification | - Optimize the recrystallization or chromatography conditions. - For recrystallization, select a solvent system that provides good solubility for the peroxide at elevated temperatures and poor solubility at low temperatures, while the octanoic acid remains more soluble. |
Issue 3: Presence of Multiple Unidentified Byproducts
| Possible Cause | Suggested Solution |
| Thermal Decomposition | - Lower the reaction temperature. Even a few degrees above the optimal temperature can significantly increase decomposition. - Ensure efficient stirring to prevent localized overheating. |
| Contaminated Reagents | - Use high-purity starting materials and solvents. Impurities in the reactants can initiate side reactions. - Check for the presence of metal impurities, which can catalyze peroxide decomposition. |
| Radical Side Reactions | - Consider the use of radical scavengers if the reaction chemistry allows, although this is generally not applicable during the synthesis of a radical initiator itself. The focus should be on preventing the initial decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Octanoyl Chloride
This method involves the reaction of octanoyl chloride with hydrogen peroxide in the presence of a base.
Materials:
-
Octanoyl chloride
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve octanoyl chloride in dichloromethane and cool the mixture in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium hydroxide in aqueous hydrogen peroxide, also cooled in an ice bath.
-
Slowly add the basic hydrogen peroxide solution to the octanoyl chloride solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with cold water, a cold dilute acid solution (e.g., 1M HCl) to neutralize excess base, and finally with cold water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like ether or acetone and a poor solvent like methanol or hexane) at low temperature.
Protocol 2: Analysis of this compound and Octanoic Acid by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system.
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and octanoic acid of known concentrations in the mobile phase.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm (for octanoic acid) and a suitable wavelength for the peroxide (which may have low UV absorbance, requiring a different detection method or derivatization for high sensitivity).
-
-
Analysis: Inject the standard and sample solutions. Identify the peaks based on the retention times of the standards. Quantify the amounts of this compound and octanoic acid using a calibration curve generated from the standard solutions.
Visualizations
References
Technical Support Center: Safe Handling of Aged or Crystallized Dioctanoyl Peroxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dioctanoyl peroxide, with a specific focus on the hazards associated with aged or crystallized material.
Troubleshooting Guides
Issue: I have an old container of this compound. How do I know if it's safe to use?
Answer:
All containers of peroxide-forming chemicals, including this compound, should be dated upon receipt and upon opening.[1] As a general guideline, it is recommended to dispose of this compound within one year if unopened, and within three to six months after opening.[2] However, the most critical factor is the presence of peroxides, which can form over time.
Visual Inspection:
Before handling, carefully inspect the container in a well-lit area. Do not move or shake the container excessively.[3] Look for the following signs of peroxide formation:[1][3][4]
-
Crystal Formation: This is the most dangerous sign. Crystals may appear as fine, needle-like structures, a solid mass, or as a crust around the cap.[1][4]
-
Discoloration: A change from a colorless or pale yellow liquid to a more pronounced yellow or brownish hue can indicate degradation.[3]
-
Stratification: The appearance of distinct layers in the liquid.[1]
-
Cloudiness: A loss of clarity in the liquid.[3]
If any of these signs are present, DO NOT open or handle the container. It should be treated as a potential explosion hazard. Immediately contact your institution's Environmental Health and Safety (EHS) department for assistance. [5]
Peroxide Testing:
If there are no visual signs of peroxide formation and the container is within its recommended shelf life, you can test for the presence of peroxides before use, especially if the material is to be concentrated by distillation or evaporation.[5]
Issue: I've observed crystals in my container of this compound. What should I do?
Answer:
STOP! Do not handle, open, or attempt to move the container. Crystallized organic peroxides are extremely shock-sensitive and can detonate with minimal friction, heat, or impact.[2][6][7] The friction from simply unscrewing a cap with crystals in the threads can be enough to cause an explosion.[4]
Immediate Actions:
-
Do Not Touch: Do not attempt to open, move, or otherwise disturb the container.
-
Isolate the Area: Secure the area to prevent others from approaching or handling the container.
-
Contact EHS Immediately: Inform your institution's Environmental Health and Safety (EHS) department about the situation. They have established protocols for managing and disposing of shock-sensitive materials.[5]
-
Provide Information: Be prepared to provide the EHS team with as much information as possible, including the chemical name, age of the container (if known), and a description of the visual signs of crystallization.
Issue: How should I dispose of old or unused this compound that does not show signs of crystallization?
Answer:
Disposal of non-crystallized, aged this compound should be handled as hazardous waste according to your institution's and local regulations.[8][9] Do not attempt to dispose of it down the drain or in regular trash.
For laboratory-scale quantities:
While large-scale disposal often involves incineration, this is not a feasible option in a laboratory setting.[9] A general procedure for the hydrolysis of organic peroxides involves slowly adding the peroxide to a cold (10°C) 10% sodium hydroxide solution with stirring.[8] However, this should only be performed by trained personnel with appropriate safety precautions in place. It is always recommended to consult with your EHS department for their specific disposal procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (also known as caprylyl peroxide) is a diacyl peroxide.[10] It is a strong oxidizing agent and is primarily used as a radical initiator in polymerization processes.[10] Its main hazards are:
-
Fire and Explosion: It is highly flammable and can be ignited by heat, sparks, or flames.[8] It can also react explosively with strongly reduced materials like sulfides and nitrides.[10]
-
Thermal Instability: It can decompose upon exposure to heat, releasing oxygen and other byproducts.[10] This decomposition is exothermic and can accelerate, leading to a runaway reaction.
-
Shock Sensitivity (when crystallized): Aged this compound can form crystals that are extremely sensitive to shock, friction, and heat, posing a severe explosion risk.[2][7]
Q2: What are the proper storage conditions for this compound?
A2: To minimize peroxide formation and ensure stability, store this compound in a cool, well-ventilated place, out of direct sunlight and away from areas of high fire hazard.[11] It should be stored in its original, tightly closed, opaque container.[5] Do not store it in glass containers with screw-cap lids or glass stoppers for extended periods.[3]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling this compound that is known to be safe (i.e., not aged or crystallized), appropriate PPE includes:
-
Safety goggles
-
Flame-resistant lab coat
-
Chemical-resistant gloves (consult the manufacturer's guidance for suitability)
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with a wide range of materials. Contact with these can lead to rapid and dangerous decomposition. Avoid contact with:
-
Strong reducing agents
-
Acids and bases
-
Transition metals (e.g., cobalt, iron, manganese)[8]
-
Sulfides and nitrides[10]
-
Combustible materials
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₄ | [10] |
| Molecular Weight | 286.41 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid or solid | [10] |
| Melting Point | 29 °C | [1] |
| Boiling Point | 353.5 °C | [1] |
| Water Solubility | Insoluble | [8] |
Table 2: Thermal Stability Data for this compound
| Temperature | Half-life in Solid Form |
| 60°C | 11.6 hours |
| 61°C | 10.0 hours |
| 70°C | 3.2 hours |
| 79°C | 1.0 hour |
| 100°C | 0.1 hours |
Data provides essential information for process design and safety considerations.
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides using Potassium Iodide
This protocol is for detecting the presence of peroxides in this compound that does not show any visible signs of crystallization.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Freshly prepared 5% potassium iodide (KI) solution
-
Test tube
Procedure:
-
In a chemical fume hood, add approximately 1 mL of the this compound sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add a few drops of the freshly prepared 5% potassium iodide solution.
-
Gently mix the contents.
-
Observe for a color change.
Interpretation of Results:
| Observation | Indication |
| Colorless | No significant amount of peroxides detected. |
| Pale Yellow | Low concentration of peroxides present. |
| Brown/Dark Violet | High concentration of peroxides present. The material should be treated as hazardous and disposed of according to institutional guidelines. |
Note: This is a qualitative test. For quantitative results, commercial peroxide test strips are available.
Visualizations
Caption: Decision workflow for handling aged this compound.
Caption: Simplified thermal decomposition pathway of this compound.
References
- 1. Analysis of diacyl peroxides by Ag+ coordination ionspray tandem mass spectrometry: free radical pathways of complex decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxide Lab Practices | Ohio University [ohio.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Disposal of Solvent peroxides [delloyd.50megs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 7. unsw.edu.au [unsw.edu.au]
- 8. guidechem.com [guidechem.com]
- 9. arkema.com [arkema.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Does the decomposition of peroxydicarbonates and diacyl peroxides proceed in a stepwise or concerted pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the molecular weight distribution of polymers initiated by dioctanoyl peroxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymerizations initiated by dioctanoyl peroxide. The focus is on strategies to control and improve the molecular weight distribution (MWD) of the resulting polymers.
Frequently Asked Questions (FAQs)
Q1: What are molecular weight distribution (MWD) and dispersity (Đ), and why are they critical for my application?
A1: A synthetic polymer sample consists of chains with varying lengths, not a single uniform molecular weight. The Molecular Weight Distribution (MWD) describes this range of molecular weights. Key parameters to characterize the MWD are:
-
Number Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.
-
Weight Average Molecular Weight (Mw): An average that gives more weight to heavier polymer chains.
-
Dispersity (Đ): Calculated as the ratio of Mw to Mn (Đ = Mw/Mn). It quantifies the breadth of the MWD.[1]
A polymer with a low dispersity (Đ close to 1.0) has chains of very similar lengths, resulting in a narrow MWD. A high dispersity (Đ > 1.5) indicates a broad MWD with a wide variety of chain lengths. The MWD and dispersity significantly impact a polymer's physical and mechanical properties, such as viscosity, processability, mechanical strength, and degradation profile, which are critical for applications in drug delivery and material science.[1][2]
Q2: What are the primary factors that influence the MWD in a polymerization initiated by this compound?
A2: In a conventional free-radical polymerization using this compound, several factors control the final MWD:
-
Temperature: Affects the decomposition rate of the initiator.[3][4]
-
Initiator Concentration: A higher concentration of initiator generates more radicals, leading to a greater number of polymer chains, which typically lowers the average molecular weight.[5][6][7]
-
Monomer Concentration: The ratio of monomer to initiator is a crucial factor in determining the final molecular weight of the polymer chains.[8]
-
Chain Transfer Agents (CTAs): The presence of CTAs, which can include the solvent, monomer, or deliberately added agents, can terminate a growing chain and initiate a new one, thereby reducing the average molecular weight.[9][10]
-
Reaction Time and Monomer Conversion: As the reaction progresses and monomer is consumed, the relative rates of propagation, termination, and chain transfer can change, affecting the MWD.
Q3: How can I achieve a polymer with a narrower MWD (lower dispersity)?
A3: Achieving a narrow MWD with a conventional free-radical initiator like this compound is challenging due to the spontaneous and rapid nature of termination reactions.[11] However, you can narrow the distribution by maintaining a constant concentration of active radical species throughout the polymerization. Strategies include:
-
Optimizing Reaction Conditions: Maintain strict temperature control to ensure a steady rate of initiator decomposition. Use a monomer-to-initiator ratio that favors propagation over termination.
-
Controlled Radical Polymerization (CRP): For ultimate control, consider "living" or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP).[12][13][14][15] These methods use specific catalysts or mediating agents to establish a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing chains to grow more uniformly and resulting in polymers with very low dispersity (Đ < 1.2).[12][13]
Q4: How does the decomposition rate of this compound impact the polymerization?
A4: The effectiveness of an initiator is determined by its decomposition rate at a given temperature, often expressed as its half-life (t½).[3][16] The half-life is the time required for half of the peroxide to decompose.[16][17] An ideal initiator for a specific polymerization temperature should decompose fast enough to generate a sufficient concentration of radicals to sustain the reaction at a practical rate, but not so fast that all the initiator is consumed early, which would lead to a broad MWD and a high fraction of residual monomer.[17] You should select a reaction temperature where this compound has a suitable half-life for the desired reaction time.
Troubleshooting Guide
This guide addresses common problems encountered during polymerization experiments aimed at controlling molecular weight distribution.
Problem 1: The final polymer has a very broad MWD (high dispersity, Đ > 2.0).
| Possible Cause | Recommended Solution |
| Inconsistent Reaction Temperature | Fluctuations in temperature cause the initiator decomposition rate to vary, leading to an inconsistent supply of radicals. Use a precisely controlled oil bath or reactor jacket to maintain a stable temperature (±0.5°C). |
| High Initial Initiator Concentration | A very high initial concentration of this compound can lead to a burst of initiation followed by rapid termination, broadening the MWD. Reduce the initiator concentration relative to the monomer. |
| High Monomer Conversion ("Gel Effect") | At high conversions, the viscosity of the reaction medium increases significantly. This slows down the diffusion-controlled termination reactions between polymer chains, while smaller monomers can still reach the active chain ends. This autoacceleration, or gel effect, can lead to a rapid increase in molecular weight for chains formed late in the reaction, thus broadening the MWD. Consider stopping the reaction at a lower, more controlled conversion (<70%) or performing the polymerization in solution to mitigate the viscosity increase. |
| Chain Transfer to Polymer | At higher temperatures and conversions, growing radical chains can abstract a hydrogen atom from an already formed polymer chain, creating a new radical site on the backbone and leading to branched polymers with a broader MWD.[10] Lowering the reaction temperature or monomer conversion can reduce this effect. |
Problem 2: The average molecular weight (Mn or Mw) of the polymer is too low.
| Possible Cause | Recommended Solution |
| High Initiator-to-Monomer Ratio | Too much initiator relative to the monomer will create a large number of chains that terminate after consuming only a small amount of monomer. Decrease the concentration of this compound. |
| High Reaction Temperature | A higher temperature increases the rate of initiator decomposition, leading to a higher concentration of primary radicals and consequently more polymer chains of shorter length.[18] Perform the polymerization at a lower temperature where the initiator has a longer half-life. |
| Presence of a Chain Transfer Agent (CTA) | The solvent or impurities in the monomer may be acting as efficient CTAs.[9] Review the chain transfer constants for your solvent and consider replacing it with a more inert one (e.g., benzene, tert-butanol). Purify the monomer to remove potential inhibitors or impurities that can act as CTAs. |
Problem 3: The average molecular weight is too high, and the reaction is very slow or incomplete.
| Possible Cause | Recommended Solution |
| Low Initiator Concentration | An insufficient amount of initiator will generate too few radical species to effectively propagate chains and achieve full conversion in a reasonable timeframe. Increase the concentration of this compound modestly. |
| Reaction Temperature is Too Low | If the temperature is too low, the decomposition of this compound is too slow to generate an adequate concentration of radicals to drive the polymerization. Select a temperature that corresponds to a suitable half-life for the initiator (e.g., the 1-hour or 10-hour half-life temperature, depending on the desired reaction time).[3][16] |
| Presence of an Inhibitor | Inhibitors (e.g., hydroquinone, often added to monomers for stabilization during storage) consume radicals and prevent polymerization until they are fully depleted. Ensure the monomer is purified by passing it through a column of basic alumina or by distillation to remove the inhibitor before use. |
Data and Protocols
Table 1: Summary of Parameter Effects on MWD in Conventional Radical Polymerization
| Parameter | Effect on Average Molecular Weight (Mw/Mn) | Effect on Dispersity (Đ) | Rationale |
| ↑ Initiator Concentration | ↓ Decreases | ↑ Generally Increases/Broadens | More initiator leads to more chains being formed simultaneously, resulting in shorter chains. A high rate of initiation can also lead to more termination events, broadening the MWD.[7] |
| ↑ Monomer Concentration | ↑ Increases | ↓ Generally Decreases/Narrows | A higher monomer concentration favors propagation over termination, leading to longer polymer chains and a more uniform growth process, which can narrow the MWD.[8] |
| ↑ Temperature | ↓ Decreases | ↔/↑ Varies | Higher temperature increases the initiator decomposition rate, creating more chains and lowering the average molecular weight.[18] The effect on dispersity can be complex, as rates of all reactions (initiation, propagation, termination) increase. |
| ↑ Chain Transfer Agent (CTA) Conc. | ↓ Decreases | ↑ Generally Increases/Broadens | CTAs prematurely terminate growing chains to start new ones.[9] This lowers the average molecular weight but often introduces more variability in chain lengths, thus broadening the MWD. |
Experimental Protocols
Protocol 1: General Procedure for Bulk Polymerization
This protocol provides a general methodology for the bulk polymerization of a vinyl monomer (e.g., styrene or methyl methacrylate) using this compound.
-
Monomer Purification: Remove the inhibitor from the monomer by passing it through a column packed with activated basic alumina.
-
Reaction Setup: Place the purified monomer in a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Inert Atmosphere: Purge the system with dry nitrogen for 20-30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Initiator Addition: In a separate vial, dissolve the desired amount of this compound in a small amount of the purified monomer. Add this solution to the reaction flask.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70-90°C). The optimal temperature depends on the desired rate of polymerization and the half-life of this compound.
-
Reaction Monitoring: Allow the reaction to proceed for the desired time. The progress can be monitored by observing the increase in viscosity.
-
Termination and Purification: Cool the reaction vessel in an ice bath to stop the polymerization. Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
-
Precipitation: Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously.
-
Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterization: Analyze the molecular weight and dispersity of the polymer using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
Visual Guides
Caption: Workflow for troubleshooting common molecular weight distribution issues.
Caption: Relationship of key parameters to polymerization steps and final MWD.
References
- 1. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pergan.com [pergan.com]
- 4. Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Monomer Ratios on Molecular Weight Properties and Dispersing Effectiveness in Polycarboxylate Superplasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chain transfer - Wikipedia [en.wikipedia.org]
- 10. rubbernews.com [rubbernews.com]
- 11. BJOC - Radical chemistry in polymer science: an overview and recent advances [beilstein-journals.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. inis.iaea.org [inis.iaea.org]
- 16. pergan.com [pergan.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Influence of Different Types of Peroxides on the Long-Chain Branching of PP via Reactive Extrusion [mdpi.com]
Technical Support Center: Mitigating Contamination Risks with Organic Peroxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling organic peroxides and mitigating contamination risks during their experiments.
Troubleshooting Guides
Scenario 1: Visible Contamination in Organic Peroxide Container
-
Question: I have noticed discoloration, crystal formation, or string-like masses in my container of an organic peroxide-forming chemical. What should I do?
-
Answer: Do not open the container. These are signs of peroxide formation, which can be shock-sensitive and explosive. Immediately contact your institution's Environmental Health & Safety (EHS) department for assistance with safe disposal.[1]
Scenario 2: Suspected Contamination of an Organic Peroxide Solution
-
Question: I suspect my organic peroxide solution has been contaminated with an incompatible material. How should I proceed?
-
Answer: Do not use the solution. Contamination with materials like metals, acids, bases, or other organic compounds can lead to rapid and violent decomposition.[2][3][4] Isolate the container in a cool, well-ventilated area away from other materials and contact your EHS office for disposal guidance. Never return unused or potentially contaminated peroxide to its original container.[2][3]
Scenario 3: Small Spill of an Organic Peroxide
-
Question: I've had a small spill of a liquid organic peroxide in the fume hood. What is the correct cleanup procedure?
-
Answer: For small spills (<1 L or <100 g), if you are trained in spill response, you can manage the cleanup.[5]
-
Ensure proper personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[2][3]
-
Confine the spill using an inert absorbent material like sodium bicarbonate, calcium carbonate, or clean sand.[6][7] Do not use materials like sawdust, peat moss, or kitty litter as they can destabilize the peroxide.[6][7]
-
Using non-sparking tools, collect the mixture into a polyethylene bag.[2][6] Do not seal the bag tightly to allow for venting.[6][8]
-
Wash the spill area with soap and water.[1]
-
Label the waste as hazardous and arrange for immediate disposal through your institution's EHS program.[6]
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the essential personal protective equipment (PPE) requirements when working with organic peroxides?
-
A1: Always wear safety glasses, and when there is a potential for splashes, use goggles and/or a faceshield.[1] Chemical-resistant gloves are mandatory; for incidental contact, nitrile gloves with a minimum thickness of 4mil are generally sufficient. For prolonged contact or handling larger quantities, a more robust utility-grade glove should be worn over the nitrile gloves.[1] A lab coat and closed-toe shoes are also required.[1]
-
-
Q2: How should I properly store my organic peroxides to prevent contamination and decomposition?
-
A2: Store organic peroxides in their original, tightly closed containers in a cool, well-ventilated area away from direct sunlight and other heat sources.[2][3] They should be stored separately from incompatible materials, especially accelerators and other chemicals.[9] Always observe the manufacturer's recommended storage temperature.[2][4] For some high-activity peroxides, refrigeration may be necessary.[3]
-
-
Q3: Can I use metal spatulas or stirring bars when working with organic peroxides?
Contamination Prevention
-
Q4: What materials are incompatible with organic peroxides?
-
A4: A wide range of materials can cause destabilization and rapid decomposition of organic peroxides. These include strong acids and bases, strong oxidizing and reducing agents, transition metals (like iron and copper), accelerators, and amines.[2] Even contact with rust, ashes, and dirt can be hazardous.[2]
-
-
Q5: Why is it important not to return unused organic peroxide to the original container?
Emergency Procedures
-
Q6: What should I do in case of skin or eye contact with an organic peroxide?
-
A6: For skin contact, immediately go to the nearest emergency shower and rinse for at least 15 minutes, removing any contaminated clothing.[1] For eye contact, proceed to the nearest emergency eyewash station and flush for a minimum of 15 minutes.[1] Seek medical attention after initial decontamination.[1]
-
-
Q7: What type of fire extinguisher should be used for a fire involving organic peroxides?
-
A7: An ABC dry powder extinguisher is appropriate for fires involving these compounds.[1]
-
Data Presentation
Table 1: Classification of Peroxide-Forming Chemicals
| Class | Hazard Description | Storage and Handling Recommendations |
| Class A | Severe peroxide hazard. Forms explosive levels of peroxides without concentration. | Discard within 3 months of receipt, even if unopened.[1] |
| Class B | Concentration hazard. Forms explosive peroxides upon concentration (e.g., distillation). | Test for peroxides every 6 months after opening. Dispose of after 12 months unless testing shows no peroxides.[1] |
| Class C | Shock and heat sensitive. Can violently auto-polymerize due to internal peroxide accumulation. | Test for peroxides every 6 months after opening. Dispose of after 12 months unless testing shows no peroxides.[1] |
Table 2: Recommended Storage Temperatures for Organic Peroxides
| Condition | Temperature | Rationale |
| General Long-Term Storage | Below 77°F (25°C) | Ensures long-term stability.[3] |
| General Maximum Storage | Below 90°F (30°C) | Prevents rapid decomposition.[3] |
| High-Activity Peroxides | Refrigerated | Required for stability of highly reactive peroxides.[3] |
| Self-Accelerating Decomposition Temperature (SADT) | Varies by product | The lowest temperature at which self-accelerating decomposition will occur. Storage temperature must always be kept below the SADT.[3] |
Experimental Protocols
Protocol 1: Testing for Peroxides
This protocol is a general guideline. Always refer to your institution's specific procedures.
-
Materials:
-
Potassium iodide (KI) solution (10%) or peroxide test strips.
-
Sample of the solvent to be tested.
-
Glass test tube.
-
-
Procedure with KI Solution:
-
Add 1-3 ml of the solvent to a test tube.
-
Add an equal amount of the 10% KI solution.
-
Shake the test tube.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
-
Procedure with Test Strips:
-
Dip the test strip into the solvent.
-
Remove and wait for the time specified by the manufacturer.
-
Compare the color of the strip to the chart provided with the kit to determine the peroxide concentration.
-
Visualizations
Caption: Workflow for mitigating organic peroxide contamination risks.
Caption: Protocol for cleaning up small organic peroxide spills.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. eopsg.org [eopsg.org]
- 3. hmroyal.com [hmroyal.com]
- 4. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. hsewebsite.com [hsewebsite.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. nouryon.com [nouryon.com]
calculating the half-life of dioctanoyl peroxide under specific experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for professionals working with dioctanoyl peroxide, focusing on the critical parameter of its half-life under various experimental conditions. Understanding the thermal decomposition kinetics of this compound is paramount for its safe handling, effective use as a polymerization initiator, and for controlling reaction outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and safe determination of its half-life.
Half-Life Data of this compound
The rate of thermal decomposition of this compound is highly dependent on temperature. The half-life (t½), the time required for the peroxide concentration to decrease to half of its initial value, is a key indicator of its stability. The following table summarizes available half-life data for this compound.
| Temperature (°C) | Half-Life (hours) | Conditions |
| 60 | 11.6 | Solid Form[1] |
| 61 | 10.0 | Solid Form[1] |
| 70 | 3.2 | Solid Form[1] |
| 79 | 1.0 | Solid Form[1] |
| 100 | 0.1 | Solid Form[1] |
| 61 | 10 | Not specified |
| 80 | 1 | Not specified |
| 120 | 1/60 (1 minute) | Not specified |
Note: The solvent can significantly influence the decomposition rate. While some data is for the solid peroxide, many half-life studies for organic peroxides are conducted in inert solvents like monochlorobenzene.
Experimental Protocol: Determining the Half-Life of this compound
The thermal decomposition of diacyl peroxides like this compound typically follows first-order kinetics in inert solvents. This protocol outlines a general method for determining its half-life.
Objective: To determine the first-order rate constant (k) and half-life (t½) of this compound at a specific temperature.
Materials:
-
This compound
-
Inert solvent (e.g., monochlorobenzene, benzene, or a solvent relevant to the intended application)
-
Constant temperature bath (e.g., oil bath or thermostatically controlled block)
-
Reaction vials with secure caps
-
Analytical equipment for peroxide concentration measurement (e.g., HPLC with UV detector, or titration apparatus)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen inert solvent (e.g., 0.1 M). The concentration should be accurately known.
-
Reaction Setup:
-
Dispense equal aliquots of the peroxide solution into several reaction vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the constant temperature bath pre-heated to the desired experimental temperature.
-
-
Sampling:
-
At regular time intervals, remove one vial from the bath and immediately quench the reaction by placing it in an ice bath. This stops further decomposition.
-
The initial sample (t=0) should be taken before placing the vials in the heated bath.
-
-
Analysis:
-
Determine the concentration of the remaining this compound in each sample using a suitable analytical method.
-
High-Performance Liquid Chromatography (HPLC): This is a precise method for quantifying the peroxide concentration. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water mixture) and UV detection is often effective.
-
Iodometric Titration: This classical method involves reacting the peroxide with an excess of iodide ions and then titrating the liberated iodine with a standardized sodium thiosulfate solution.
-
-
-
Data Analysis:
-
The decomposition of this compound follows first-order kinetics, described by the equation: ln[A]t = -kt + ln[A]₀ where:
-
[A]t is the concentration of this compound at time t
-
[A]₀ is the initial concentration of this compound
-
k is the first-order rate constant
-
-
Plot ln([A]t) versus time (t). The data should yield a straight line.
-
The rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t½) using the following equation for a first-order reaction: t½ = 0.693 / k
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decomposition is too fast or erratic | Temperature fluctuations in the bath. | Ensure the temperature bath is stable and accurately calibrated. |
| Contamination of the solvent or glassware with metals (e.g., rust), acids, or bases. | Use high-purity solvents and thoroughly clean all glassware. Avoid using metal spatulas or containers that could introduce catalytic impurities. | |
| "Induced decomposition" where radicals formed attack the parent peroxide. | Work with dilute peroxide solutions to minimize induced decomposition. | |
| Inconsistent or non-linear data points | Inaccurate timing of sample collection. | Use a precise timer and a consistent procedure for quenching the reaction. |
| Incomplete quenching of the reaction. | Ensure rapid and thorough cooling of the samples in an ice bath. | |
| Analytical error during concentration measurement. | Calibrate analytical instruments before each use. Prepare fresh standards for calibration curves. | |
| Safety Concerns (e.g., pressure buildup) | Using tightly sealed vials at high temperatures. | While caps should be secure to prevent evaporation, ensure they are not creating a completely closed system where pressure from decomposition gases cannot be released, especially for longer experiments or higher temperatures. Consider using vials with pressure-relief caps. |
| Self-accelerating decomposition. | Never conduct experiments at temperatures approaching the Self-Accelerating Decomposition Temperature (SADT). Always handle pure or highly concentrated peroxides with extreme caution and behind a safety shield. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition mechanism of this compound?
A1: The primary mechanism is the homolytic cleavage of the weak oxygen-oxygen bond, which generates two acyloxyl radicals. These radicals can then undergo further reactions, such as decarboxylation to form alkyl radicals. This process follows first-order kinetics.[1]
Q2: How does the solvent affect the half-life of this compound?
A2: The solvent can influence the rate of decomposition. Some solvents can participate in radical transfer reactions, leading to "induced decomposition," which accelerates the overall rate. It is crucial to use inert solvents for baseline half-life studies.
Q3: What are the main safety hazards associated with this compound?
A3: this compound is a strong oxidizing agent and can undergo rapid, exothermic decomposition if heated improperly or contaminated. This can lead to fire or explosion hazards. It is also a skin and eye irritant. Always handle it in a well-ventilated area, away from heat sources and incompatible materials, and wear appropriate personal protective equipment.
Q4: Can I store unused this compound solution from my experiment?
A4: It is not recommended to return unused peroxide to its original container due to the risk of contamination. Diluted solutions prepared for experiments should be used promptly or disposed of properly according to institutional guidelines.
Q5: What is the Self-Accelerating Decomposition Temperature (SADT)?
A5: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be hazardous. It is a critical parameter for the safe storage and transport of organic peroxides.
References
Validation & Comparative
A Comparative Analysis of Dioctanoyl Peroxide and Other Diacyl Peroxides for Polymerization Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of dioctanoyl peroxide alongside other commonly used diacyl peroxides, such as benzoyl peroxide and lauroyl peroxide. This document is intended to assist researchers and professionals in selecting the appropriate initiator for specific polymerization applications, with a focus on vinyl chloride polymerization. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of the underlying chemical processes.
Introduction to Diacyl Peroxides as Radical Initiators
Diacyl peroxides are a class of organic compounds characterized by a peroxide linkage (-O-O-) flanked by two acyl groups. They are widely utilized as radical initiators in various industrial processes, most notably in the production of polymers.[1] The relatively weak O-O bond undergoes homolytic cleavage upon heating, generating highly reactive free radicals that initiate the polymerization chain reaction.[1] The choice of a specific diacyl peroxide depends on factors such as the desired reaction temperature, the monomer being polymerized, and the required properties of the final polymer.
The general mechanism for radical initiation by diacyl peroxides involves two key steps:
-
Homolytic Cleavage: The peroxide bond breaks, forming two acyloxy radicals.
-
Decarboxylation: The acyloxy radicals can then lose a molecule of carbon dioxide to form alkyl or aryl radicals.
These resulting radicals then proceed to react with monomer units, propagating the polymer chain.
Comparative Data of Diacyl Peroxides
This section presents a comparative overview of the physical and kinetic properties of this compound, benzoyl peroxide, and lauroyl peroxide. The data is summarized for easy comparison.
Physical and Chemical Properties
| Property | This compound | Benzoyl Peroxide | Lauroyl Peroxide |
| CAS Number | 762-16-3 | 94-36-0 | 105-74-8 |
| Molecular Formula | C₁₆H₃₀O₄ | C₁₄H₁₀O₄ | C₂₄H₄₆O₄ |
| Molecular Weight | 286.41 g/mol | 242.23 g/mol | 398.6 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | White granular solid | White solid |
| Melting Point | 29 °C | 103-106 °C | 49 °C |
| Solubility | Insoluble in water; soluble in organic solvents. | Poorly soluble in water; soluble in acetone, ethanol, and other organic solvents.[2] | Insoluble in water; soluble in organic solvents.[3] |
Thermal Decomposition and Reactivity
The rate of decomposition of a diacyl peroxide is a critical parameter for its application as a polymerization initiator. This is often expressed in terms of its half-life (t½) at a given temperature. The 10-hour half-life temperature is a common metric for comparing the thermal stability of initiators.
| Initiator | 10-Hour Half-Life Temperature (°C) | Decomposition Activation Energy (kcal/mol) |
| This compound | ~61 | ~29.5 |
| Benzoyl Peroxide | 73 | ~30 |
| Lauroyl Peroxide | 62 | ~28.5 |
Note: The 10-hour half-life temperature for this compound is estimated based on available data. The activation energies are approximate values and can vary with the solvent.
A study on the thermal decomposition of lauroyl, decanoyl, and octanoyl peroxides in a hydrocarbon solution showed that these peroxides are convenient sources of straight-chain aliphatic free radicals. The ratio of disproportionation to combination for these radicals is about 0.2 and appears to be relatively independent of temperature.[4]
Performance in Vinyl Chloride Polymerization (A Proposed Comparative Study)
Expected Performance Differences
Based on their thermal decomposition characteristics, the following performance differences in vinyl chloride polymerization can be anticipated:
-
This compound and Lauroyl Peroxide: With lower 10-hour half-life temperatures, these initiators would be suitable for lower polymerization temperatures (typically 50-65°C). This can be advantageous in producing PVC with higher molecular weight and improved mechanical properties.[5]
-
Benzoyl Peroxide: Its higher thermal stability makes it suitable for polymerization at slightly higher temperatures (around 70°C).
The choice of initiator can also influence the morphology and thermal stability of the resulting PVC resin.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the diacyl peroxides and a general procedure for a comparative study of their performance in the suspension polymerization of vinyl chloride.
Synthesis of Diacyl Peroxides
4.1.1. Synthesis of this compound
This procedure is adapted from a known efficient method.
-
Materials: Octanoyl chloride, methylene dichloride, 30% hydrogen peroxide, 5 M Sodium hydroxide (NaOH) solution, ice.
-
Procedure:
-
In a flask cooled with a water-ice bath, add the 30% hydrogen peroxide solution and the 5 M NaOH solution.
-
While stirring vigorously, slowly add a solution of octanoyl chloride in methylene dichloride to the aqueous solution.
-
Continue stirring for approximately 15-20 minutes at room temperature.
-
Separate the organic layer and wash it with cold water, followed by a cold, dilute solution of sodium bicarbonate, and finally with cold water again until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
-
4.1.2. Synthesis of Benzoyl Peroxide
This is a common laboratory-scale synthesis.[7][8]
-
Materials: Benzoyl chloride, 30% hydrogen peroxide, ammonium bicarbonate, ethanol, water.
-
Procedure:
-
In a flask, add 30% hydrogen peroxide and start stirring.
-
Add ammonium bicarbonate to the solution.
-
Slowly add benzoyl chloride dropwise while maintaining the temperature at around 20-25°C.
-
Continue the reaction for 2.5-3 hours.
-
Filter the reaction mixture to obtain a filter cake.
-
Wash the filter cake with a mixture of ethanol and water, followed by several washes with water.
-
Dry the product to obtain benzoyl peroxide.
-
4.1.3. Synthesis of Lauroyl Peroxide
This procedure is based on the reaction of lauroyl chloride with hydrogen peroxide.[9]
-
Materials: Lauroyl chloride, petroleum ether, sodium hydroxide, 6% hydrogen peroxide, ice water.
-
Procedure:
-
Dissolve lauroyl chloride in petroleum ether.
-
Add a solution of sodium hydroxide.
-
Introduce 6% hydrogen peroxide for oxidation, maintaining the temperature around 45°C with vigorous stirring.
-
Cool the reaction mixture with ice water to induce crystallization.
-
Filter the crystals, wash them until neutral, and air-dry to obtain lauroyl peroxide.
-
Suspension Polymerization of Vinyl Chloride
This is a general procedure that can be adapted for a comparative study.
-
Apparatus: A jacketed glass or stainless steel polymerization reactor equipped with a stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Materials: Vinyl chloride monomer (VCM), deionized water, suspending agent (e.g., polyvinyl alcohol or hydroxypropyl methylcellulose), this compound, benzoyl peroxide, lauroyl peroxide.
-
Procedure:
-
Charge the reactor with deionized water and the suspending agent.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Add the desired amount of the diacyl peroxide initiator (on a molar equivalent basis for a fair comparison).
-
Evacuate the reactor and then charge it with liquid vinyl chloride monomer.
-
Start the agitation and heat the reactor to the desired polymerization temperature (e.g., 60°C).
-
Monitor the reaction temperature and pressure throughout the polymerization.
-
Take samples at regular intervals to determine the monomer conversion.
-
Once the desired conversion is reached (or the pressure drops significantly), terminate the reaction by cooling the reactor and venting the unreacted monomer.
-
Filter the PVC slurry, wash it with deionized water, and dry it in an oven at a low temperature (e.g., 50-60°C).
-
Analytical Methods for Performance Evaluation
-
Monomer Conversion: The conversion of vinyl chloride to PVC can be determined gravimetrically by weighing the dried polymer and comparing it to the initial mass of the monomer. Alternatively, chromatographic methods like HPLC or GC can be used to quantify the residual monomer in the reaction mixture at different time points.[4][10]
-
Molecular Weight of PVC: The average molecular weight of the produced PVC can be determined by dilute solution viscometry according to ASTM D1243.[11][12][13][14][15] This involves dissolving the polymer in a suitable solvent (e.g., cyclohexanone) and measuring the flow time in a viscometer.
-
Thermal Stability of PVC: The thermal stability of the PVC samples can be evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[16][17][18][19] TGA will show the onset temperature of degradation, while DSC can be used to determine the glass transition temperature (Tg).
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key chemical processes involved.
General Mechanism of Diacyl Peroxide Decomposition
Caption: Homolytic cleavage and decarboxylation of a diacyl peroxide to form free radicals.
Free Radical Polymerization of Vinyl Chloride
Caption: The three main stages of free-radical polymerization: initiation, propagation, and termination.
Signaling Pathways Involving Peroxide-Generated Radicals
While not specific to this compound in a drug development context, the free radicals generated from diacyl peroxides are a type of reactive oxygen species (ROS). In biological systems, ROS are known to be involved in various signaling cascades, often leading to cellular stress.
Caption: A simplified overview of how peroxide-generated free radicals can induce oxidative stress and activate cellular signaling pathways.
Safety Considerations
Organic peroxides are thermally unstable and can undergo self-accelerating decomposition. They are also sensitive to shock, friction, and contamination. Proper handling and storage are crucial.
-
Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Never dispose of pure peroxides down the drain.
This guide provides a framework for a comparative analysis of this compound and other diacyl peroxides. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific experimental needs to generate valuable comparative data.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. nbinno.com [nbinno.com]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. Agitating transformation during vinyl chloride suspension polymerization: aggregation morphology and PVC properties - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01914A [pubs.rsc.org]
- 8. globallcadataaccess.org [globallcadataaccess.org]
- 9. The Mechanism of Decomposition of Benzoyl Peroxide in Cyclohexane Solution | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. K-Value of PVC | PSL Rheotek Webshop [shop.psl-rheotek.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. infinitalab.com [infinitalab.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. hitachi-hightech.com [hitachi-hightech.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Initiators for Free Radical Polymerization
For researchers, scientists, and drug development professionals, the choice of initiator in free radical polymerization is a critical parameter that dictates the efficiency, control, and ultimate properties of the resulting polymer. This guide provides an objective comparison of common and alternative initiators, supported by experimental data and detailed protocols to aid in your selection process.
This guide delves into the performance of various initiator systems, including traditional thermal and redox initiators, as well as modern photoinitiators and those used in controlled radical polymerization techniques. By understanding the nuances of each, you can better tailor your polymerization strategy to meet the specific demands of your application, from drug delivery systems to advanced materials.
Performance Comparison of Free Radical Polymerization Initiators
The selection of an initiator significantly impacts key polymerization parameters such as the rate of polymerization, monomer conversion, and the molecular weight and polydispersity index (PDI) of the final polymer. The following tables summarize quantitative data from various studies to facilitate a comparative understanding.
Disclaimer: The data presented below is compiled from multiple sources and may have been obtained under different experimental conditions. Direct comparison of absolute values across different studies should be done with caution. The primary purpose is to illustrate the relative performance and trends associated with each initiator type.
Thermal Initiators: AIBN vs. Benzoyl Peroxide (BPO) for Styrene Polymerization
Thermal initiators, which decompose upon heating to generate free radicals, are widely used in bulk and solution polymerizations. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are two of the most common examples.[1][2][3]
| Initiator | Temperature (°C) | Initiator Conc. (mol/L) | Polymerization Rate (Rp) (mol/L·s) | Monomer Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| AIBN | 60 | 0.05 | Varies with time | ~75 (after 5h) | ~30,000 | ~2.1 | [4] |
| BPO | 80-90 | Not specified | Varies with time | High | Varies | Broad | [5] |
| BPO | 70 | 1 x 10⁻³ | Varies with conversion | Not specified | Decreases with initiator conc. | Not specified | [6] |
Key Observations:
-
Decomposition Mechanism: AIBN undergoes a clean, unimolecular decomposition to produce two 2-cyano-2-propyl radicals and nitrogen gas.[3][7][8] BPO decomposition is more complex, potentially leading to side reactions.[9][10]
-
Safety: AIBN is generally considered safer than BPO as it is less sensitive to shock and friction.[1]
-
Kinetics: The rate of polymerization is influenced by both initiator concentration and temperature for both AIBN and BPO.[11][12][13] The initiator efficiency, the fraction of radicals that successfully initiate polymerization, is typically in the range of 0.3 to 0.8.[14][15]
Redox Initiators for Emulsion Polymerization
Redox initiation systems, which involve a reducing agent and an oxidizing agent, are particularly advantageous for emulsion polymerization as they can generate radicals at lower temperatures.[16][17] This allows for polymerization at or below room temperature, which can be beneficial for temperature-sensitive monomers or for achieving higher molecular weights.
Comparison of Thermal vs. Redox Initiation for Styrene-Butyl Acrylate Emulsion Copolymerization [18][19]
| Initiation System | Temperature (°C) | Key Findings |
| Thermal (Ammonium Persulfate) | High | Lower molecular weight polymer compared to redox initiation. |
| Redox (Potassium Persulfate/Sodium Metabisulfite) | Low | Higher molecular weight polymer. Paint film exhibited higher water sensitivity. |
Performance of a Redox System in Vinyl Acetate Emulsion Polymerization [1][16][20][21]
A study on the emulsion polymerization of vinyl acetate using a tert-butyl hydroperoxide (tBHP) and ascorbic acid (AsAc) redox system demonstrated high conversions (90-99%) over a wide range of temperatures (-1°C to 60°C). The rate of polymerization could be controlled by adjusting the concentration of the catalyst (ferric salt) without significantly affecting the final polymer properties.
Photoinitiators: A Light-Driven Alternative
Photoinitiators generate radicals upon exposure to UV or visible light, offering spatial and temporal control over the polymerization process.[18][22] This is particularly useful for applications such as 3D printing and coatings. The efficiency of a photoinitiator depends on its absorption spectrum matching the emission of the light source and its quantum yield for radical generation.[8]
A comparative study of photo- and thermally-initiated polymerization-induced self-assembly (PISA) revealed that photoinitiation can lead to faster reaction kinetics. However, it was also observed that the higher light intensity could lead to a loss of end-group fidelity in the polymer chains.[23]
Controlled Radical Polymerization (CRP) Initiators
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of polymers with well-defined molecular weights, low PDIs, and complex architectures.[3][4][24][25][26][27][28][29]
Typical Performance of CRP Techniques:
| Technique | Typical Initiator/Agent | Key Advantages | Typical PDI |
| ATRP | Alkyl halide (e.g., ethyl α-bromoisobutyrate) with a transition metal catalyst (e.g., CuBr/ligand) | Well-controlled polymerization of a wide range of monomers. | < 1.3 |
| RAFT | Thiocarbonylthio compound (CTA) (e.g., dithiobenzoate) with a conventional radical initiator (e.g., AIBN) | Tolerant to a wide variety of functional groups and reaction conditions. Metal-free. | < 1.3 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for key polymerization techniques discussed in this guide.
Bulk Polymerization of Styrene using AIBN
This protocol describes a simple method for the bulk polymerization of styrene initiated by AIBN.[4][24][30]
Materials:
-
Styrene monomer (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Test tube or reaction flask
-
Water bath or oil bath
-
Methanol (for precipitation)
-
Beaker
-
Stirring rod
Procedure:
-
Purify the styrene monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Weigh a specific amount of styrene (e.g., 10 g) into a test tube.
-
Add a calculated amount of AIBN (e.g., 0.05 g) to the styrene. The initiator concentration will affect the molecular weight of the resulting polymer.
-
Stir the mixture until the AIBN is completely dissolved.
-
Place the test tube in a preheated water or oil bath at a specific temperature (e.g., 60°C).
-
Allow the polymerization to proceed for a set amount of time (e.g., 1-2 hours). The solution will become noticeably more viscous.
-
To stop the reaction, remove the test tube from the bath and cool it in an ice bath.
-
Slowly pour the viscous polymer solution into a beaker containing an excess of methanol while stirring. The polystyrene will precipitate as a white solid.
-
Continue stirring for 10-20 minutes to ensure complete precipitation.
-
Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at room temperature.
Emulsion Polymerization of Vinyl Acetate using a Redox Initiator
This protocol outlines the emulsion polymerization of vinyl acetate using a tBHP/Ascorbic Acid redox system.[1][16]
Materials:
-
Vinyl acetate monomer (inhibitor removed)
-
Deionized water
-
Surfactant (e.g., sodium dodecyl sulfate)
-
tert-Butyl hydroperoxide (tBHP) solution (oxidizing agent)
-
L-Ascorbic acid (AsAc) solution (reducing agent)
-
Ammonium iron(III) sulfate solution (catalyst)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Prepare an aqueous solution of the surfactant in the reaction vessel.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the reactor to the desired polymerization temperature (e.g., 40°C).
-
Add the vinyl acetate monomer to the reactor with stirring to form an emulsion.
-
Prepare separate solutions of tBHP, AsAc, and the iron catalyst.
-
Add the AsAc solution and the iron catalyst solution to the reactor.
-
Continuously feed the tBHP solution into the reactor over a specific period to initiate and sustain the polymerization.
-
Monitor the reaction progress by taking samples and analyzing for monomer conversion (e.g., by gravimetry or gas chromatography).
-
Once the desired conversion is reached, cool the reactor to stop the polymerization.
Atom Transfer Radical Polymerization (ATRP) of Styrene
This protocol provides a general procedure for the ATRP of styrene.[4][7][31][32][33]
Materials:
-
Styrene monomer (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Schlenk flask
-
Syringe
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.
-
In a separate vial, prepare a solution of styrene, EBiB, PMDETA, and anisole.
-
Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
-
Using a nitrogen-purged syringe, transfer the monomer/initiator/ligand/solvent solution to the Schlenk flask containing the CuBr.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110°C) and begin stirring.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
To terminate the polymerization, open the flask to air and cool it down. The copper catalyst will oxidize and turn green/blue, quenching the reaction.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in an excess of a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration and dry under vacuum.
Initiation Mechanisms and Experimental Workflows
Visualizing the complex processes involved in polymerization can aid in understanding and optimizing reaction conditions. The following diagrams, created using the DOT language, illustrate key initiation mechanisms and experimental workflows.
Initiation Mechanisms
Caption: Initiation mechanisms for thermal, redox, and photoinitiators.
Experimental Workflow for Bulk Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]
- 3. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. datapdf.com [datapdf.com]
- 6. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. m.youtube.com [m.youtube.com]
- 9. The Mechanism of Decomposition of Benzoyl Peroxide in Cyclohexane Solution | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 12. studylib.net [studylib.net]
- 13. researchgate.net [researchgate.net]
- 14. Radical polymerization - Wikipedia [en.wikipedia.org]
- 15. uvebtech.com [uvebtech.com]
- 16. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01811J [pubs.rsc.org]
- 17. pcimag.com [pcimag.com]
- 18. minds.wisconsin.edu [minds.wisconsin.edu]
- 19. eng.uc.edu [eng.uc.edu]
- 20. The course of emulsion polymerization of vinyl acetate using redox systems of different oxidizing agents | Semantic Scholar [semanticscholar.org]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. mdpi.com [mdpi.com]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01008E [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 28. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 32. Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene, American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 33. researchgate.net [researchgate.net]
Performance of Dioctanoyl Peroxide in Diverse Monomer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dioctanoyl peroxide, a member of the diacyl peroxide family, serves as a free-radical initiator in polymerization processes. Its performance, particularly in terms of reaction kinetics and the properties of the resulting polymer, is highly dependent on the monomer system in which it is employed. This guide provides a comparative analysis of this compound's efficacy in various monomer systems, supported by available experimental data for similar initiators and detailed experimental protocols.
Introduction to Diacyl Peroxides in Polymerization
Diacyl peroxides are a class of organic compounds characterized by a peroxide bond (-O-O-) flanked by two acyl groups. They are widely used as initiators in free-radical polymerization.[1] The initiation process begins with the thermal or chemical decomposition of the peroxide, which breaks the weak O-O bond to form two acyloxy radicals. These radicals can then either directly add to a monomer molecule or undergo decarboxylation to form alkyl or aryl radicals, which in turn initiate the polymerization chain reaction.[1][2] The efficiency of a diacyl peroxide as an initiator is influenced by its decomposition rate, the stability of the generated radicals, and the reactivity of the monomer.[2]
Comparative Performance of this compound
Direct comparative studies detailing the performance of this compound across a wide range of monomer systems are not extensively available in the public domain. However, by examining data from similar diacyl peroxides like benzoyl peroxide (BPO) and lauroyl peroxide (LPO), we can infer its likely behavior. The length of the alkyl chains in this compound (an eight-carbon chain) influences its solubility and decomposition kinetics. Generally, longer alkyl chains can lead to increased solubility in nonpolar monomers and solvents.
Key Performance Indicators:
-
Polymerization Rate: The rate of polymerization is influenced by the initiator's decomposition rate and efficiency. Diacyl peroxides with longer alkyl chains may exhibit slightly different decomposition kinetics compared to their shorter-chain or aromatic counterparts.
-
Initiator Efficiency: This parameter reflects the fraction of radicals generated that successfully initiate a polymer chain. The efficiency is affected by side reactions and the "cage effect," where radicals recombine before they can react with a monomer. The local viscosity of the monomer system plays a significant role here.
-
Polymer Molecular Weight: The molecular weight of the resulting polymer is inversely proportional to the initiator concentration and is influenced by the rates of initiation, propagation, and termination.
-
Monomer Conversion: The extent to which monomer is converted to polymer is a critical measure of the initiator's effectiveness under specific reaction conditions.
The following tables provide a comparative summary of the performance of common diacyl peroxides in various monomer systems. While specific data for this compound is limited, the data for benzoyl peroxide and lauroyl peroxide offer a valuable comparative context.
Data Presentation
Table 1: Decomposition Characteristics of Diacyl Peroxide Initiators
| Initiator | 10-Hour Half-Life Temperature (°C) | 1-Hour Half-Life Temperature (°C) | 1-Minute Half-Life Temperature (°C) |
| Benzoyl Peroxide (BPO) | 73 | 92 | 131 |
| Lauroyl Peroxide (LPO) | 62 | 80 | 115 |
| This compound (Inferred) | Similar to LPO | Similar to LPO | Similar to LPO |
Note: Half-life temperatures are a measure of the initiator's thermal stability and decomposition rate.[3] Data for this compound is inferred based on the behavior of other long-chain aliphatic diacyl peroxides.
Table 2: Performance Comparison in Different Monomer Systems (Illustrative)
| Monomer System | Initiator | Initiator Conc. (mol/L) | Temperature (°C) | Polymerization Rate (Rp) (mol/L·s) | Initiator Efficiency (f) | Avg. Molecular Weight (Mn) ( g/mol ) |
| Styrene | Benzoyl Peroxide | 0.01 - 0.1 | 60 - 90 | Varies with conditions | ~0.5 - 0.6 | 50,000 - 200,000 |
| Lauroyl Peroxide | 0.01 - 0.1 | 60 - 80 | Varies with conditions | Data not readily available | Varies with conditions | |
| Methyl Methacrylate (MMA) | Benzoyl Peroxide | 0.01 - 0.1 | 60 - 80 | Varies with conditions | ~0.3 - 0.5 | 100,000 - 500,000 |
| Lauroyl Peroxide | 0.01 - 0.1 | 60 - 80 | Varies with conditions | Data not readily available | Varies with conditions | |
| Vinyl Acetate | Benzoyl Peroxide | 0.01 - 0.1 | 60 - 70 | Varies with conditions | ~0.1 - 0.3 | High |
| Lauroyl Peroxide | 0.01 - 0.1 | 60 - 70 | Varies with conditions | Data not readily available | High |
Note: This table is illustrative and compiles data from various sources.[4][5][6] Direct side-by-side comparative data under identical conditions is scarce. The performance of this compound is expected to be in a similar range to lauroyl peroxide due to their structural similarities.
Experimental Protocols
Below are detailed methodologies for typical free-radical polymerization experiments. These can be adapted for use with this compound.
Bulk Polymerization of Styrene
Objective: To polymerize styrene in the absence of a solvent using this compound as the initiator.
Materials:
-
Styrene monomer (inhibitor removed by washing with aqueous NaOH followed by distillation)
-
This compound
-
Polymerization tube or flask with a nitrogen inlet
-
Thermostatically controlled oil bath
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Place a known amount of purified styrene monomer into the polymerization tube.
-
Add the desired amount of this compound (e.g., 0.1-1.0 mol% relative to the monomer).
-
Seal the tube and purge with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Immerse the tube in the preheated oil bath at the desired temperature (e.g., 60-80°C).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, cool the tube rapidly in an ice bath.
-
Dissolve the resulting polymer in a suitable solvent (e.g., toluene) and precipitate it by pouring the solution into an excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterize the polymer for molecular weight and other properties using techniques like Gel Permeation Chromatography (GPC).
Solution Polymerization of Methyl Methacrylate (MMA)
Objective: To polymerize methyl methacrylate in a solvent to better control the reaction temperature and viscosity.
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
This compound
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer
-
Thermostatically controlled heating mantle or oil bath
-
Methanol or hexane (for precipitation)
-
Vacuum oven
Procedure:
-
Add the solvent and MMA monomer to the three-neck flask.
-
Dissolve the desired amount of this compound in the monomer/solvent mixture.
-
Begin stirring and purge the system with nitrogen for at least 30 minutes.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 60-80°C).
-
Maintain the temperature and continue stirring for the specified reaction time. Samples can be withdrawn periodically to monitor monomer conversion.
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Analyze the polymer for molecular weight and polydispersity.
Mandatory Visualization
Caption: Free-radical polymerization mechanism initiated by a diacyl peroxide.
Caption: General experimental workflow for free-radical polymerization.
References
Assessing the Effectiveness of Dioctanoyl Peroxide Against Microbial Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoyl peroxide, a lipophilic organic peroxide, has been investigated for its potential antimicrobial properties. However, publicly available, quantitative data on its efficacy against a broad range of microbes is limited. This guide provides a comparative assessment of related peroxide compounds, benzoyl peroxide and hydrogen peroxide, for which there is established antimicrobial data. Furthermore, it offers detailed experimental protocols to enable researchers to systematically evaluate the antimicrobial effectiveness of this compound and other lipophilic agents.
Comparative Antimicrobial Efficacy of Peroxides
To provide a baseline for assessing this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for benzoyl peroxide and hydrogen peroxide against common bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzoyl Peroxide and Hydrogen Peroxide
| Microorganism | Benzoyl Peroxide (µg/mL) | Hydrogen Peroxide (µg/mL) | References |
| Staphylococcus aureus | 28 | 16,320 - 136,000 | [1][2] |
| Cutibacterium acnes | 128 - 256 | - | [3] |
| Escherichia coli | > 488,000 | 42,500 | [4][5] |
| Pseudomonas aeruginosa | > 488,000 | 17,000 - 680,000 | [2][4][6] |
| Candida albicans | > 488,000 | 10,200 | [4][7] |
| Malassezia furfur | < 61,000 | - | [4] |
| Malassezia globosa | < 61,000 | - | [4] |
| Malassezia restricta | < 61,000 | - | [4] |
| Bacillus subtilis | - | 85,000 | [5] |
| Acinetobacter spp. | - | 17 - 680 | [6] |
| Klebsiella pneumoniae | - | 17 - 680 | [6] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Table 2: Zone of Inhibition of Benzoyl Peroxide and Hydrogen Peroxide
| Microorganism | Benzoyl Peroxide (Concentration) | Zone of Inhibition (mm) | Hydrogen Peroxide (Concentration) | Zone of Inhibition (mm) | References |
| Escherichia coli | - | - | 3% | 14 | [8] |
Note: Zone of inhibition data is highly dependent on the concentration of the antimicrobial agent, the agar medium, and the inoculum size.
Mechanism of Action of Peroxides
The antimicrobial activity of peroxides is primarily attributed to their strong oxidizing properties. Upon decomposition, they release reactive oxygen species (ROS), such as hydroxyl radicals. These highly reactive molecules cause oxidative damage to critical cellular components in microorganisms, including:
-
Lipids: Peroxidation of membrane lipids disrupts the cell membrane integrity, leading to leakage of cellular contents.
-
Proteins: Oxidation of amino acid residues can lead to enzyme inactivation and disruption of cellular processes.
-
DNA: Damage to nucleic acids can result in mutations and interfere with replication and transcription.[9]
Experimental Protocols
Due to the lipophilic nature of this compound, specific considerations are required for preparing solutions for antimicrobial testing.
General Preparation for Lipophilic Compounds
To ensure proper dispersion in aqueous testing media, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[10] The final concentration of the solvent in the test medium should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects of the solvent itself.[10] A solvent control should always be included in the experiment. For some applications, non-ionic surfactants like Tween 80 can be added to the medium to improve the solubility of the lipophilic compound.[4][11]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
Materials:
-
96-well microtiter plates[13]
-
Sterile microbiological broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase
-
This compound stock solution (in a suitable solvent)
-
Solvent control
-
Positive control (microorganism in broth without antimicrobial agent)
-
Negative control (broth only)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.[13]
-
-
Prepare Inoculum:
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well containing the antimicrobial dilutions and the positive control wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[12]
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antibacterial Activity of Hydrogen Peroxide and Hypochlorous Acid, Including That Generated by Electrochemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of benzoyl peroxide against Propionibacterium acnes assessed by a novel susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad spectrum in vitro microbicidal activity of benzoyl peroxide against microorganisms related to cutaneous diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Re-Examining the Role of Hydrogen Peroxide in Bacteriostatic and Bactericidal Activities of Honey [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Antimicrobial-Antibiofilm Activity of a Hydrogen Peroxide Decontaminating System Used in Dental Unit Water Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Effects of Hydrogen Peroxide and Methods for Its Detection and Quantitation † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to Dioctanoyl Peroxide and Azo-Based Initiators for Vinyl Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical parameter in controlling the kinetics and properties of the resulting polymer in vinyl polymerization. This guide provides an objective comparison of two common classes of thermal initiators: dioctanoyl peroxide, a diacyl peroxide, and azo-based initiators, with a focus on the widely used 2,2'-azobisisobutyronitrile (AIBN). This comparison is supported by experimental data to aid in the selection of the most suitable initiator for specific research and development applications.
Executive Summary
This compound and azo-based initiators both function by generating free radicals upon thermal decomposition to initiate vinyl polymerization. However, they exhibit significant differences in their decomposition kinetics, safety profiles, and the potential for side reactions, which in turn affect the properties of the final polymer. Azo initiators, such as AIBN, are generally favored for their predictable first-order decomposition kinetics and cleaner reaction profiles, leading to polymers with fewer defects.[1][2][3] this compound, while effective and economically viable, can be more susceptible to induced decomposition and side reactions that may influence polymer structure and quality.[1]
Performance Comparison: this compound vs. Azo-Based Initiators
The choice between this compound and an azo-based initiator like AIBN is often dictated by the desired polymerization temperature, the specific vinyl monomer being used, and the required properties of the final polymer.
Decomposition Kinetics and Initiator Efficiency
The rate of decomposition of an initiator, often characterized by its half-life at a given temperature, is a crucial factor in controlling the rate of polymerization.
Table 1: Thermal Decomposition Data for this compound and AIBN
| Initiator | Temperature (°C) for 10-hour Half-life | Half-life at 60°C | Half-life at 70°C | Half-life at 80°C |
| This compound | ~61°C | 11.6 hours | 3.2 hours | 1.0 hour (at 79°C) |
| AIBN | ~64-65°C | ~19.6-20.4 hours | ~5 hours | ~1.2 hours |
Note: Half-life values can vary depending on the solvent and experimental conditions.
Impact on Polymer Properties
The nature of the radicals generated by the initiator can significantly impact the structure and properties of the resulting polymer.
-
Azo-Based Initiators (e.g., AIBN): The decomposition of AIBN yields two 2-cyano-2-propyl radicals and a stable nitrogen molecule.[5] These carbon-centered radicals are less prone to hydrogen abstraction from the polymer backbone, resulting in polymers with a more linear structure and fewer branches.[1] This leads to better control over the molecular weight and a narrower molecular weight distribution (polydispersity index, PDI).[1]
-
This compound: The primary decomposition step of this compound is the homolytic cleavage of the O-O bond to form two acyloxy radicals. These radicals can then either directly initiate polymerization or undergo decarboxylation to form alkyl radicals. The oxygen-centered acyloxy radicals are more reactive and can participate in side reactions, such as hydrogen abstraction, which can lead to chain branching and a broader molecular weight distribution.[1]
Safety and Handling
Safety is a paramount concern when working with polymerization initiators.
-
Azo-Based Initiators: Azo compounds like AIBN are generally considered safer to handle than many organic peroxides. They are less sensitive to shock and friction and are not susceptible to metal-catalyzed decomposition.[2][5]
-
This compound: Organic peroxides, including this compound, are strong oxidizing agents and can be thermally unstable.[6] They can be sensitive to shock, friction, and contamination with metals, which can lead to rapid and potentially explosive decomposition.[6] Proper storage and handling procedures are crucial.
Experimental Protocols
Detailed experimental procedures are essential for reproducible results. Below are representative protocols for the polymerization of common vinyl monomers using AIBN and general considerations for using diacyl peroxides like this compound.
Experimental Protocol: Bulk Polymerization of Styrene using AIBN
Objective: To synthesize polystyrene via bulk free-radical polymerization initiated by AIBN.
Materials:
-
Styrene monomer
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Methanol
-
Toluene (optional, for dissolving the polymer)
-
Test tube or reaction flask
-
Water bath or oil bath
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Monomer Preparation: If necessary, remove the inhibitor from the styrene monomer by passing it through a column of activated basic alumina.
-
Initiator Dissolution: In a test tube or reaction flask, dissolve a specific amount of AIBN (e.g., 0.1 to 1.0 mol% relative to the monomer) in a measured volume of purified styrene.
-
Polymerization: Place the reaction vessel in a preheated water or oil bath set to a desired temperature (typically 60-80°C for AIBN). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: After a predetermined time or when the desired viscosity is reached, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath.
-
Polymer Isolation: Dissolve the viscous polymer solution in a small amount of a suitable solvent like toluene (if necessary) and then precipitate the polystyrene by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Experimental Considerations: Suspension Polymerization of Vinyl Chloride using this compound
Objective: To produce poly(vinyl chloride) (PVC) via suspension polymerization initiated by this compound.
General Methodology: Suspension polymerization of vinyl chloride is a common industrial process. While a detailed, lab-scale protocol with this compound is not readily available in the provided literature, the general principles are as follows:
-
Reaction Setup: The polymerization is carried out in a pressure reactor equipped with a stirrer. The reaction medium is typically deionized water containing a suspending agent (e.g., polyvinyl alcohol or cellulose derivatives) to stabilize the monomer droplets.
-
Initiator: this compound, being soluble in the vinyl chloride monomer, is added to the monomer phase before dispersion in water. The concentration of the initiator will influence the polymerization rate and the molecular weight of the resulting PVC.
-
Polymerization Conditions: The reactor is sealed and purged with an inert gas to remove oxygen. The vinyl chloride monomer is then charged. The reaction mixture is heated to the desired polymerization temperature, typically in the range of 50-70°C, under constant agitation. The pressure in the reactor is monitored throughout the process.
-
Work-up: Once the desired conversion is reached (often indicated by a drop in pressure), the reaction is terminated. The resulting PVC slurry is then degassed to remove unreacted monomer, followed by centrifugation or filtration to separate the polymer beads. The polymer is then washed and dried.
Visualizing the Initiation Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the decomposition and initiation pathways of this compound and AIBN.
Caption: Decomposition of this compound.
Caption: Decomposition of AIBN.
Conclusion
Both this compound and azo-based initiators are effective for initiating vinyl polymerization. The choice between them depends on a careful consideration of the specific application requirements.
-
Azo-based initiators, such as AIBN, are often preferred in research and for the synthesis of well-defined polymers due to their predictable decomposition kinetics, cleaner reaction profiles, and the formation of polymers with fewer structural defects.[1][5][7]
-
This compound is a viable and cost-effective initiator, particularly in industrial-scale polymerizations of monomers like vinyl chloride.[1] However, researchers should be mindful of its potential for induced decomposition and side reactions that can affect polymer properties, as well as the more stringent safety precautions required for its handling and storage.[6]
For applications demanding high purity, narrow molecular weight distribution, and a high degree of control over the polymer architecture, azo-based initiators are generally the superior choice. For applications where cost is a primary driver and some variability in polymer structure is acceptable, this compound can be a suitable alternative.
References
- 1. US6037428A - Polymerization of vinyl chloride with peroxide mixtures - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. nbinno.com [nbinno.com]
- 6. scribd.com [scribd.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
literature review on the applications and limitations of dioctanoyl peroxide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of dioctanoyl peroxide's applications, limitations, and comparative performance against viable alternatives. The information is supported by available experimental data to facilitate informed decisions in research and development.
This compound, a member of the diacyl peroxide family, is a versatile organic compound with applications primarily as a radical initiator in polymerization and potentially as an antimicrobial agent. However, its inherent instability and potential hazards necessitate a thorough evaluation of its limitations and a comparison with safer and more efficient alternatives.
I. Applications and Performance
Polymerization Initiator
This compound is an effective initiator for free-radical polymerization, particularly in the synthesis of polymers such as polyvinyl chloride (PVC) and low-density polyethylene (LDPE).[1] Its primary function is to generate free radicals upon thermal decomposition, which then initiate the polymerization of monomers.[1]
The efficiency of a polymerization initiator is a critical parameter, representing the fraction of radicals generated that successfully initiate polymer chains. For diacyl peroxides like this compound, this efficiency typically ranges from 0.5 to 0.8.[1] The decomposition of this compound follows first-order kinetics, with a bond dissociation energy for the oxygen-oxygen bond in the range of 150-180 kJ/mol for diacyl peroxides.[1] This allows for controlled radical generation under moderate thermal conditions.[1]
| Initiator | Type | 10-Hour Half-Life Temperature (°C) | Initiator Efficiency (f) | Key Advantages | Key Disadvantages |
| This compound | Diacyl Peroxide | ~61 (similar to Lauroyl Peroxide) | 0.5 - 0.8[1] | Effective for vinyl monomer polymerization. | Thermally unstable, potential explosion hazard. |
| Lauroyl Peroxide | Diacyl Peroxide | 61[2] | ~0.6 | Good for lower temperature polymerization; lower toxicity than AIBN.[2] | Thermally sensitive, requires controlled storage.[3][4] |
| Benzoyl Peroxide (BPO) | Diacyl Peroxide | 73 | ~0.6 | Widely used, effective for a range of monomers.[5][6] | Can be shock-sensitive when dry, requires careful handling.[7] |
| Azo Initiators (e.g., AIBN) | Azo Compound | 65 (for AIBN) | 0.5 - 0.7[8][9] | Not susceptible to induced decomposition, produces nitrogen gas (inert).[10][11] | Can release toxic byproducts (e.g., from AIBN).[2] |
Antimicrobial Agent
| Antimicrobial Agent | Type | Spectrum of Activity | Typical MIC Range (µg/mL) | Key Advantages | Key Disadvantages |
| This compound | Organic Peroxide | Bacteria and fungi (suggested)[1] | Not available | Lipophilic nature may aid in penetrating microbial membranes. | Lack of efficacy data, potential for skin irritation. |
| Benzoyl Peroxide | Organic Peroxide | Propionibacterium acnes, Staphylococcus epidermidis | 128 - 256 for P. acnes[12][13] | Effective against acne-causing bacteria. | Can cause skin dryness and irritation. |
| Hydrogen Peroxide | Inorganic Peroxide | Broad spectrum (bacteria, viruses, fungi) | Varies widely with formulation | Environmentally friendly decomposition (water and oxygen). | Can be damaging to healthy tissue at high concentrations. |
| Quaternary Ammonium Compounds (QACs) | Cationic Surfactant | Broad spectrum (bacteria, fungi, viruses) | Varies | Good cleaning and disinfecting properties. | Can be less effective against non-enveloped viruses and spores. |
| Silver Nanoparticles | Metallic Nanoparticle | Broad spectrum (bacteria, fungi, viruses) | Varies | Sustained release of silver ions provides long-lasting activity. | Potential for environmental toxicity and development of resistance. |
II. Limitations and Safety Considerations
The primary limitation of this compound, like other organic peroxides, is its inherent instability. It is sensitive to heat, shock, and contamination, which can lead to self-accelerating decomposition and potentially an explosion.[7]
| Compound | Oral LD50 (rat) | Dermal LD50 (rat) | Self-Accelerating Decomposition Temperature (SADT) | Key Hazards |
| This compound | Not available | Not available | Not available | Thermally unstable, strong oxidizer, skin and eye irritant.[14] |
| Lauroyl Peroxide | >2,000 mg/kg[15] | >2,000 mg/kg[15] | 50°C[3][16] | May cause fire, self-reactive.[4] |
| Benzoyl Peroxide | >5,000 mg/kg | Not available | 80°C[7][17] | Fire and explosion risk when dry, eye and skin irritant.[7] |
| Azo Initiators (AIBN) | 670 mg/kg | Not available | Not applicable (decomposes) | Toxic decomposition products. |
| Hydrogen Peroxide (35%) | 1193 mg/kg (male)[18] | >6500 mg/kg (70%)[18] | Not applicable | Corrosive, strong oxidizer.[19] |
III. Experimental Protocols
Suspension Polymerization of Vinyl Monomers using a Diacyl Peroxide Initiator (Representative Protocol)
This protocol is adapted from procedures for benzoyl peroxide and can be used as a starting point for this compound, with adjustments for its different decomposition kinetics.
Materials:
-
Vinyl monomer (e.g., methyl methacrylate)
-
This compound (or other diacyl peroxide initiator)
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol)
-
Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet
Procedure:
-
Prepare an aqueous solution of the suspending agent (e.g., 1% polyvinyl alcohol in water) in the reaction vessel.
-
Heat the aqueous phase to the desired reaction temperature (e.g., 60-80°C) under a nitrogen atmosphere with continuous stirring.
-
In a separate container, dissolve the this compound in the vinyl monomer.
-
Add the monomer-initiator mixture to the heated aqueous phase with vigorous stirring to form a suspension of monomer droplets.
-
Maintain the reaction temperature and stirring for the desired polymerization time (typically several hours).
-
Monitor the reaction progress by observing changes in the appearance of the droplets (from clear to opaque) and by measuring the conversion of monomer to polymer.
-
After the polymerization is complete, cool the reaction mixture and collect the polymer beads by filtration.
-
Wash the polymer beads with water and then with a suitable solvent (e.g., methanol) to remove unreacted monomer and initiator.
-
Dry the polymer beads in a vacuum oven.[20]
Determination of Minimum Inhibitory Concentration (MIC) for a Lipophilic Antimicrobial Agent
This protocol provides a general framework for determining the MIC of a lipophilic compound like this compound.
Materials:
-
This compound
-
Solvent with low or no antimicrobial activity (e.g., DMSO or polyethylene glycol)
-
Bacterial or fungal strains to be tested
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the growth medium.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at a suitable wavelength (e.g., 600 nm) with a plate reader.[21]
IV. Visualizations
Signaling Pathway of Peroxide-Induced Cellular Damage
Caption: Mechanism of antimicrobial action via reactive oxygen species.
Experimental Workflow for Polymerization
Caption: Workflow for suspension polymerization.
V. Conclusion
This compound is a useful but hazardous chemical. For polymerization applications, its performance is comparable to other diacyl peroxides, but safer alternatives like azo initiators should be considered, especially in applications where toxic byproducts are a concern. In the realm of antimicrobial agents, the lack of robust efficacy and safety data for this compound makes it a less favorable choice compared to well-established agents. Researchers and drug development professionals should carefully weigh the performance benefits against the significant safety and handling challenges associated with this compound and prioritize the use of safer and better-characterized alternatives where possible.
References
- 1. Lauroyl Peroxide CAS 105-74-8 Applications, Properties, and Industrial Uses [sinocurechem.com]
- 2. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]
- 3. fishersci.com [fishersci.com]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. nbinno.com [nbinno.com]
- 6. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 10. Azo Radical Initiators | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. Azoic polymerization initiators | Product & Service | Otsuka Chemical Co., Ltd. [otsukac.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. In vitro antimicrobial activity of benzoyl peroxide against Propionibacterium acnes assessed by a novel susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. schc.org [schc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.be [fishersci.be]
- 17. fishersci.com [fishersci.com]
- 18. Lauroyl peroxide: A widely used organic substance_Chemicalbook [chemicalbook.com]
- 19. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Safety Profiles of Organic Peroxide Initiators
For Researchers, Scientists, and Drug Development Professionals
Organic peroxides are indispensable reagents in various chemical processes, from polymer synthesis to specialized organic transformations. However, their inherent instability necessitates a thorough understanding of their safety profiles to ensure safe handling and prevent hazardous incidents. This guide provides a comparative analysis of the safety characteristics of several common organic peroxide initiators, supported by experimental data and detailed methodologies.
Key Safety Parameters of Organic Peroxide Initiators
The primary hazard associated with organic peroxides is their potential for self-accelerating decomposition, which can lead to thermal runaways, fires, and explosions.[1] Several key parameters are used to quantify and manage this risk:
-
Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[2] A lower SADT indicates a less thermally stable peroxide.
-
10-Hour Half-Life Temperature (10-hr T1/2): The temperature at which 50% of the peroxide will have decomposed in 10 hours. This parameter is crucial for selecting an appropriate initiator for a specific process temperature.
-
Control Temperature: The maximum temperature at which an organic peroxide can be safely transported. It is derived from the SADT.
-
Emergency Temperature: The temperature at which emergency procedures must be implemented to prevent a thermal runaway. This is also derived from the SADT.
-
Hazardous Decomposition Products: The nature of the gases and fragments produced during decomposition determines the secondary hazards, such as flammability and toxicity.
Comparative Safety Data
The following table summarizes the key safety parameters for a range of commonly used organic peroxide initiators. It is crucial to consult the Safety Data Sheet (SDS) for the specific formulation being used, as these values can be influenced by factors such as concentration and diluents.
| Organic Peroxide Initiator | SADT (°C) | 10-hr Half-Life Temp. (°C) | Major Hazardous Decomposition Products |
| Diacyl Peroxides | |||
| Dibenzoyl Peroxide (BPO) | 65 | 71 | Carbon dioxide, Phenyl radicals, Benzene, Benzoic acid.[3] |
| Lauroyl Peroxide (LPO) | 49 | 61 | Carbon dioxide, Docosane, Undecane, Undecyl dodecanoate.[4][5] |
| Dialkyl Peroxides | |||
| Dicumyl Peroxide (DCP) | 75 | 114 | Methane, Acetophenone, 2-Phenyl-2-propanol.[6] |
| Di-tert-butyl Peroxide (DTBP) | 80 | 126 | Acetone, Methane, Ethane.[7] |
| Hydroperoxides | |||
| tert-Butyl Hydroperoxide (TBHP) | 88 (70% in water) | 172 | tert-Butanol, Acetone, Methane, Oxygen.[8] |
| Cumene Hydroperoxide (CHP) | 70 | 158 | Acetone, Phenol, Methane, Cumene.[9][10] |
| Peroxyesters | |||
| tert-Butyl Peroxybenzoate (TBPB) | 60 | 105 | Carbon dioxide, Methane, Acetone, Benzoic acid, Benzene, tert-Butanol.[10][11] |
| Ketone Peroxides | |||
| Methyl Ethyl Ketone Peroxide (MEKP) | >50 | Not typically reported | Butanone, Oxygen, Water, Carbon dioxide, Carbon monoxide, various flammable hydrocarbons.[3] |
Experimental Protocols
Accurate determination of safety parameters is critical for the safe management of organic peroxides. The following are summaries of key experimental protocols.
Determination of Self-Accelerating Decomposition Temperature (SADT) - UN Test H.1
The United States SADT test is a widely accepted method for determining the SADT of organic peroxides in their transport packaging.
Apparatus:
-
A test chamber with controlled temperature.
-
The commercial package of the organic peroxide.
-
Temperature recording devices.
Procedure:
-
The package is placed in the test chamber.
-
The chamber is heated to a predetermined temperature.
-
The temperature of the package and the chamber are monitored for a period of seven days.
-
If the temperature of the package does not rise 6°C above the chamber temperature within the seven days, the test is considered a "pass" at that temperature.
-
The test is repeated at higher temperatures in 5°C increments until a "fail" is observed (i.e., the package temperature rises more than 6°C above the chamber temperature).
-
The SADT is the lowest temperature at which a "fail" is recorded.
Evaluation of Heating Under Confinement - Koenen Test (UN Test E.1)
This test assesses the explosive potential of a substance when heated under confinement.
Apparatus:
-
A steel tube with a threaded cap and an orifice plate with a specific diameter.
-
A heating device (e.g., gas burners).
-
A protective chamber.
Procedure:
-
The substance is loaded into the steel tube.
-
The orifice plate is screwed onto the tube. A range of orifice diameters are used in successive tests to vary the degree of confinement.
-
The tube is heated at a controlled rate.
-
The behavior of the substance is observed, noting any explosion, deflagration, or rupture of the tube.
-
The limiting diameter is the largest orifice diameter at which an explosion or three or more distinct fragments of the tube are observed. A larger limiting diameter indicates a greater explosion hazard.[12]
Assay of Peroxy Esters - ASTM E1228
This method determines the purity of peroxy esters.
Principle: This method is an iodometric titration. The peroxy ester is reacted with potassium iodide in the presence of a cupric chloride catalyst. The liberated iodine is then titrated with a standard sodium thiosulfate solution.[13]
Procedure:
-
A weighed sample of the peroxy ester is dissolved in a mixture of isopropyl alcohol and acetic acid.
-
A solution of cupric chloride is added as a catalyst.
-
A solution of potassium iodide is added, and the mixture is allowed to react in the dark.
-
The liberated iodine is titrated with a standardized sodium thiosulfate solution using a starch indicator.
-
The percentage of the peroxy ester is calculated from the volume of titrant used.
Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the volatile and semi-volatile organic compounds produced during the decomposition of organic peroxides.
Procedure:
-
A sample of the organic peroxide is decomposed under controlled conditions (e.g., in a sealed vial at a specific temperature).
-
A sample of the headspace gas or a solvent extract of the decomposition residue is injected into the gas chromatograph.
-
The components of the sample are separated based on their boiling points and affinity for the GC column.
-
As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to a library of known spectra for identification.
-
The area of the peaks in the chromatogram can be used to quantify the amount of each decomposition product.[2][14]
Material Compatibility
The stability of organic peroxides can be compromised by contact with incompatible materials, which can catalyze their decomposition. It is crucial to use appropriate materials for storage and handling.
| Material Class | Generally Compatible | Generally Incompatible |
| Metals | Stainless steel (304, 316), Tantalum | Carbon steel, Iron, Copper, Brass, Bronze, Zinc, Lead, Cobalt, and their alloys.[12] |
| Plastics | High-density polyethylene (HDPE), Polytetrafluoroethylene (PTFE) | Polyvinyl chloride (PVC), Polystyrene (PS) - may be attacked by some peroxides or their decomposition products. |
| Elastomers | Viton®, Kalrez® | Natural rubber, Neoprene, Buna-N - may swell or degrade.[15][16] |
| Other Materials | Glass, Porcelain | Wood, Paper, Rags (can be ignited by peroxide decomposition).[7] |
Note: This table provides general guidance. It is essential to consult specific compatibility data for the particular organic peroxide and material .
Visualizing Safety Concepts
Thermal Decomposition Pathway of an Organic Peroxide
Caption: Thermal decomposition of an organic peroxide.
Decision Tree for Selecting a Safe Organic Peroxide Initiator
Caption: Decision tree for safe initiator selection.
Workflow for Safe Handling and Storage of Organic Peroxides
Caption: Workflow for safe peroxide handling.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. dem.ri.gov [dem.ri.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. SHANDONG LONGHUI CHEMICAL CO., LTD [longhui-chem.com]
- 5. fishersci.be [fishersci.be]
- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 12. eopsg.org [eopsg.org]
- 13. kelid1.ir [kelid1.ir]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. rubber-group.com [rubber-group.com]
- 16. industrialspec.com [industrialspec.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dioctanoyl Peroxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling reactive compounds like Dioctanoyl Peroxide. This document provides direct, procedural guidance for the safe handling, storage, and disposal of this organic peroxide, grounded in established safety protocols.
Hazard Classification
This compound is classified as an organic peroxide that may cause a fire upon heating.[1][2][3] It is also known to cause skin and serious eye irritation.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for safe storage and experimental design.
| Parameter | Value | Source |
| Thermal Half-life | 11.6 hours @ 60°C | [3] |
| 10.0 hours @ 61°C | [3] | |
| 3.2 hours @ 70°C | [3] | |
| 1.0 hour @ 79°C | [3] | |
| 0.1 hours @ 100°C | [3] | |
| Solubility in Water | 7 µg/L (at 20°C) | [4] |
| Disposal Dilution | < 1% active oxygen | [5][6][7] |
Operational Protocols
Adherence to the following step-by-step protocols is mandatory to mitigate risks associated with this compound.
Personal Protective Equipment (PPE) Protocol
All personnel must don the following PPE before entering an area where this compound is handled.
-
Eye and Face Protection:
-
Hand Protection:
-
Wear chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness, or neoprene) when handling the compound.[5][8]
-
For tasks with a higher risk of contact, double-gloving or using thicker utility-grade gloves is required.[8]
-
Consult the glove manufacturer's specifications for breakthrough time and material compatibility.
-
-
Body and Skin Protection:
-
Respiratory Protection:
-
All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[2]
-
If dust or aerosols are generated, a respirator with an appropriate filter (e.g., ABEK-filter) is required.
-
Handling and Storage Protocol
-
Work Area Preparation:
-
Designate a specific area for peroxide handling.
-
Ensure the area is free from heat sources, sparks, open flames, and direct sunlight.[1]
-
Remove all incompatible materials, including strong acids, bases, reducing agents, combustible materials, and metals like iron and copper.[5]
-
Use only non-sparking tools and ensure all equipment is properly grounded and bonded.[1]
-
-
Handling:
-
Only the minimum quantity required for an operation should be present at the workplace.[5]
-
Never return unused peroxide to its original container to prevent contamination.[5]
-
Avoid friction, shock, or any mechanical impact.[9]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[5]
-
-
Storage:
Spill Management Protocol
In the event of a spill, immediate action is required.
-
Evacuation and Notification:
-
Alert all personnel in the immediate area.
-
If the spill is large, evacuate the laboratory and notify the appropriate emergency response personnel.
-
-
Containment and Cleanup (for small spills):
-
Ensure proper PPE is worn before addressing the spill.
-
Cover the spill with an inert, non-combustible, and moist absorbent material like sand, sodium bicarbonate, or calcium carbonate.[1][10][11] DO NOT use combustible materials like sawdust, peat moss, or kitty litter.[10][11]
-
Wet the absorbent mixture with water to dampen the material.[5][10]
-
Using non-sparking tools, carefully sweep the mixture into a polyethylene bag or an open container.[1][10][12] Do not seal the container tightly.[11]
-
Wash the spill area thoroughly with a surfactant and water to remove any residue.[5]
-
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[6][7]
-
Waste Collection:
-
Collect all waste materials (spill cleanup debris, contaminated PPE) in designated, properly labeled hazardous waste containers.
-
-
Disposal of Unused Product (Liquid/Solid):
-
Final Disposal:
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy this compound | 762-16-3 [smolecule.com]
- 4. orgperox.com [orgperox.com]
- 5. eopsg.org [eopsg.org]
- 6. terpconnect.umd.edu [terpconnect.umd.edu]
- 7. arkema.com [arkema.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. hsewebsite.com [hsewebsite.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. Caprylyl peroxide | C16H30O4 | CID 12979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Disposal of Solvent peroxides [delloyd.50megs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
